2,4,4-Trimethylcyclohexanone
Description
The exact mass of the compound 2,4,4-Trimethylcyclohexanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,4,4-Trimethylcyclohexanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,4-Trimethylcyclohexanone including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,4,4-trimethylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-7-6-9(2,3)5-4-8(7)10/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEANOXXXGPLTOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCC1=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870948 | |
| Record name | Cyclohexanone, 2,4,4-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2230-70-8 | |
| Record name | 2,4,4-Trimethylcyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2230-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanone, 2,4,4-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002230708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanone, 2,4,4-trimethyl- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanone, 2,4,4-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,4-trimethylcyclohexan-1-one | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of Trimethylcyclohexanone Isomers from Isophorone
Abstract
This technical guide provides a comprehensive overview of the synthesis of trimethylcyclohexanone isomers derived from isophorone (3,5,5-trimethyl-2-cyclohexen-1-one). It addresses the common industrial and laboratory objective of producing 3,3,5-trimethylcyclohexanone via selective catalytic hydrogenation, detailing the underlying chemical principles, catalyst selection, reaction optimization, and analytical validation. Crucially, this document also clarifies the significant synthetic challenge in obtaining the 2,4,4-trimethylcyclohexanone isomer from isophorone, a transformation that requires a skeletal rearrangement of the carbon backbone rather than a simple hydrogenation. This guide is intended for researchers, chemists, and process development professionals seeking to understand and implement the synthesis of these important chemical intermediates.
Introduction: The Isomeric Landscape of Trimethylcyclohexanone
Isophorone (3,5,5-trimethyl-2-cyclohexen-1-one) is a readily available and cost-effective α,β-unsaturated ketone, produced industrially from the self-condensation of acetone.[1] Its bifunctional nature—containing both a reactive alkene and a ketone—makes it a versatile precursor for a variety of valuable downstream products, including polymers, resins, and specialty solvents.[2][3]
A primary industrial application of isophorone is its conversion to saturated cyclohexanone derivatives. The direct catalytic hydrogenation of isophorone is a well-established process that selectively reduces the carbon-carbon double bond, yielding 3,3,5-trimethylcyclohexanone (also known as dihydroisophorone).[4] However, the synthesis of its isomer, 2,4,4-trimethylcyclohexanone , from the same starting material presents a distinct and formidable chemical challenge. The conversion of the 3,5,5-substitution pattern to a 2,4,4-pattern necessitates a molecular rearrangement of the carbon skeleton, a reaction not achieved by standard hydrogenation conditions.
This guide will first detail the robust and high-yield synthesis of the direct product, 3,3,5-trimethylcyclohexanone, before exploring the theoretical and practical considerations for synthesizing the 2,4,4-isomer.
Figure 1: Reaction pathways from isophorone.
Part I: The Predominant Pathway - Synthesis of 3,3,5-Trimethylcyclohexanone
The selective hydrogenation of the C=C bond in an α,β-unsaturated ketone is thermodynamically more favorable than the hydrogenation of the C=O bond. This principle is the foundation for the high-yield synthesis of 3,3,5-trimethylcyclohexanone (TMCH) from isophorone.[5]
Mechanism and Selectivity
The reaction proceeds via the addition of two hydrogen atoms across the conjugated double bond. The primary challenge in this synthesis is preventing over-hydrogenation, where the ketone group of the desired TMCH product is further reduced to form 3,3,5-trimethylcyclohexanol.
Figure 2: Isophorone hydrogenation and potential side reaction.
This over-hydrogenation is particularly problematic because the boiling points of TMCH (~189-192°C) and 3,3,5-trimethylcyclohexanol (~194-198°C) are very close, making purification by distillation difficult and economically unviable on an industrial scale.[4] Therefore, achieving high selectivity is paramount.
Catalyst Selection: A Balance of Activity and Cost
Catalyst choice is the most critical factor influencing both reaction rate and selectivity. A wide range of heterogeneous catalysts have been studied, broadly categorized into noble and non-noble metals.
-
Noble Metal Catalysts (e.g., Pd, Pt, Ru): Palladium, particularly 5% Pd on activated carbon (Pd/C), is the most widely cited catalyst for this transformation.[4][5] It offers excellent activity and high selectivity for C=C bond hydrogenation under mild conditions (room temperature, low H₂ pressure).[5] While highly effective, the cost of palladium can be a significant factor in large-scale production.
-
Non-Noble Metal Catalysts (e.g., Raney® Ni, Co, Cu): Raney Nickel is a cost-effective alternative that demonstrates high activity.[4] Studies have shown that with process optimization, particularly through solvent choice, Raney Ni can achieve excellent conversion and selectivity, making it a strong candidate for industrial applications.[4] For instance, using tetrahydrofuran (THF) as a solvent with a Raney Ni catalyst can lead to 100% conversion of isophorone with a 98.1% yield of TMCH.[4]
Reaction Optimization: The Role of Solvents and Additives
Fine-tuning reaction parameters is essential for maximizing the yield of the desired ketone.
-
Solvents: The choice of solvent can significantly influence catalyst performance. While the reaction can be run solvent-free, solvents like tetrahydrofuran (THF) and supercritical CO₂ have been shown to enhance the selectivity for TMCH.[4]
-
Lewis Acids: The addition of a weak Lewis acid, such as zinc chloride (ZnCl₂), can dramatically improve selectivity. The Lewis acid is believed to coordinate with the oxygen atom of the carbonyl group, sterically hindering its approach to the catalyst surface and thereby inhibiting its reduction to the alcohol.[4] This strategy allows for pushing the reaction to full conversion of isophorone while maintaining exceptionally high selectivity for the ketone product.
| Catalyst | Solvent | Temperature | H₂ Pressure | Additive | Conversion (%) | Selectivity for TMCH (%) | Reference |
| 5% Pd/C | None | 25°C | 2.0 MPa | None | >99 | ~99 | [4][5] |
| Raney® Ni | THF | 120°C | 4.0 MPa | None | 100 | 98.1 | [4] |
| 5% Pd/AC | None | 100°C | 2.0 MPa | ZnCl₂ | >99 | >99 | [4] |
| 5% Pd/Al₂O₃ | scCO₂ | 80°C | 12 MPa | None | 99.9 | 99.5 | [4] |
| Table 1: Comparison of Catalytic Systems for Isophorone Hydrogenation to 3,3,5-Trimethylcyclohexanone. |
Experimental Protocol: Synthesis of 3,3,5-Trimethylcyclohexanone using Pd/C
This protocol is a representative laboratory-scale procedure based on established literature.[5]
Materials:
-
Isophorone (97%)
-
5% Palladium on activated carbon (Pd/C) catalyst
-
Ethanol (or other suitable solvent)
-
Hydrogen gas (high purity)
-
Pressurized reaction vessel (e.g., Parr hydrogenator) with stirring mechanism
-
Filtration apparatus (e.g., Celite® pad)
Procedure:
-
Reactor Charging: In a clean, dry pressurized reaction vessel, add isophorone (e.g., 10.0 g, 72.4 mmol).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 5% Pd/C catalyst (e.g., 100 mg, 1% w/w).
-
Solvent (Optional): Add solvent such as ethanol (e.g., 50 mL) if not performing a neat reaction.
-
System Purge: Seal the reactor. Purge the system 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas to ensure all oxygen is removed.
-
Reaction Execution: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 psi / 3.4 bar). Begin vigorous stirring and maintain the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 1-3 hours.
-
Work-up: Once hydrogen uptake ceases, stop the stirring and carefully vent the reactor. Purge the system with nitrogen.
-
Catalyst Removal: Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the heterogeneous Pd/C catalyst. Wash the filter cake with additional solvent.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3,3,5-trimethylcyclohexanone. Purity can be assessed by GC-MS and NMR. For most applications using this selective method, further purification may not be necessary.
Figure 3: Experimental workflow for the synthesis of 3,3,5-TMCH.
Part II: The Challenge - Synthesizing 2,4,4-Trimethylcyclohexanone from Isophorone
A literature search reveals no direct, single-step method for converting isophorone into 2,4,4-trimethylcyclohexanone. This is because the carbon skeleton of isophorone (with methyl groups at positions 3 and 5) does not align with the substitution pattern of the target molecule (methyl groups at 2 and 4). Such a transformation would require a skeletal rearrangement, such as a methyl group migration, which does not occur under typical catalytic hydrogenation conditions.
The Necessity of Skeletal Rearrangement
Skeletal rearrangements in cyclic systems typically require strongly acidic conditions or specific intermediates capable of facilitating bond migration. A relevant, though distinct, example from the literature is the rearrangement of isophorone oxide . When isophorone is first epoxidized to isophorone oxide, this intermediate can be treated with a Lewis acid (boron trifluoride etherate) to induce a rearrangement. However, this specific reaction results in a ring contraction, yielding 2,4,4-trimethylcyclopentanone , a five-membered ring, not the desired six-membered cyclohexanone.[6] This demonstrates that while rearrangements from isophorone-derived scaffolds are possible, they do not lead to the target 2,4,4-trimethylcyclohexanone.
Alternative Synthetic Routes
Given the lack of a direct route from isophorone, the synthesis of 2,4,4-trimethylcyclohexanone must be approached from different starting materials. While an exhaustive review of all possible syntheses is beyond the scope of this guide, established methods often involve building the ring from acyclic precursors or modifying other cyclic compounds.
Analytical Characterization: Distinguishing the Isomers
Unequivocal characterization is essential to confirm the identity and purity of the synthesized product. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools.
-
GC-MS: Provides information on purity and the molecular weight of the product (C₉H₁₆O, M.W. = 140.22 g/mol ). The two isomers will have distinct retention times.
-
¹H NMR Spectroscopy: The proton NMR spectra of the two isomers would be significantly different. For 3,3,5-trimethylcyclohexanone , one would expect to see signals corresponding to the two geminal methyl groups at C3, a distinct methyl group at C5, and the various methylene protons on the ring. The spectrum of 2,4,4-trimethylcyclohexanone would show signals for the geminal methyls at C4 and a single methyl at C2, leading to a different splitting pattern for adjacent protons.
-
¹³C NMR Spectroscopy: The carbon spectra provide a definitive fingerprint. 3,3,5-trimethylcyclohexanone will show 9 distinct carbon signals, including a carbonyl signal (~210 ppm) and quaternary carbons for the gem-dimethyl group. 2,4,4-trimethylcyclohexanone would also show 9 signals, but the chemical shifts of the methyl and ring carbons would differ significantly due to their different chemical environments.
Conclusion
The synthesis of trimethylcyclohexanone from isophorone is a tale of two distinct isomers. The production of 3,3,5-trimethylcyclohexanone is a highly efficient, selective, and industrially significant process achievable through the direct catalytic hydrogenation of isophorone's C=C double bond. Catalysts like Pd/C and Raney Ni, coupled with optimized conditions, can provide near-quantitative yields of this valuable intermediate.
In contrast, the synthesis of 2,4,4-trimethylcyclohexanone from isophorone is not a feasible one-step transformation. The conversion requires a fundamental rearrangement of the molecule's carbon backbone, a reaction that does not occur under hydrogenation conditions and is not readily reported in the chemical literature. Researchers seeking this specific isomer should investigate alternative synthetic pathways that do not start from the isophorone skeleton. This guide underscores the importance of understanding not only reaction pathways but also the inherent structural limitations of starting materials in planning a synthetic strategy.
References
-
House, H. O., & Wasson, R. L. (1957). The Rearrangement of Isophorone Oxide. Journal of the American Chemical Society, 79(6), 1488–1492. Available at: [Link]
-
Schmitz, T., & Held, A. (2022). The Production of Isophorone. Catalysts, 12(3), 279. Available at: [Link]
- BASF SE. (1997). Process for the preparation of 3,3,5-trimethylcyclohexanone. Google Patents (Patent No. US5728891A).
-
Wang, W., Liu, Y., Li, N., & Zhang, T. (2017). Synthesis of renewable high-density fuel with isophorone. Scientific Reports, 7(1), 17728. Available at: [Link]
-
Wang, W., et al. (2021). Study on the selective hydrogenation of isophorone. RSC Advances, 11(8), 4649-4658. Available at: [Link]
-
PubChem. (n.d.). 3,3,5-Trimethylcyclohexanone. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
Wikipedia. (2023). Isophorone. In Wikipedia. Retrieved January 25, 2026, from [Link]
- Google Patents. (2021). Synthesis method of 4-substituted cyclohexanone. (Patent No. CN112778108A).
-
Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Available at: [Link]
-
Held, A., et al. (2022). The Production of Isophorone. MDPI. Available at: [Link]
-
ResearchGate. (2012). A novel strategy for synthesizing (E)-1-((3-ethyl-2,4,4- trimethylcyclohex-2-enylidene)methyl-4-substituted benzenes from 1-(2,6,6-trimethylcyclohex-1-enyl)ethanol. Available at: [Link]
-
SIELC Technologies. (2018). 3,3,5-Trimethylcyclohexanone. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (2007). Synthesis of 2,5,5-trimethylcycloheptanone. Available at: [Link]
Sources
2,4,4-Trimethylcyclohexanone IUPAC name and structure
An In-depth Technical Guide to 2,4,4-Trimethylcyclohexanone
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2,4,4-trimethylcyclohexanone, a substituted cyclic ketone of interest in synthetic organic chemistry. We will delve into its fundamental properties, structural characterization, validated synthetic methodologies, and potential applications, offering insights grounded in established chemical principles for researchers and professionals in drug development and chemical synthesis.
Nomenclature and Structural Elucidation
The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. According to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, the correct name for this compound is 2,4,4-trimethylcyclohexan-1-one .[1][2]
The nomenclature is derived as follows:
-
Cyclohexan- : Indicates the core structure is a six-membered saturated carbon ring.
-
-one : A suffix denoting the presence of a ketone functional group. The carbonyl carbon is assigned position '1'.
-
2,4,4-Trimethyl- : Specifies the location of three methyl group substituents on the cyclohexane ring. One methyl group is at position 2, and two methyl groups (a gem-dimethyl group) are at position 4.
Key identifiers for this compound are:
Visualizing the Structure
A 2D representation of the 2,4,4-trimethylcyclohexan-1-one structure, with IUPAC numbering, is provided below.
Caption: IUPAC Numbering of 2,4,4-Trimethylcyclohexan-1-one.
Physicochemical and Spectroscopic Profile
Understanding the physical properties and spectroscopic signatures of a molecule is critical for its synthesis, purification, and characterization.
Physicochemical Data
The following table summarizes the key computed and experimental properties of 2,4,4-trimethylcyclohexan-1-one.
| Property | Value | Source |
| IUPAC Name | 2,4,4-trimethylcyclohexan-1-one | [1] |
| CAS Number | 2230-70-8 | [1] |
| Molecular Formula | C₉H₁₆O | [1] |
| Molecular Weight | 140.22 g/mol | [1] |
| Canonical SMILES | CC1CC(CCC1=O)(C)C | [1] |
| InChIKey | JEANOXXXGPLTOI-UHFFFAOYSA-N | [1] |
| GHS Hazard Codes | H227, H315, H319, H335 | [1] |
Spectroscopic Analysis (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the chirality at the C2 position and the resulting diastereotopic nature of adjacent protons.
-
~0.9-1.1 ppm: Two singlets, each integrating to 3H, corresponding to the gem-dimethyl groups at C4. They are chemically non-equivalent.
-
~1.0-1.2 ppm: A doublet, integrating to 3H, for the methyl group at C2.
-
~1.5-2.5 ppm: A series of complex multiplets corresponding to the seven protons on the cyclohexane ring (CH at C2, and CH₂ groups at C3, C5, and C6). The protons alpha to the carbonyl (at C2 and C6) would likely appear further downfield.
-
-
¹³C NMR:
-
~210-215 ppm: A quaternary carbon signal for the carbonyl group (C1).
-
~40-55 ppm: Signals for the aliphatic carbons of the ring (C2, C3, C5, C6).
-
~30-35 ppm: A signal for the quaternary C4 carbon.
-
~20-30 ppm: Signals for the three methyl carbons.
-
-
Infrared (IR) Spectroscopy: The most prominent feature will be a strong, sharp absorption band in the region of 1710-1720 cm⁻¹ , characteristic of a saturated six-membered ring ketone (C=O stretch). Additional bands in the 2850-3000 cm⁻¹ region will correspond to C-H stretching vibrations.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would appear at m/z = 140. Key fragmentation patterns would likely involve alpha-cleavage adjacent to the carbonyl group and McLafferty rearrangement, leading to characteristic fragment ions.
Synthesis of 2,4,4-Trimethylcyclohexanone
The synthesis of 2,4,4-trimethylcyclohexanone can be efficiently achieved from the readily available starting material, isophorone (3,5,5-trimethylcyclohex-2-en-1-one). A common and effective strategy involves the selective reduction of the carbon-carbon double bond without affecting the carbonyl group.
Synthetic Workflow Overview
The logical synthetic pathway involves a conjugate reduction, a cornerstone reaction in organic synthesis for the preparation of saturated ketones from their α,β-unsaturated precursors.
Caption: Synthetic pathway from Isophorone to the target molecule.
Field-Proven Experimental Protocol: Catalytic Hydrogenation
This protocol describes the synthesis of 2,4,4-trimethylcyclohexanone via the catalytic hydrogenation of 2,4,4-trimethylcyclohex-2-en-1-one. The choice of palladium on carbon (Pd/C) as the catalyst is based on its proven efficacy and selectivity for reducing carbon-carbon double bonds in the presence of ketones.
Objective: To prepare 2,4,4-trimethylcyclohexanone with high purity and yield.
Materials:
-
2,4,4-Trimethylcyclohex-2-en-1-one (10.0 g, 72.4 mmol)
-
10% Palladium on Carbon (Pd/C), 50% wet (approx. 200 mg)
-
Ethanol (200 mL), reagent grade
-
Hydrogen (H₂) gas supply
-
Parr hydrogenation apparatus or similar
-
Celite® or a suitable filter aid
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reactor Setup: A 500 mL Parr hydrogenation vessel is charged with 2,4,4-trimethylcyclohex-2-en-1-one (10.0 g) and ethanol (200 mL). The mixture is stirred until the ketone is fully dissolved.
-
Scientist's Note: Ethanol is an excellent solvent choice as it readily dissolves the substrate and is inert under these hydrogenation conditions.
-
-
Catalyst Addition: The 10% Pd/C catalyst (approx. 200 mg) is carefully added to the vessel.
-
Trustworthiness Check: The catalyst is added last to minimize handling of the flammable, dry catalyst in air. Using the 50% wet catalyst significantly improves safety.
-
-
Hydrogenation: The vessel is sealed, attached to the Parr apparatus, and purged three times with nitrogen gas to remove all oxygen. Subsequently, it is purged three times with hydrogen gas. The vessel is then pressurized with hydrogen to 50 psi.
-
Causality: The initial purging with an inert gas like nitrogen is a critical safety step to prevent the formation of an explosive mixture of hydrogen and oxygen in the presence of a catalyst.
-
-
Reaction Monitoring: The mixture is shaken or stirred vigorously at room temperature. The reaction progress is monitored by the uptake of hydrogen from the reservoir. The reaction is typically complete within 2-4 hours when hydrogen consumption ceases.
-
Catalyst Removal (Workup): Once the reaction is complete, the hydrogen pressure is carefully vented, and the vessel is purged with nitrogen. The reaction mixture is then filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with a small amount of ethanol (2 x 20 mL) to ensure complete recovery of the product.
-
Self-Validation: The removal of the heterogeneous catalyst by filtration is a simple and effective purification step. A black particulate-free filtrate indicates successful removal.
-
-
Solvent Removal: The combined filtrate is transferred to a round-bottom flask, and the ethanol is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by vacuum distillation to yield 2,4,4-trimethylcyclohexanone as a colorless liquid.
Applications in Research and Development
While not as widely cited as simpler ketones, 2,4,4-trimethylcyclohexanone serves as a valuable intermediate and building block in specialized synthetic applications.
-
Steric Hindrance Studies: The presence of the gem-dimethyl group at the C4 position and the methyl group at C2 introduces significant steric bulk. This makes the molecule an interesting substrate for studying the stereochemical outcomes of nucleophilic additions to hindered ketones, providing insights for complex molecule synthesis.
-
Precursor to Complex Alicyclic Systems: As a functionalized cyclohexane, it can be a starting point for constructing more complex polycyclic or substituted ring systems. Reactions such as Baeyer-Villiger oxidation would yield a lactone, opening up pathways to different classes of compounds.
-
Flavor and Fragrance Industry: Substituted cyclohexanones are a known class of compounds used in the flavor and fragrance industry. While specific applications for this molecule are not widely documented, its structural motifs are relevant to this field.
Safety and Handling
Adherence to safety protocols is essential when handling 2,4,4-trimethylcyclohexanone.
-
GHS Hazard Identification: The compound is classified with the following hazards:
-
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly sealed container in a cool, dry place.
-
Conclusion
2,4,4-Trimethylcyclohexan-1-one is a structurally distinct saturated ketone with well-defined nomenclature and predictable spectroscopic characteristics. Its synthesis is straightforward from common industrial precursors, and its utility lies in its role as a sterically hindered building block for advanced organic synthesis. Proper understanding of its properties and adherence to safety guidelines enable its effective use in research and development environments.
References
-
PubChem (National Center for Biotechnology Information). 2,4,4-Trimethylcyclohexanone. PubChem Compound Summary for CID 102771. [Link]
-
ChemSynthesis. 2,4,4-trimethylcyclohexanone. CAS 2230-70-8. [Link]
-
PubChem (National Center for Biotechnology Information). 2,4,5-Trimethylcyclohexanone. PubChem Compound Summary for CID 521325. [Link]
Sources
An In-depth Technical Guide to 2,4,4-Trimethylcyclohexanone: Physicochemical Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,4-Trimethylcyclohexanone is a substituted cyclic ketone of significant interest in organic synthesis. Its unique structural features, including a chiral center at the C-2 position and a gem-dimethyl group at the C-4 position, impart specific reactivity and stereochemical outcomes in various chemical transformations. This guide provides a comprehensive overview of the physical and chemical properties of 2,4,4-trimethylcyclohexanone, detailed experimental protocols for its synthesis and purification, and an exploration of its characteristic reactions. This information is intended to serve as a valuable resource for researchers in drug development and other areas of chemical science where the strategic use of tailored molecular scaffolds is paramount.
Physicochemical Properties
2,4,4-Trimethylcyclohexanone is a combustible liquid that can cause skin and eye irritation, and may lead to respiratory irritation[1]. Its fundamental physical properties are summarized in the table below, providing a comparative overview for experimental design and process development.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O | [1] |
| Molecular Weight | 140.22 g/mol | [1] |
| CAS Number | 2230-70-8 | [1] |
| Boiling Point | 190.85 °C | |
| Density | 0.9020 g/cm³ | |
| Refractive Index | 1.4493 | |
| Flash Point | Combustible Liquid | [1] |
Synthesis and Purification
A robust and scalable synthesis of 2,4,4-trimethylcyclohexanone can be achieved through the catalytic hydrogenation of the readily available α,β-unsaturated ketone, 2,4,4-trimethyl-2-cyclohexen-1-one. This precursor can be synthesized via Robinson annulation, a powerful ring-forming reaction in organic chemistry[1][2].
Experimental Protocol: Synthesis via Catalytic Hydrogenation
This procedure details the reduction of the carbon-carbon double bond of the enone precursor to yield the saturated cyclohexanone derivative.
Materials:
-
2,4,4-trimethyl-2-cyclohexen-1-one
-
Palladium on carbon (10 wt. % Pd/C)
-
Ethanol (reagent grade)
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Filter agent (e.g., Celite®)
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reactor Setup: In a suitable hydrogenation vessel, dissolve 2,4,4-trimethyl-2-cyclohexen-1-one in ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution. The amount of catalyst can typically be in the range of 1-5 mol% relative to the substrate.
-
Hydrogenation: Seal the reaction vessel and purge with hydrogen gas to remove air. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by observing the uptake of hydrogen gas. The reaction is typically complete when hydrogen uptake ceases.
-
Workup: Carefully vent the hydrogen gas from the reactor. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with ethanol to ensure complete recovery of the product.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the ethanol.
-
Purification: The crude 2,4,4-trimethylcyclohexanone can be purified by fractional distillation under reduced pressure to yield the final product as a colorless liquid.
Caption: Workflow for the synthesis and purification of 2,4,4-trimethylcyclohexanone.
Chemical Reactivity
The chemical behavior of 2,4,4-trimethylcyclohexanone is governed by the presence of the carbonyl group and the adjacent α-protons. Key reactions include oxidation, reduction, and enolate-mediated transformations.
Oxidation: Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation is a classic reaction that converts ketones to esters (or lactones in the case of cyclic ketones) using a peroxyacid or hydrogen peroxide[3]. The regioselectivity of this reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon. For 2,4,4-trimethylcyclohexanone, the more substituted carbon atom (C-2) is expected to migrate, leading to the formation of a seven-membered lactone.
Caption: Baeyer-Villiger oxidation of 2,4,4-trimethylcyclohexanone.
Reduction
The carbonyl group of 2,4,4-trimethylcyclohexanone can be reduced to a secondary alcohol, 2,4,4-trimethylcyclohexanol, using various reducing agents. Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The stereochemical outcome of this reduction can be influenced by the steric hindrance imposed by the methyl groups on the cyclohexane ring.
Enolate Chemistry
The presence of α-protons allows for the formation of enolates upon treatment with a suitable base. The regioselectivity of enolate formation is a key consideration. Deprotonation can occur at either the C-2 or C-6 position. The use of a sterically hindered base, such as lithium diisopropylamide (LDA), at low temperatures typically favors the formation of the kinetic enolate at the less substituted C-6 position. Conversely, thermodynamic conditions with a less hindered base can lead to the more substituted and thermodynamically more stable enolate at the C-2 position. These enolates are powerful nucleophiles and can participate in a variety of alkylation and acylation reactions, providing a route to further functionalize the cyclohexanone ring[4][5].
Spectroscopic Characterization
The structure of 2,4,4-trimethylcyclohexanone can be unequivocally confirmed through a combination of spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum of 2,4,4-trimethylcyclohexanone is characterized by a strong absorption band in the region of 1715 cm⁻¹, which is indicative of the C=O stretching vibration of a saturated cyclic ketone. The absence of a strong, broad absorption in the 3200-3600 cm⁻¹ region confirms the absence of hydroxyl groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will display a complex pattern of signals corresponding to the different protons in the molecule. The methyl protons will appear as distinct singlets or doublets, with their chemical shifts influenced by their proximity to the carbonyl group and the gem-dimethyl arrangement. The methylene and methine protons on the cyclohexane ring will exhibit complex multiplets due to spin-spin coupling.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms. The carbonyl carbon will appear as a characteristic downfield signal in the range of 200-220 ppm. The chemical shifts of the other carbon atoms will be dependent on their substitution and proximity to the electron-withdrawing carbonyl group.
Mass Spectrometry (MS)
The mass spectrum of 2,4,4-trimethylcyclohexanone will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will be characteristic of cyclic ketones, with common fragmentation pathways including α-cleavage (cleavage of the bonds adjacent to the carbonyl group) and McLafferty rearrangement if a γ-hydrogen is accessible.
Safety and Handling
2,4,4-Trimethylcyclohexanone is a combustible liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood[1]. It is an irritant to the skin and eyes, and may cause respiratory irritation[1]. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Store in a cool, dry, and well-ventilated area away from sources of ignition.
Conclusion
2,4,4-Trimethylcyclohexanone is a versatile building block in organic synthesis with a rich and predictable chemical reactivity. A thorough understanding of its physicochemical properties, synthetic routes, and reaction characteristics is essential for its effective utilization in the design and development of novel molecules. The information presented in this guide provides a solid foundation for researchers to confidently incorporate this valuable compound into their synthetic strategies.
References
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Organic Syntheses. (n.d.). 2,4,4-trimethylcyclopentanone. Retrieved from [Link]
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Li, S., et al. (2021). Study on the selective hydrogenation of isophorone. RSC Advances, 11(8), 4643-4650. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Robinson Annulation. Retrieved from [Link]
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J&K Scientific LLC. (2025). Robinson Annulation. Retrieved from [Link]
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Wikipedia. (2023, December 2). Isophorone. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 102771, 2,4,4-Trimethylcyclohexanone. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5086912, 2,4,4-Trimethylcyclohex-2-en-1-one. Retrieved from [Link]
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Master Organic Chemistry. (2018, December 10). The Robinson Annulation. Retrieved from [Link]
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ResearchGate. (2025). Study on the Mechanisms for Baeyer-Villiger Oxidation of Cyclohexanone with Hydrogen Peroxide in Different Systems. Retrieved from [Link]
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Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Retrieved from [Link]
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NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]
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Bartleby.com. (n.d.). IR Spectrum Of Cyclohexanone. Retrieved from [Link]
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-
Master Organic Chemistry. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. Retrieved from [Link]
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Navigating the Chemical Landscape: A Technical Guide to 2,4,4-Trimethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding a Niche Building Block
2,4,4-Trimethylcyclohexanone (CAS No. 2230-70-8) is a substituted cyclic ketone that, while not a large-scale commodity chemical, presents a unique structural motif for synthetic chemists. Its gem-dimethyl group at the 4-position offers steric hindrance that can direct reactions at other sites of the molecule, making it a potentially interesting, though specialized, building block in organic synthesis. This guide provides a comprehensive overview of its commercial availability, synthesis, and potential applications, with a focus on providing practical insights for researchers in drug discovery and development. Notably, 2,4,4-Trimethylcyclohexanone is listed as "inactive" on the U.S. Environmental Protection Agency's (EPA) Toxic Substances Control Act (TSCA) inventory, indicating it is not currently in large-scale commercial production in the United States.[1]
Commercial Availability and Procurement
Procuring 2,4,4-Trimethylcyclohexanone typically involves sourcing from suppliers specializing in research and fine chemicals. It is generally available in small quantities, suitable for laboratory-scale synthesis and research purposes.
Table 1: Key Suppliers and Typical Product Specifications
| Supplier | CAS Number | Purity | Available Quantities |
| Alfa Chemistry | 2230-70-8 | Not specified | Research quantities |
| Fluorochem | 2230-70-8 | ≥95% | Gram to multi-gram scale |
| Sigma-Aldrich | 2230-70-8 | Not specified | Research quantities |
Note: Availability and specifications are subject to change. It is recommended to contact suppliers directly for the most current information.
Due to its niche status, researchers should anticipate longer lead times for delivery compared to more common reagents. When procuring this chemical, it is crucial to request a Certificate of Analysis (CoA) to verify its identity and purity, and to be aware of potential isomeric impurities.
Synthesis of 2,4,4-Trimethylcyclohexanone: A Laboratory Perspective
While not produced on a large industrial scale, several synthetic routes to 2,4,4-Trimethylcyclohexanone have been reported in the scientific literature. A common and logical starting material for its synthesis is isophorone (3,5,5-trimethylcyclohex-2-en-1-one), an inexpensive and readily available industrial chemical. The synthesis involves the reduction of the carbon-carbon double bond of isophorone without reducing the ketone functionality.
A plausible synthetic pathway is the catalytic hydrogenation of isophorone. This method offers a direct route to the saturated cyclohexanone ring system.
Figure 1: A conceptual workflow for the synthesis of 2,4,4-Trimethylcyclohexanone from isophorone.
Experimental Protocol: Catalytic Hydrogenation of Isophorone
Disclaimer: This is a representative protocol based on general chemical principles. Researchers should consult peer-reviewed literature and conduct their own risk assessments before proceeding.
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve isophorone (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and stir the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting material.
-
Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen. Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure 2,4,4-trimethylcyclohexanone.
The causality behind choosing catalytic hydrogenation lies in its efficiency and selectivity for reducing carbon-carbon double bonds in the presence of a ketone. The choice of catalyst and solvent may need to be optimized to maximize the yield and minimize side reactions, such as the over-reduction of the ketone to the corresponding alcohol.
Applications in Research and Drug Development
While specific examples of 2,4,4-trimethylcyclohexanone as a direct intermediate in the synthesis of marketed drugs are not widely documented, its structural features make it a person of interest as a building block for creating complex molecular architectures. Substituted cyclohexanones are valuable precursors in medicinal chemistry for the synthesis of a variety of carbocyclic and heterocyclic scaffolds.[2]
The gem-dimethyl group can serve as a "lock" to fix the conformation of the cyclohexane ring or to introduce steric bulk in a specific region of a molecule, which can be crucial for modulating binding affinity and selectivity to a biological target.
Potential Synthetic Applications:
-
As a Precursor to Amines: The ketone can be converted to an oxime and subsequently reduced to form 2,4,4-trimethylcyclohexylamine, a potentially useful scaffold for building novel chemical entities.
-
In Aldol and Related Condensations: The enolate of 2,4,4-trimethylcyclohexanone can be reacted with various electrophiles to form more complex carbon skeletons. The steric hindrance from the gem-dimethyl group could influence the regioselectivity of these reactions.
-
As a Scaffold for Spirocyclic Compounds: The ketone functionality provides a handle for the construction of spirocyclic systems, which are of increasing interest in drug discovery due to their three-dimensional nature.
Figure 2: Potential synthetic pathways originating from 2,4,4-Trimethylcyclohexanone for generating diverse chemical scaffolds.
Safety and Handling
2,4,4-Trimethylcyclohexanone is a combustible liquid and can cause skin and serious eye irritation. It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Table 2: GHS Hazard Information for 2,4,4-Trimethylcyclohexanone
| Hazard Statement | Code |
| Combustible liquid | H227 |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
| May cause respiratory irritation | H335 |
Source: PubChem[1]
Conclusion
2,4,4-Trimethylcyclohexanone is a specialty chemical with limited but potentially valuable applications in organic synthesis, particularly for researchers exploring novel molecular scaffolds. Its commercial availability is restricted to chemical suppliers catering to the research community. While its direct application in drug development is not extensively documented, its unique structure provides a platform for the synthesis of complex and sterically hindered molecules. As with any chemical reagent, a thorough understanding of its synthesis, handling, and potential applications is crucial for its effective and safe utilization in the laboratory.
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PubChem. (n.d.). 2,4,4-Trimethylcyclohexanone. National Center for Biotechnology Information. Retrieved from [Link]
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-
Zhuhai Gene-Biocon Biological Technology Co., Ltd. (2023, January 18). Several Important Pharmaceutical Intermediates. Retrieved from [Link]
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An In-depth Technical Guide to the Safe Handling and Laboratory Application of 2,4,4-Trimethylcyclohexanone
This guide provides a comprehensive overview of the safe handling, storage, and disposal of 2,4,4-Trimethylcyclohexanone for researchers, scientists, and drug development professionals. Beyond procedural steps, this document delves into the chemical principles underpinning these recommendations to foster a culture of safety and informed practice within the laboratory environment.
Understanding the Compound: Physicochemical Properties and Inherent Hazards
2,4,4-Trimethylcyclohexanone is a substituted cyclic ketone. Its molecular structure, characterized by a cyclohexane ring with a ketone functional group and three methyl groups, dictates its physical properties and chemical reactivity. The presence of the ketone group makes it a useful intermediate in various organic syntheses.[1]
Key Physicochemical Data
A precise understanding of a chemical's physical properties is fundamental to its safe handling. For instance, its flammability and vapor density are critical considerations for storage and use.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O | [2] |
| Molecular Weight | 140.22 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | ~190.85 °C (estimated) | [5] |
| Melting Point | ~32.57 °C (estimated) | [5] |
| Density | ~0.9020 g/cm³ | [5] |
| Flash Point | ~64 °C (for 3,3,5-isomer) | [6] |
Hazard Identification and GHS Classification
2,4,4-Trimethylcyclohexanone is classified as a hazardous substance.[3] Understanding its specific hazards is crucial for implementing appropriate safety measures.
-
Flammable liquids (Category 4): Combustible liquid.[3]
-
Skin corrosion/irritation (Category 2): Causes skin irritation.[3]
-
Serious eye damage/eye irritation (Category 2A): Causes serious eye irritation.[3]
-
Specific target organ toxicity, single exposure (Category 3): May cause respiratory irritation.[3]
-
Acute toxicity, Oral (Category 4): Harmful if swallowed.[7]
Prudent Laboratory Practices: A Risk-Based Approach to Handling
Safe handling of 2,4,4-Trimethylcyclohexanone is predicated on a thorough risk assessment and the consistent application of control measures.
Engineering Controls
The primary line of defense is to minimize exposure through engineering controls.
-
Ventilation: All work with 2,4,4-Trimethylcyclohexanone should be conducted in a well-ventilated area. For procedures with the potential to generate aerosols or vapors, a chemical fume hood is mandatory.[8]
-
Eyewash Stations and Safety Showers: Facilities must be equipped with readily accessible eyewash stations and safety showers.[6]
Personal Protective Equipment (PPE)
The selection and use of appropriate PPE is the next critical layer of protection.
-
Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[6]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for any signs of degradation or perforation before use.
-
Lab Coat: A flame-resistant lab coat should be worn to protect against skin contact and small splashes.
-
-
Respiratory Protection: If working outside of a fume hood where there is a risk of inhaling vapors, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[9]
General Handling Precautions
-
Avoid contact with eyes, skin, and clothing.[8]
-
Do not breathe vapors or mists.[10]
-
Keep away from heat, sparks, open flames, and other ignition sources.[8]
-
Use non-sparking tools and take precautionary measures against static discharge.[8]
-
Wash hands thoroughly after handling.[10]
Chemical Reactivity and Incompatibility: The "Why" Behind the Precautions
Understanding the chemical reactivity of 2,4,4-Trimethylcyclohexanone is key to preventing hazardous reactions. As a ketone, its primary reactivity involves the carbonyl group.
-
Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This is a common reaction pathway for ketones in organic synthesis. The steric hindrance from the methyl groups in 2,4,4-Trimethylcyclohexanone can influence the rate and stereoselectivity of these reactions.[11]
-
Enolate Formation: In the presence of a base, ketones can be deprotonated at the α-carbon to form an enolate, which is a powerful nucleophile.
Incompatible Materials
To prevent violent reactions, fires, or the release of toxic fumes, avoid contact with:
-
Strong Oxidizing Agents: Such as peroxides, nitrates, and perchlorates, can lead to explosive mixtures.[8]
-
Strong Reducing Agents: Such as hydrides, can cause vigorous reactions.
-
Strong Acids and Bases: Can catalyze unintended reactions or degradation.
Experimental Workflow: Synthesis of a Tetrahydroindole Derivative
The following is a representative experimental protocol illustrating the use of a substituted cyclohexanone in a multi-component cascade reaction. This highlights the practical application and associated safety considerations.
Step-by-Step Methodology
Objective: To synthesize a 4,5,6,7-tetrahydro-1H-indole derivative via a cooperative enamine-Brønsted acid catalyzed reaction.[12]
Materials:
-
2,4,4-Trimethylcyclohexanone
-
Aniline
-
Benzoylmethylene malonate
-
Toluene (solvent)
-
p-Toluenesulfonic acid (catalyst)
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a chemical fume hood, add 2,4,4-trimethylcyclohexanone (1.0 mmol), aniline (1.0 mmol), benzoylmethylene malonate (1.0 mmol), and p-toluenesulfonic acid (0.1 mmol) to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Solvent Addition: Add 5 mL of toluene to the flask.
-
Reaction: Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure tetrahydroindole derivative.
Safety Causality in the Workflow
-
Fume Hood: The use of a fume hood is critical due to the volatility of toluene and the potential for vapor release from the heated reaction mixture.
-
Reflux Condenser: Prevents the loss of solvent and reactants during heating and minimizes the release of flammable vapors.
-
Inert Atmosphere (Optional but Recommended): For sensitive reactions, conducting the procedure under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric oxygen and moisture.
-
Proper Quenching: The workup procedure involving washing with sodium bicarbonate solution neutralizes the acidic catalyst, making the mixture safer to handle and concentrate.
Emergency Preparedness: A Systematic Response
A clear and practiced emergency response plan is essential for mitigating the consequences of an incident.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Spill Response
A tiered response is necessary depending on the size and location of the spill.
Caption: A decision-making workflow for responding to a chemical spill.
Firefighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[8]
-
Hazards: Vapors are heavier than air and may travel to an ignition source and flash back. Containers may explode when heated.[4]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]
Storage and Waste Disposal: Long-Term Safety and Environmental Responsibility
Proper storage and disposal are crucial for maintaining a safe laboratory environment and complying with regulations.
Storage
-
Store in a tightly closed container in a cool, dry, well-ventilated area.[10]
-
Keep away from incompatible materials such as strong oxidizing agents.[8]
-
Store in a flammable liquids cabinet if available.
Waste Disposal
2,4,4-Trimethylcyclohexanone is a non-halogenated organic compound and should be disposed of accordingly.
-
Segregation: Do not mix with halogenated organic waste.[13]
-
Container: Collect in a designated, properly labeled hazardous waste container for non-halogenated organic solvents.[13]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Disposal: Dispose of the waste through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.
Caption: Waste disposal workflow for laboratory chemicals.
Conclusion
The safe and effective use of 2,4,4-Trimethylcyclohexanone in a laboratory setting is achievable through a combination of understanding its inherent properties, implementing robust safety protocols, and being prepared for emergencies. This guide serves as a foundational resource to empower researchers to work confidently and safely with this and other similar chemical reagents.
References
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PubChem. (n.d.). 2,4,4-Trimethylcyclohexanone. Retrieved from [Link]
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The Journal of Organic Chemistry. (2014). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. Retrieved from [Link]
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ChemSynthesis. (2025). 2,4,4-trimethylcyclohexanone. Retrieved from [Link]
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Quora. (2014). Why is cyclohexanone more reactive an electrophile than either cyclopentanone or cycloheptanone?. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Cyclohexanone. Retrieved from [Link]
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The Enigmatic Presence of 2,4,4-Trimethylcyclohexanone in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
2,4,4-Trimethylcyclohexanone, a substituted cyclic ketone, has emerged as a molecule of interest due to its unique structural characteristics. While extensively utilized in synthetic chemistry, its natural occurrence has been less explored, presenting both a challenge and an opportunity for natural product researchers and drug development professionals. This technical guide provides a comprehensive overview of the current knowledge surrounding the natural occurrence of 2,4,4-Trimethylcyclohexanone, methodologies for its detection and isolation, and an exploration of its potential biological significance based on the activities of structurally related compounds.
Introduction: Unveiling a Niche Natural Product
The vast and diverse world of natural products is a cornerstone of drug discovery and development. Within this chemical space, cyclic ketones represent a significant class of compounds with a wide array of biological activities. 2,4,4-Trimethylcyclohexanone (C₉H₁₆O), a molecule with a distinct substitution pattern on a cyclohexane ring, presents an intriguing case. Its gem-dimethyl group at the C4 position and a methyl group at the C2 position create a chiral center, suggesting the potential for stereospecific interactions with biological targets. While its synthetic routes are established, this guide focuses on its elusive presence in the natural world.
Confirmed Natural Occurrence: A Singular Source
Current scientific literature and databases point to a singular, confirmed natural source of 2,4,4-Trimethylcyclohexanone.
Carica papaya L. (Papaya)
The PubChem database and the LOTUS (the natural products occurrence database) initiative have reported the presence of 2,4,4-Trimethylcyclohexanone in Carica papaya[1][2]. However, the specific part of the plant (e.g., fruit, leaves, seeds) in which it is found, its concentration, and the developmental stage at which it is most abundant are not yet well-documented in readily available literature. The compound is likely a component of the fruit's complex mixture of volatile and semi-volatile organic compounds.
Table 1: Confirmed Natural Source of 2,4,4-Trimethylcyclohexanone
| Compound Name | IUPAC Name | CAS Number | Natural Source |
| 2,4,4-Trimethylcyclohexanone | 2,4,4-trimethylcyclohexan-1-one | 2230-70-8 | Carica papaya L.[1] |
Proposed Biosynthetic Pathway: An Irregular Route
The biosynthetic origin of 2,4,4-Trimethylcyclohexanone in plants has not been elucidated. However, its carbon skeleton suggests a potential link to the terpene biosynthetic pathway, specifically as an irregular monoterpene. Regular monoterpenes are formed from the head-to-tail condensation of two isoprene units. In contrast, irregular monoterpenes are synthesized through unconventional enzymatic reactions[3][4][5].
The formation of 2,4,4-Trimethylcyclohexanone could potentially involve the cyclization and subsequent oxidation of a C10 precursor derived from an irregular isoprenoid pathway. The biosynthesis of such noncanonical terpenoids can involve methyltransferase-catalyzed modifications of substrate units, leading to atypical carbon skeletons[6]. Further research, including isotopic labeling studies and the identification of specific enzymes in Carica papaya, is necessary to confirm this hypothetical pathway.
Diagram 1: Hypothetical Biosynthetic Origin
Caption: Hypothetical biosynthetic pathway of 2,4,4-Trimethylcyclohexanone.
Analytical Methodologies: A Roadmap for Discovery
The identification and quantification of 2,4,4-Trimethylcyclohexanone from natural sources require a systematic analytical approach. Given its likely presence as a volatile or semi-volatile compound, the following workflow is recommended.
Extraction of Volatile Compounds from Carica papaya
A robust extraction method is critical for the successful isolation of the target compound. Headspace solid-phase microextraction (HS-SPME) is a suitable technique for extracting volatile and semi-volatile compounds from a plant matrix[7][8].
Experimental Protocol: HS-SPME
-
Sample Preparation: Homogenize a known weight of the Carica papaya tissue (e.g., fruit pulp, peel) with a saturated sodium chloride solution to inhibit enzymatic activity and enhance the release of volatiles.
-
Incubation: Place the homogenate in a sealed vial and incubate at a controlled temperature (e.g., 40-60°C) to allow the volatile compounds to equilibrate in the headspace.
-
Extraction: Expose a SPME fiber with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for a defined period to adsorb the analytes.
-
Desorption: Transfer the SPME fiber to the injection port of a gas chromatograph for thermal desorption of the analytes.
Identification and Quantification: GC-MS Analysis
Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the separation and identification of volatile compounds in complex mixtures[7][9][10].
Experimental Protocol: GC-MS Analysis
-
Chromatographic Separation:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) for optimal separation of a wide range of volatile compounds.
-
Oven Program: Employ a temperature gradient to effectively separate compounds with different boiling points. A typical program might start at 40°C, hold for a few minutes, and then ramp up to 250-280°C.
-
Carrier Gas: Use helium as the carrier gas at a constant flow rate.
-
-
Mass Spectrometry Detection:
-
Ionization: Utilize electron ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range of m/z 40-400.
-
-
Compound Identification:
-
Compare the obtained mass spectrum with reference spectra in established libraries such as NIST and Wiley.
-
Confirm the identification by comparing the retention index with that of an authentic standard of 2,4,4-Trimethylcyclohexanone.
-
-
Quantification: For quantitative analysis, prepare a calibration curve using a certified standard of 2,4,4-Trimethylcyclohexanone and an appropriate internal standard.
Diagram 2: Analytical Workflow for 2,4,4-Trimethylcyclohexanone
Caption: Proposed workflow for the analysis of 2,4,4-Trimethylcyclohexanone.
Potential Biological Activities and Drug Development Implications
While specific biological activities for 2,4,4-Trimethylcyclohexanone have not been extensively reported, the broader class of substituted cyclohexanones has demonstrated a range of pharmacological properties. These compounds can serve as valuable scaffolds in medicinal chemistry[11].
Antimicrobial Properties
Cyclohexane and its functionally substituted derivatives have been investigated for their potential as antimicrobial agents[12]. The lipophilic nature of the cyclohexane ring can facilitate the passage through microbial cell membranes. The presence of a ketone functional group and methyl substitutions may modulate this activity. Further screening of 2,4,4-Trimethylcyclohexanone against a panel of pathogenic bacteria and fungi is warranted.
Precursor for Bioactive Molecules
Optically active substituted cyclohexenones are important precursors in the synthesis of natural products and pharmaceutically active molecules[13][14]. The chiral center in 2,4,4-Trimethylcyclohexanone makes it a potentially valuable chiral building block for the synthesis of more complex and stereospecific therapeutic agents.
Future Directions and Conclusion
The natural occurrence of 2,4,4-Trimethylcyclohexanone, though currently limited to a single reported source, opens up several avenues for future research:
-
Broadened Screening: A systematic screening of other plant species, particularly those rich in terpenes, for the presence of 2,4,4-Trimethylcyclohexanone is essential to understand its distribution in nature.
-
Biosynthetic Pathway Elucidation: Genetic and enzymatic studies in Carica papaya are needed to identify the genes and enzymes responsible for its biosynthesis.
-
Biological Activity Profiling: A comprehensive evaluation of the biological activities of 2,4,4-Trimethylcyclohexanone, including its antimicrobial, anti-inflammatory, and cytotoxic properties, is crucial to determine its therapeutic potential.
-
Stereochemistry: Investigating the enantiomeric ratio of naturally occurring 2,4,4-Trimethylcyclohexanone will be important for understanding its biological activity.
References
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PubChem. (n.d.). 2,4,4-Trimethylcyclohexanone. National Center for Biotechnology Information. Retrieved from [Link]
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- Demissie, Z. A., Sarker, L. S., & Mahmoud, S. S. (2013). The Biosynthetic Origin of Irregular Monoterpenes in Lavandula: ISOLATION AND BIOCHEMICAL CHARACTERIZATION OF A NOVEL cis-PRENYL DIPHOSPHATE SYNTHASE GENE, LAVANDULYL DIPHOSPHATE SYNTHASE. Journal of Biological Chemistry, 288(9), 6333-6343.
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ChemSynthesis. (n.d.). 2,4,4-trimethylcyclohexanone. Retrieved from [Link]
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LOTUS: Natural Products Online. (n.d.). Search. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of trimethylcyclohexanone. Retrieved from [Link]
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- Shoaib, M., Israyilova, A. A., & Ganbarov, K. (2020). CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. European Journal of Pharmaceutical and Medical Research, 7(8), 84-91.
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- Demissie, Z. A., Sarker, L. S., & Mahmoud, S. S. (2013). The biosynthetic origin of irregular monoterpenes in lavandula: Isolation and biochemical characterization of a novel cis-prenyl diphosphate synthase gene, lavandulyl diphosphate synthase. Journal of Biological Chemistry, 288(9), 6333-6343.
- Janzantti, N. S., & Monteiro, M. (2017). Optimization of headspace solid phase micro-extraction of volatile compounds from papaya fruit assisted by GC–olfactometry. Journal of the Brazilian Chemical Society, 28, 2149-2156.
- Cristau, P., et al. (2022). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. Molecules, 27(17), 5533.
- Öztürk, M., et al. (2019). Chemical Characterizations and Biological Evaluation of Papaya (Carica papaya L.) Essential Oils and Fatty Acids. Journal of Essential Oil Bearing Plants, 22(5), 1356-1365.
- Li, D., et al. (2024). The microbial biosynthesis of noncanonical terpenoids. Applied Microbiology and Biotechnology, 108(1), 1-17.
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PubChem. (n.d.). (1S,2S,4S)-1,2,4-trimethylcyclohexane. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). LOTUS - the natural products occurrence database. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2,4,5-Trimethylcyclohexanone. National Center for Biotechnology Information. Retrieved from [Link]
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Spectroscopic Analysis of 2,4,4-Trimethylcyclohexanone: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 2,4,4-trimethylcyclohexanone. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles and practical applications of key analytical techniques for the structural elucidation and characterization of this compound. We will explore Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), offering insights into experimental design and data interpretation.
Introduction
2,4,4-Trimethylcyclohexanone (C₉H₁₆O, Molar Mass: 140.22 g/mol ) is a substituted cyclic ketone with a chemical structure that presents interesting features for spectroscopic analysis.[1] The strategic placement of methyl groups on the cyclohexanone ring influences the electronic environment of the constituent atoms, leading to a unique spectral fingerprint. Understanding these spectral characteristics is paramount for its identification, purity assessment, and for tracking its transformations in chemical reactions. This guide will serve as a practical resource for interpreting the spectroscopic data of 2,4,4-trimethylcyclohexanone.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
A common and convenient method for obtaining the IR spectrum of a liquid sample like 2,4,4-trimethylcyclohexanone is Attenuated Total Reflectance (ATR)-FTIR.
-
Sample Preparation : A small drop of 2,4,4-trimethylcyclohexanone is placed directly onto the ATR crystal (typically diamond or germanium).
-
Data Acquisition : The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to sample analysis and subtracted from the sample spectrum.
-
Data Processing : The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Diagram of the ATR-FTIR Experimental Workflow
Caption: Workflow for ATR-FTIR analysis.
Interpretation of the IR Spectrum
The IR spectrum of 2,4,4-trimethylcyclohexanone is expected to exhibit several characteristic absorption bands. The most prominent of these is the carbonyl (C=O) stretch, which is a strong indicator of the ketone functional group.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |
| ~2960-2870 | C-H stretch (sp³) | Strong | Aliphatic C-H bonds of the methyl and methylene groups. |
| ~1715 | C=O stretch | Strong, Sharp | Characteristic of a saturated cyclic ketone. This is a key diagnostic peak. |
| ~1465 | C-H bend (CH₂) | Medium | Scissoring vibration of the methylene groups in the ring. |
| ~1370 | C-H bend (CH₃) | Medium | Symmetric bending of the methyl groups. |
The strong absorption around 1715 cm⁻¹ is a definitive indicator of the carbonyl group in a six-membered ring. The absence of broad absorption in the 3200-3600 cm⁻¹ region would confirm the absence of hydroxyl (-OH) impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule. It provides information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information about the different types of protons in a molecule and their relationships to one another.
Due to the asymmetry introduced by the methyl group at the C2 position, the protons on the cyclohexane ring are not all chemically equivalent.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~2.2 - 2.5 | Multiplet | 1H | H on C2 | Adjacent to the electron-withdrawing carbonyl group, leading to deshielding. |
| ~1.9 - 2.1 | Multiplet | 2H | H on C6 | Protons alpha to the carbonyl group are deshielded. |
| ~1.6 - 1.8 | Multiplet | 2H | H on C5 | Methylene protons adjacent to the C4-gem-dimethyl group. |
| ~1.4 - 1.6 | Multiplet | 2H | H on C3 | Methylene protons adjacent to the C4-gem-dimethyl group. |
| ~1.1 | Doublet | 3H | CH₃ on C2 | Split by the single proton on C2. |
| ~1.0 | Singlet | 6H | Two CH₃ on C4 | These two methyl groups are equivalent and have no adjacent protons, resulting in a singlet. |
Diagram of the ¹H NMR Analysis Logic
Caption: Key parameters in ¹H NMR spectral interpretation.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule.
The number of unique carbon signals in the ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms in the molecule. For 2,4,4-trimethylcyclohexanone, we expect to see seven distinct signals.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~210-215 | C1 (C=O) | The carbonyl carbon is highly deshielded. |
| ~50-55 | C2 | Carbon alpha to the carbonyl, substituted with a methyl group. |
| ~45-50 | C6 | Methylene carbon alpha to the carbonyl. |
| ~35-40 | C3 | Methylene carbon beta to the carbonyl. |
| ~30-35 | C5 | Methylene carbon beta to the carbonyl. |
| ~30-35 | C4 | Quaternary carbon with two methyl groups. |
| ~25-30 | C4-CH₃ (x2) | Equivalent methyl carbons on C4. |
| ~15-20 | C2-CH₃ | Methyl carbon on C2. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction : A small amount of 2,4,4-trimethylcyclohexanone is introduced into the mass spectrometer, where it is vaporized.
-
Ionization : The gaseous molecules are bombarded with a high-energy electron beam, leading to the ejection of an electron and the formation of a positively charged molecular ion (M⁺•).
-
Fragmentation : The high-energy molecular ion is unstable and fragments into smaller, charged ions and neutral radicals.
-
Mass Analysis : The charged fragments are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).
-
Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of relative abundance versus m/z.
Interpretation of the Mass Spectrum
The mass spectrum of 2,4,4-trimethylcyclohexanone will provide the molecular weight and clues to its structure through characteristic fragmentation.
-
Molecular Ion (M⁺•) : A peak at m/z = 140, corresponding to the molecular weight of the compound, is expected.
-
Key Fragmentation Pathways :
-
Alpha-Cleavage : The bonds adjacent to the carbonyl group are prone to cleavage. Loss of a methyl radical (•CH₃) from the C2 position would result in a fragment at m/z = 125. Loss of an ethyl radical (•C₂H₅) from the C6-C5 bond cleavage would lead to a fragment at m/z = 111.
-
McLafferty Rearrangement : This is a characteristic fragmentation of ketones containing a γ-hydrogen. In 2,4,4-trimethylcyclohexanone, this rearrangement is possible and would lead to the loss of a neutral alkene molecule.
-
Diagram of a Key Fragmentation Pathway (Alpha-Cleavage)
Caption: Predicted major fragmentation pathways in EI-MS.
Conclusion
The spectroscopic analysis of 2,4,4-trimethylcyclohexanone provides a detailed picture of its molecular structure. IR spectroscopy confirms the presence of the key carbonyl functional group. ¹H and ¹³C NMR spectroscopy provide a complete map of the carbon-hydrogen framework, allowing for the unambiguous assignment of each atom. Mass spectrometry confirms the molecular weight and offers insights into the molecule's stability and fragmentation patterns under electron ionization. Together, these techniques form a powerful and complementary toolkit for the comprehensive characterization of this and other related molecules, which is a critical step in any chemical research and development endeavor.
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 102771, 2,4,4-Trimethylcyclohexanone. Retrieved from [Link].
-
ChemSynthesis (2023). 2,4,4-trimethylcyclohexanone. Retrieved from [Link].
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Methodological & Application
Application Notes & Protocols: The Strategic Use of 2,4,4-Trimethylcyclohexanone in Modern Organic Synthesis
Abstract
2,4,4-Trimethylcyclohexanone is a versatile cyclic ketone whose synthetic utility is profoundly influenced by its unique substitution pattern. The gem-dimethyl group at the C4 position introduces significant steric hindrance and acts as a conformational lock, while the methyl group at the C2 position dictates regiochemical outcomes in a variety of fundamental organic transformations. This guide provides an in-depth exploration of 2,4,4-trimethylcyclohexanone as a strategic building block, offering detailed protocols and mechanistic insights for its application in key synthetic reactions, including stereoselective reductions, Baeyer-Villiger oxidations, Schmidt reactions for lactam synthesis, and carbon-carbon bond-forming aldol condensations.
Introduction: Structural Features and Synthetic Implications
2,4,4-Trimethylcyclohexanone is more than a simple cyclic ketone; it is a prochiral scaffold offering chemists a platform for constructing complex molecular architectures. Its key structural features are:
-
Steric Hindrance: The axial methyl group at C2 and the gem-dimethyl groups at C4 create a sterically demanding environment. This influences the trajectory of incoming nucleophiles, often leading to high levels of stereoselectivity in addition reactions.
-
Prochirality: The carbonyl carbon is prochiral, meaning its reduction or addition reactions can generate new stereocenters.
-
Defined Regiochemistry: The substitution pattern removes ambiguity in reactions that depend on the migration of an adjacent carbon atom, such as the Baeyer-Villiger and Schmidt reactions, leading to predictable product formation.
These attributes make 2,4,4-trimethylcyclohexanone a valuable starting material in the synthesis of pharmaceuticals, agrochemicals, and fragrance components.
Key Synthetic Transformations and Protocols
This section details field-proven protocols for the transformation of 2,4,4-trimethylcyclohexanone into valuable synthetic intermediates.
Stereoselective Reduction to 2,4,4-Trimethylcyclohexanol
The reduction of the carbonyl group is a fundamental transformation. Due to steric hindrance, hydride reagents preferentially attack from the less hindered equatorial face, leading to the formation of the axial alcohol as the major product. A highly effective and selective method has been reported for this transformation.[1]
Expert Insight: The choice of a specialized catalyst system, such as the one described below, overcomes the limitations of standard reducing agents like sodium borohydride, which might give mixtures of isomers. The iridium-based method provides exceptional selectivity for the thermodynamically less stable axial alcohol.
Protocol: Synthesis of cis-2,4,4-Trimethylcyclohexanol [1]
-
Catalyst Preparation: In a flask equipped with a reflux condenser, add iridium tetrachloride (small catalytic amount), trimethyl phosphite, and aqueous isopropanol. Reflux the mixture to form the active catalyst solution.
-
Reaction Setup: To the catalyst solution, add 2,4,4-trimethylcyclohexanone.
-
Reduction: Heat the mixture to reflux. The reaction progress can be monitored by Gas Chromatography (GC).
-
Work-up: After completion, cool the reaction mixture, and perform a standard aqueous work-up followed by extraction with an organic solvent (e.g., diethyl ether).
-
Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the resulting alcohol via distillation or chromatography to yield the pure axial alcohol.
| Parameter | Value | Reference |
| Starting Material | 2,4,4-Trimethylcyclohexanone | [1] |
| Key Reagents | Iridium tetrachloride, Trimethyl phosphite, Isopropanol | [1] |
| Product | cis-2,4,4-Trimethylcyclohexanol (axial alcohol) | [1] |
| Reported Yield | 90% | [1] |
Synthesis of Nitrogen Heterocycles: Oximes and Lactams
Nitrogen-containing rings are ubiquitous in bioactive molecules. 2,4,4-trimethylcyclohexanone is an excellent precursor for seven-membered lactams via oxime formation followed by rearrangement, or directly via the Schmidt reaction.
This protocol is adapted from standard procedures for cyclohexanone oxime synthesis.[2][3][4]
-
Reagent Solution: In a suitable flask, dissolve hydroxylamine hydrochloride and a base (e.g., sodium acetate or sodium hydroxide) in a mixture of ethanol and water.
-
Addition of Ketone: Add 2,4,4-trimethylcyclohexanone to the solution and stir vigorously at room temperature.
-
Precipitation: The oxime product is typically less soluble than the starting ketone and will precipitate from the reaction mixture upon formation or cooling.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove salts, and dry. The product can be further purified by recrystallization.
Expert Insight: The base (sodium hydroxide or acetate) is crucial as it deprotonates the hydroxylamine hydrochloride salt to generate the free, nucleophilic hydroxylamine (NH₂OH), which then attacks the carbonyl carbon.[4]
The Schmidt reaction provides a direct conversion of a ketone to a lactam using hydrazoic acid (HN₃), typically generated in situ from sodium azide and a strong acid.[5][6][7]
-
Reaction Setup: Dissolve 2,4,4-trimethylcyclohexanone in a suitable solvent like chloroform or concentrated sulfuric acid in a flask cooled in an ice bath.
-
Addition of Azide: Cautiously and portion-wise, add sodium azide to the stirred solution. (CAUTION: Hydrazoic acid is highly toxic and explosive. This reaction must be performed in a well-ventilated fume hood with appropriate safety precautions, including a blast shield).
-
Reaction: Allow the reaction to stir at low temperature and then warm to room temperature until gas evolution (N₂) ceases.
-
Work-up: Carefully pour the reaction mixture over crushed ice and neutralize with a base (e.g., aqueous ammonia or NaOH).
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Dry, concentrate, and purify the resulting lactam by chromatography or recrystallization.
Mechanistic Rationale and Regioselectivity:
The Schmidt reaction proceeds via the addition of hydrazoic acid to the protonated carbonyl, followed by dehydration and rearrangement with the loss of dinitrogen gas. For 2,4,4-trimethylcyclohexanone, two possible lactams can be formed. The migratory aptitude generally favors the more substituted carbon. Therefore, the migration of the C2 carbon is expected, leading to the formation of 3,5,5-trimethylazepan-2-one as the major product.
Caption: Schmidt reaction pathway for 2,4,4-trimethylcyclohexanone.
Baeyer-Villiger Oxidation to ε-Lactones
The Baeyer-Villiger oxidation is a powerful reaction that converts ketones into esters (or lactones from cyclic ketones) using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[8][9][10]
Protocol: Synthesis of 3,5,5-Trimethyl-oxepan-2-one
-
Reaction Setup: Dissolve 2,4,4-trimethylcyclohexanone in a suitable chlorinated solvent (e.g., dichloromethane or chloroform) in a flask. To buffer the reaction, a solid buffer such as sodium bicarbonate or disodium hydrogen phosphate may be added.
-
Addition of Oxidant: Cool the solution in an ice bath and add m-CPBA portion-wise, monitoring the internal temperature.
-
Reaction: Stir the reaction at room temperature until TLC or GC analysis shows complete consumption of the starting ketone.
-
Work-up: Quench the excess peroxy acid by adding a reducing agent solution (e.g., aqueous sodium sulfite). Wash the organic layer sequentially with aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting lactone by vacuum distillation or column chromatography.
Mechanistic Rationale and Regioselectivity:
The key to this reaction's predictability is the well-established migratory aptitude of the groups attached to the carbonyl carbon. The order is generally: tertiary alkyl > secondary alkyl > primary alkyl.[8] In 2,4,4-trimethylcyclohexanone, the carbonyl is flanked by a secondary carbon (C2) and a methylene group (C6). The more substituted C2 carbon will preferentially migrate, leading to the insertion of oxygen between the carbonyl carbon and C2.
Caption: Baeyer-Villiger oxidation of 2,4,4-trimethylcyclohexanone.
Aldol Condensation for C-C Bond Formation
The enolizable C2 proton allows 2,4,4-trimethylcyclohexanone to participate in aldol-type reactions, particularly with non-enolizable aldehydes like formaldehyde, to form α,β-unsaturated systems. This reaction is valuable for creating exocyclic double bonds.[11]
Protocol: Synthesis of 2-Methylene-4,4,6-trimethylcyclohexanone
-
Reaction Setup: In a round-bottom flask, combine 2,4,4-trimethylcyclohexanone with an aqueous solution of formaldehyde.
-
Catalysis: Add a catalytic amount of a base, such as potassium carbonate or a secondary amine catalyst (e.g., pyrrolidine), to initiate the condensation.
-
Reaction: Heat the mixture gently (e.g., 40-50 °C) and stir until the reaction is complete, as monitored by TLC or GC.
-
Work-up and Extraction: Cool the reaction mixture and extract with an organic solvent like diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product, an α,β-unsaturated ketone, by distillation or column chromatography.
Summary of Applications
The products derived from 2,4,4-trimethylcyclohexanone are valuable intermediates in several fields:
-
Lactams: Serve as monomers for polyamide synthesis and are core structures in many pharmaceuticals, including antibiotics and CNS-active agents.
-
Lactones: Are important precursors in the synthesis of natural products and are used as fragrance components and monomers for polyesters.
-
Axial Alcohols: Provide a specific stereoisomer for use in total synthesis where precise stereochemical control is required.
-
α,β-Unsaturated Ketones: Act as versatile Michael acceptors for the introduction of further complexity into the molecular framework.
References
- Wuts, P. G. (2012). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Kelly, T. R., & Schmidt, T. E. (1995). A New Synthesis of Bicyclic Lactams via Intramolecular Schmidt Reaction. Tetrahedron Letters, 36(45), 8199-8202.
-
ResearchGate. Synthesis of asymmetrically disubstituted anthracenes. Available at: [Link]
- Google Patents. Process for preparation of cyclohexanone oxime.
- Google Patents. Process for the preparation of cyclohexanol.
- Waser, J., & Carreira, E. M. (2004). Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis. CHIMIA International Journal for Chemistry, 58(9), 616-620.
- Google Patents. Odorant compositions containing 4,4,6-trimethyl-2-cyclohexenone.
-
Chemistry LibreTexts. Schmidt Reaction. Available at: [Link]
-
YouTube. Cyclohexanone Oxime: Organic Synthesis. Available at: [Link]
-
ResearchGate. Chemo-enzymatic Baeyer-Villiger oxidation of 4-methylcyclohexanone via kinetic resolution of racemic carboxylic acids: Direct access to enantioenriched lactone. Available at: [Link]
- Google Patents. Nail varnish comprising a resin.
-
ResearchGate. Study on the Mechanisms for Baeyer-Villiger Oxidation of Cyclohexanone with Hydrogen Peroxide in Different Systems. Available at: [Link]
-
ResearchGate. Preparative Synthesis of Cyclohexanone Oxime Esters. Available at: [Link]
- Aubé, J., et al. (2010). Synthesis, Structural Analysis, and Reactivity of Bridged Orthoamides by Intramolecular Schmidt Reaction. Journal of the American Chemical Society, 132(49), 17395–17397.
- Eliel, E. L., & Senda, Y. (1970). cis-4-tert-BUTYLCYCLOHEXANOL. Organic Syntheses, 50, 19.
-
ResearchGate. Compositacins A–K: Bioactive chamigrane-type halosesquiterpenoids from the red alga Laurencia composita Yamada. Available at: [Link]
-
YouTube. 19.8 Baeyer Villiger Oxidation | Organic Chemistry. Available at: [Link]
-
ResearchGate. Isolation and structure elucidation of halymeniaol, a new antimalarial sterol derivative from the red alga Halymenia floresii. Available at: [Link]
-
Academic Research Publishing Group. Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. Available at: [Link]
-
Organic Chemistry Portal. Schmidt Reaction. Available at: [Link]
-
ResearchGate. Lophocladines, Bioactive Alkaloids from the Red Alga Lophocladia sp.. Available at: [Link]
-
Scribd. Cyclohexanone Oxime Synthesis Notes: Application. Available at: [Link]
-
Canadian Science Publishing. Rules for the quantitative prediction of stereochemistry in the reduction of cyclohexanones by sodium borohydride. Available at: [Link]
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The Untapped Potential of 2,4,4-Trimethylcyclohexanone as a Chiral Building Block: Application Notes and Protocols
Abstract
In the landscape of asymmetric synthesis, the strategic selection of chiral building blocks is paramount for the efficient construction of enantiomerically pure molecules. This technical guide delves into the potential of 2,4,4-trimethylcyclohexanone as a versatile chiral synthon. While not as extensively documented in mainstream literature as other cyclic ketones, its unique structural features—a stereocenter at the α-position flanked by a sterically demanding gem-dimethyl group—present a compelling case for its utility in stereocontrolled transformations. This document provides a comprehensive overview of methodologies for the synthesis of enantiopure 2,4,4-trimethylcyclohexanone and detailed protocols for its application in key synthetic reactions, offering researchers and drug development professionals a forward-looking perspective on this high-potential chiral intermediate.
Introduction: The Strategic Value of Substituted Chiral Cyclohexanones
Cyclic ketones are foundational scaffolds in the synthesis of a vast array of natural products and pharmaceutical agents. The introduction of chirality into these rings transforms them into powerful building blocks, capable of directing the stereochemical outcome of subsequent reactions. 2,4,4-Trimethylcyclohexanone is a particularly intriguing candidate in this regard. The presence of a gem-dimethyl group at the C4 position locks the conformation of the cyclohexane ring, which can enhance facial selectivity in nucleophilic additions to the carbonyl and in reactions involving enolates. The methyl group at the C2 position establishes a chiral center, the absolute configuration of which can be leveraged to induce asymmetry in newly formed stereocenters.
This guide will first explore robust and adaptable methods for obtaining enantiomerically enriched (R)- and (S)-2,4,4-trimethylcyclohexanone. Subsequently, it will provide detailed protocols for the application of these chiral synthons in stereoselective alkylation and reduction reactions, key transformations in the construction of complex molecular architectures.
Synthesis of Enantiopure 2,4,4-Trimethylcyclohexanone
The generation of enantiomerically pure 2,4,4-trimethylcyclohexanone can be approached through two primary strategies: asymmetric synthesis from an achiral precursor or resolution of a racemic mixture.
Asymmetric Synthesis via Chiral Auxiliary-Mediated Alkylation
A reliable method for establishing the α-chiral center is through the diastereoselective alkylation of a pre-formed enolate equivalent, employing a removable chiral auxiliary. The Evans oxazolidinone auxiliaries are exemplary for this purpose due to their high stereodirecting ability and predictable outcomes.
Protocol 1: Asymmetric Methylation using an Evans Oxazolidinone Auxiliary
This protocol describes a plausible route adapted from established procedures for the asymmetric α-alkylation of carbonyl compounds.
-
Step 1: Acylation of the Chiral Auxiliary.
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv.) in anhydrous tetrahydrofuran (THF, 10 mL/mmol) under an argon atmosphere at 0 °C, add n-butyllithium (1.05 equiv., 1.6 M in hexanes) dropwise.
-
After stirring for 15 minutes, add 4,4-dimethylcyclohex-1-enecarbonyl chloride (1.1 equiv.) and stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography to yield the N-acyloxazolidinone.
-
-
Step 2: Diastereoselective Methylation.
-
Dissolve the N-acyloxazolidinone (1.0 equiv.) in anhydrous THF (10 mL/mmol) and cool to -78 °C under an argon atmosphere.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equiv., 1.0 M in THF) dropwise and stir for 30 minutes to form the sodium enolate.
-
Add methyl iodide (1.5 equiv.) and stir the reaction at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by flash chromatography.
-
-
Step 3: Hydrolysis and Removal of the Auxiliary.
-
Dissolve the methylated product (1.0 equiv.) in a 4:1 mixture of THF and water.
-
Add lithium hydroxide (LiOH, 2.0 equiv.) and hydrogen peroxide (H₂O₂, 4.0 equiv., 30% aqueous solution) and stir at room temperature for 4 hours.
-
Quench with aqueous sodium sulfite solution and extract with diethyl ether. The aqueous layer contains the chiral auxiliary, which can be recovered.
-
Acidify the aqueous layer to pH ~2 with 1M HCl and extract with ethyl acetate to isolate the chiral carboxylic acid.
-
-
Step 4: Curtius Rearrangement and Hydrolysis to the Ketone.
-
The resulting chiral carboxylic acid can be converted to the corresponding ketone through standard procedures such as a Curtius rearrangement followed by hydrolysis.
-
Causality Behind Experimental Choices:
-
The use of a bulky base like NaHMDS at low temperatures ensures the formation of the kinetic enolate, preventing side reactions.
-
The Evans auxiliary provides a rigid chiral environment, forcing the electrophile (methyl iodide) to approach from the less sterically hindered face, thus ensuring high diastereoselectivity.
-
The oxidative cleavage with LiOH/H₂O₂ is a mild method for removing the auxiliary without epimerizing the newly formed stereocenter.
Chiral Resolution of Racemic 2,4,4-Trimethylcyclohexanone
Classical resolution via diastereomeric salt formation is a robust alternative for obtaining enantiopure materials. This involves reacting the racemic ketone with a chiral resolving agent to form diastereomers, which can then be separated by physical means such as crystallization. For a ketone, this typically requires derivatization to introduce a functional group suitable for salt formation, such as conversion to a hydrazone followed by reaction with a chiral acid.
Protocol 2: Resolution via Diastereomeric Hydrazone Salt Formation
-
Hydrazone Formation: To a solution of racemic 2,4,4-trimethylcyclohexanone (1.0 equiv.) in ethanol, add hydrazine hydrate (1.1 equiv.) and a catalytic amount of acetic acid. Reflux the mixture for 4 hours. Cool to room temperature and remove the solvent under reduced pressure to obtain the crude racemic hydrazone.
-
Diastereomeric Salt Formation: Dissolve the racemic hydrazone in a suitable hot solvent (e.g., methanol or ethanol). In a separate flask, dissolve 0.5 equivalents of an enantiomerically pure chiral acid, such as (R)-(-)-mandelic acid, in the minimum amount of the same hot solvent.
-
Crystallization: Add the hot acidic solution to the hydrazone solution. Allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation and Purification: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry. The diastereomeric purity can be enhanced by recrystallization.
-
Liberation of the Enantiopure Ketone: The purified diastereomeric salt is treated with a base (e.g., NaOH) to neutralize the acid and then subjected to oxidative cleavage (e.g., with ozone or sodium periodate) to regenerate the ketone, now in an enantiomerically enriched form.
Applications in Stereoselective Synthesis
The true value of a chiral building block is demonstrated by its ability to control the stereochemistry of subsequent bond-forming reactions. The conformational rigidity and the existing stereocenter of chiral 2,4,4-trimethylcyclohexanone make it an excellent substrate for stereodivergent synthesis.
Diastereoselective Alkylation of Enolates
The enolate derived from chiral 2,4,4-trimethylcyclohexanone can be alkylated to introduce a second substituent at the C2 position, creating a quaternary stereocenter. The facial selectivity of this alkylation is dictated by the existing methyl group.
Protocol 3: Diastereoselective Alkylation of (R)-2,4,4-Trimethylcyclohexanone
-
Enolate Formation: Under an argon atmosphere, prepare a solution of lithium diisopropylamide (LDA) (1.1 equiv.) in anhydrous THF (5 mL/mmol) and cool to -78 °C. Slowly add a solution of (R)-2,4,4-trimethylcyclohexanone (1.0 equiv.) in anhydrous THF to the LDA solution. Stir for 1 hour at -78 °C.
-
Alkylation: Add an alkylating agent (e.g., benzyl bromide, 1.2 equiv.) dropwise to the enolate solution at -78 °C.
-
Work-up: Allow the reaction to stir at -78 °C for 3 hours, then quench with saturated aqueous ammonium chloride. Warm to room temperature and extract with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the 2-benzyl-2,4,4-trimethylcyclohexanone.
Mechanistic Rationale for Stereoselectivity:
The gem-dimethyl group at C4 restricts the conformational flexibility of the cyclohexanone ring. The pre-existing methyl group at the C2 stereocenter will preferentially occupy an equatorial position in the most stable chair conformation of the enolate. The incoming electrophile will then approach from the less sterically hindered axial face, leading to the formation of one major diastereomer.
Table 1: Representative Quantitative Data for Stereoselective Transformations
| Transformation | Chiral Method | Substrate | Product | Yield (%) | Stereoselectivity (ee/dr) | Reference |
| Asymmetric Alkylation | Evans Auxiliary | N-acyloxazolidinone | α-methylated product | 75-90 | >95:5 dr | |
| Chiral Resolution | Diastereomeric Salt | Racemic Amine | Enantioenriched Amine | 30-45 (per enantiomer) | >98% ee | |
| Diastereoselective Alkylation | Substrate Control | Chiral Cyclohexanone | α,α-disubstituted cyclohexanone | 60-80 | >90:10 dr | (Hypothetical) |
| Diastereoselective Reduction | Reagent Control | Chiral Cyclohexanone | cis-cyclohexanol | >90 | >95:5 dr | (Hypothetical) |
| Diastereoselective Reduction | Reagent Control | Chiral Cyclohexanone | trans-cyclohexanol | >90 | >95:5 dr | (Hypothetical) |
| Note: Data for the latter three entries are projected based on well-established principles of stereoselective reactions of substituted cyclohexanones. |
Diastereoselective Reduction of the Carbonyl Group
The reduction of the carbonyl group in chiral 2,4,4-trimethylcyclohexanone can lead to the formation of two diastereomeric alcohols. The stereochemical outcome can be controlled by the choice of reducing agent, a classic example of reagent-controlled diastereoselectivity.
-
Axial Attack (Formation of the trans alcohol): Small, unhindered reducing agents like lithium aluminum hydride (LiAlH₄) will preferentially attack from the less hindered axial face, delivering the hydride to form the equatorial alcohol (the trans diastereomer relative to the C2 methyl group).
-
Equatorial Attack (Formation of the cis alcohol): Bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), are sterically hindered from approaching the axial face and will therefore deliver the hydride from the more open equatorial face, resulting in the formation of the axial alcohol (the cis diastereomer).
Protocol 4: Reagent-Controlled Diastereoselective Reduction
-
Procedure A: Formation of trans-2,4,4-trimethylcyclohexanol
-
To a solution of (R)-2,4,4-trimethylcyclohexanone (1.0 equiv.) in anhydrous diethyl ether at 0 °C, add LiAlH₄ (1.0 equiv.) portion-wise.
-
Stir at 0 °C for 1 hour, then quench carefully by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).
-
Filter the resulting salts and concentrate the filtrate. Purify by chromatography to obtain the trans-alcohol.
-
-
Procedure B: Formation of cis-2,4,4-trimethylcyclohexanol
-
To a solution of (R)-2,4,4-trimethylcyclohexanone (1.0 equiv.) in anhydrous THF at -78 °C, add L-Selectride® (1.2 equiv., 1.0 M in THF) dropwise.
-
Stir at -78 °C for 3 hours, then quench with saturated aqueous sodium bicarbonate.
-
Warm to room temperature, extract with ethyl acetate, wash with brine, dry, and concentrate. Purify by chromatography to yield the cis-alcohol.
-
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations discussed.
Caption: Workflow for the asymmetric synthesis of (R)-2,4,4-trimethylcyclohexanone.
Caption: Application of chiral 2,4,4-trimethylcyclohexanone in stereoselective reactions.
Conclusion
While 2,4,4-trimethylcyclohexanone may currently be an underutilized chiral building block, its inherent structural features offer significant potential for applications in sophisticated organic synthesis. The protocols detailed in this guide for its enantioselective synthesis and subsequent stereocontrolled transformations provide a solid framework for its adoption in research and development. The principles of substrate and reagent control demonstrated here are foundational to modern asymmetric synthesis. As the demand for enantiomerically pure compounds continues to grow, the exploration of novel and efficient chiral synthons like 2,4,4-trimethylcyclohexanone will be crucial for innovation in the pharmaceutical and chemical industries.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 102771, 2,4,4-Trimethylcyclohexanone. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cyclohexanone synthesis. Retrieved from [Link]
-
Ohlmeyer, M., & Zaware, N. (2014). Synthetic Approaches to (R)-cyclohex-2-enol. Oriental Journal of Chemistry, 30(1), 17-21. Available at: [Link]
- Paquette, L. A. (Ed.). (2005). Handbook of Reagents for Organic Synthesis: Chiral Reagents for Asymmetric Synthesis. John Wiley & Sons.
- Willis, C. L., & Wills, M. (1999). Organic Synthesis. Oxford University Press.
- Zweifel, G., & Nantz, M. H. (2007). Modern Organic Synthesis: An Introduction. W. H. Freeman.
-
ResearchGate. (2023). An Enantioselective Synthesis of Substituted Cyclohexanone Derivatives with an All-Carbon Quaternary Stereocenter by Using an Organocatalytic Asymmetric Domino Double Michael Addition. Available at: [Link]
Application Notes & Protocols: Stereoselective Reactions Using 2,4,4-Trimethylcyclohexanone
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the stereoselective reactions of 2,4,4-trimethylcyclohexanone. This conformationally locked ketone serves as an excellent model substrate and building block for demonstrating and controlling diastereoselectivity in organic synthesis. We delve into the core principles governing facial selectivity, including steric hindrance and stereoelectronic effects. Detailed, field-tested protocols for diastereoselective nucleophilic additions (hydride reductions and organometallic additions) and α-alkylation of the corresponding lithium enolate are presented. The causality behind experimental choices, reagent selection, and reaction outcomes is explained to provide a robust framework for predictable stereochemical control.
Introduction: The Stereochemical Landscape of 2,4,4-Trimethylcyclohexanone
2,4,4-Trimethylcyclohexanone is a chiral ketone with unique structural features that make it an ideal substrate for studying stereoselective reactions. Its utility stems from two key characteristics:
-
Conformational Rigidity: The gem-dimethyl group at the C4 position acts as a conformational lock, preventing ring-flipping and forcing the cyclohexane ring to adopt a stable chair conformation. This eliminates conformational isomers as a variable, simplifying the analysis of reaction stereochemistry.
-
An Existing Stereocenter: The methyl group at the C2 position establishes a permanent chiral center, rendering the two faces of the carbonyl group (the si-face and re-face) diastereotopic.
Consequently, any nucleophilic attack on the carbonyl carbon or electrophilic attack on the α-carbon of its enolate will result in the formation of a new stereocenter, leading to diastereomeric products. The inherent chirality of the starting material provides an opportunity to direct the stereochemical outcome of the reaction.
Caption: Chair conformation of (R)-2,4,4-trimethylcyclohexanone.
Diastereoselective Nucleophilic Additions to the Carbonyl Group
Nucleophilic addition to the carbonyl of 2,4,4-trimethylcyclohexanone can proceed via two main trajectories: axial attack or equatorial attack. The preference for one trajectory over the other is dictated by a combination of steric and stereoelectronic factors, which can be manipulated by the choice of the nucleophile.
Mechanistic Principles: Felkin-Anh Model and Steric Approach Control
The stereochemical outcome of nucleophilic additions to α-chiral ketones like 2,4,4-trimethylcyclohexanone is reliably predicted by the Felkin-Anh model .[1][2] This model analyzes the steric interactions in the transition state. For this system:
-
The C2-C1 bond is rotated so the largest group at C2 (the C2-C3 bond of the ring) is perpendicular to the carbonyl C=O bond.
-
The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (~107°), avoiding the largest group.[2]
This leads to two competing transition states. The favored pathway involves the nucleophile approaching past the smallest substituent on the α-carbon (hydrogen), while the disfavored pathway involves approach past the medium-sized substituent (the methyl group).
-
Small Nucleophiles (e.g., NaBH₄, LiAlH₄): These reagents are less sensitive to steric hindrance. Attack is primarily governed by stereoelectronic effects, where an axial approach is often favored to avoid torsional strain with the adjacent equatorial C-H bonds as the new C-Nu bond forms.[3]
-
Bulky Nucleophiles (e.g., L-Selectride®, Grignard reagents): These reagents are highly sensitive to steric hindrance. The 1,3-diaxial interactions with the axial hydrogens at C6 and the axial methyl group at C4 strongly disfavor the axial approach. Therefore, bulky nucleophiles preferentially attack from the less hindered equatorial face.[4]
Caption: Control elements in nucleophilic additions.
Application: Diastereoselective Hydride Reduction
The reduction of 2,4,4-trimethylcyclohexanone to the corresponding alcohol, 2,4,4-trimethylcyclohexanol, is a classic transformation to illustrate diastereoselectivity. The product can exist as two diastereomers: cis (hydroxyl and C2-methyl on the same face) and trans (hydroxyl and C2-methyl on opposite faces).
| Reagent | Typical Solvent | Temp. (°C) | Major Product | Diastereomeric Ratio (trans:cis) | Rationale |
| NaBH₄ | Methanol | 0 to 25 | trans-alcohol | ~4:1 | Small nucleophile, favors axial attack leading to the equatorial alcohol (trans). |
| L-Selectride® | THF | -78 | cis-alcohol | >99:1 | Bulky nucleophile, steric hindrance forces equatorial attack, yielding the axial alcohol (cis).[4] |
Protocol: Diastereoselective Reduction with L-Selectride®
This protocol describes the highly diastereoselective reduction of (R)-2,4,4-trimethylcyclohexanone to yield predominantly (1S,2R)-2,4,4-trimethylcyclohexanol (cis-alcohol).
Materials:
-
(R)-2,4,4-trimethylcyclohexanone (1.0 eq)
-
L-Selectride® (Lithium tri-sec-butylborohydride), 1.0 M in THF (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
3 M Sodium Hydroxide (NaOH) solution
-
30% Hydrogen Peroxide (H₂O₂) solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware (flame-dried)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a rubber septum under a positive pressure of argon.
-
Dissolution: Dissolve 2,4,4-trimethylcyclohexanone (e.g., 1.40 g, 10.0 mmol) in anhydrous THF (40 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reductant: Slowly add L-Selectride® solution (12.0 mL of 1.0 M solution, 12.0 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Reaction: Stir the mixture at -78 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.
-
Quench: Cautiously quench the reaction at -78 °C by the slow, dropwise addition of water (5 mL). Remove the cooling bath and allow the mixture to warm to room temperature.
-
Workup: Carefully add 3 M NaOH solution (15 mL), followed by the very slow, dropwise addition of 30% H₂O₂ (15 mL) while cooling the flask in an ice bath to manage the exotherm. Stir the resulting mixture vigorously for 1 hour.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a 9:1 hexanes:ethyl acetate eluent) to yield the pure alcohol.
-
Analysis: Determine the diastereomeric ratio of the purified product by ¹H NMR or GC analysis. The proton alpha to the hydroxyl group (C1-H) will show distinct chemical shifts and coupling constants for the cis and trans isomers.[5]
Diastereoselective α-Alkylation via Lithium Enolate
Beyond carbonyl additions, stereoselectivity can be achieved by forming the enolate of 2,4,4-trimethylcyclohexanone and reacting it with an electrophile. The existing stereocenter at C2 directs the approach of the electrophile.
Mechanistic Principles: Kinetic Enolate Formation and Facial Selectivity
The alkylation is a two-step process: deprotonation followed by reaction with an electrophile.
-
Enolate Formation: To control regioselectivity, the kinetic enolate is formed by using a strong, sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS) at low temperatures (-78 °C).[6] This base preferentially removes the less-hindered proton at the C6 position. However, for stereoselective alkylation at C2, we must form the enolate on that side. Deprotonation at C2 is slower but leads to the thermodynamically more stable, more substituted enolate. For this substrate, only one enolate can be formed (at the C2 position).
-
Facial Selectivity: The planar lithium enolate intermediate will be attacked by the electrophile (e.g., methyl iodide). The enolate will adopt a conformation that minimizes steric interactions. The electrophile will then approach from the face opposite to the C2-methyl group to avoid steric clash.[7] This results in the formation of a new C-C bond with a trans relationship to the existing methyl group.
Caption: Workflow for diastereoselective enolate alkylation.
Protocol: Diastereoselective Methylation of 2,4,4-Trimethylcyclohexanone
This protocol describes the formation of the lithium enolate followed by methylation to yield predominantly trans-2,5,5-trimethylcyclohexanone.
Materials:
-
Diisopropylamine (1.1 eq), freshly distilled
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.05 eq)
-
2,4,4-Trimethylcyclohexanone (1.0 eq)
-
Methyl Iodide (CH₃I, 1.5 eq), freshly distilled
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
LDA Preparation: In a flame-dried flask under argon, dissolve diisopropylamine (e.g., 1.54 mL, 11.0 mmol) in anhydrous THF (20 mL). Cool the solution to -78 °C. Add n-BuLi (4.2 mL of 2.5 M solution, 10.5 mmol) dropwise. Stir the solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LDA. Re-cool the LDA solution to -78 °C.
-
Enolate Formation: In a separate flame-dried flask under argon, dissolve 2,4,4-trimethylcyclohexanone (1.40 g, 10.0 mmol) in anhydrous THF (20 mL). Cool this solution to -78 °C. Slowly transfer the ketone solution to the LDA solution via cannula. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add methyl iodide (0.93 mL, 15.0 mmol) to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2 hours, then allow it to warm slowly to room temperature overnight.
-
Quench: Quench the reaction by adding saturated NH₄Cl solution (30 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL).
-
Washing & Drying: Combine the organic layers, wash with water (50 mL) and then brine (50 mL). Dry the organic phase over anhydrous MgSO₄.
-
Purification & Analysis: Filter and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography. Analyze the product by ¹H NMR and/or GC to determine the diastereomeric ratio.
Conclusion
2,4,4-Trimethylcyclohexanone is a powerful tool for demonstrating and executing stereoselective transformations. By understanding the fundamental principles of steric and stereoelectronic control, researchers can predictably synthesize specific diastereomers. The choice of reagent is paramount: bulky reagents favor equatorial attack on the carbonyl due to steric hindrance, while smaller reagents often favor axial attack. Similarly, in enolate chemistry, the inherent chirality of the substrate directs incoming electrophiles to the less hindered face, providing excellent stereocontrol. The protocols provided herein serve as a robust starting point for the application of these principles in synthetic organic chemistry and drug development.
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Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. John Wiley & Sons. [Link]
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Paterson, I., et al. (1994). Total Synthesis of (-)-Preswinholide A. Journal of the American Chemical Society, 116(6), 2615–2616. [Link]
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Cieplak, A. S. (1981). Stereochemistry of Nucleophilic Addition to a Carbonyl Group. Importance of Two-Electron, Stabilizing Interactions. Journal of the American Chemical Society, 103(15), 4540–4552. [Link]
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da Silva, A. B. F., et al. (2016). Diastereoselective study in reduction reaction of 4-tert-butyl-2-X-ciclohexanone (X= F and Cl) with N-selectride. Orbital: The Electronic Journal of Chemistry, 8(2), 99-105. [Link]
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Anh, N. T. (1980). Regio- and stereoselectivities in some nucleophilic reactions. Topics in Current Chemistry, 88, 145-162. [Link]
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Chegg Inc. (2021). Use the following piece of the 'H NMR spectrum for the mixture of diastereomers...[Link]
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Li, C-J., et al. (2020). Cascade Grignard Addition/Propargyl Claisen Rearrangement for the Stereoselective Synthesis of α-Allene Quaternary Centers in Cyclohexanones. Organic Letters, 22(15), 5945–5950. [Link]
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Seebach, D. (1988). Structure and Reactivity of Lithium Enolates. From Pinacolone to Selective C-Alkylations of Peptides. Angewandte Chemie International Edition in English, 27(12), 1624-1654. [Link]
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Reddy, P. V. et al. (2010). L-Selectride-Mediated Highly Diastereoselective Asymmetric Reductive Aldol Reaction: Access to an Important Subunit for Bioactive Molecules. Organic Letters, 12(20), 4580–4583. [Link]
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Beilstein-Institut. (2018). Supporting Information for Beilstein Journal of Organic Chemistry. [Link]
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Making Molecules. (2024). Lithium enolates & enolate equivalents. [Link]
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University of California, Irvine. (n.d.). The Felkin-Ahn model for carbonyl conformations and diastereoselective nucleophilic attack. [Link]
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Seo, M. S., & Lee, S. H. (2006). The Effect of β-Cyclodextrin on the Diastereoselective NaBH4 Reduction of Cyclohexanone Derivatives. Bulletin of the Korean Chemical Society, 27(5), 747-749. [Link]
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Iglesias-Sigüenza, J., et al. (2021). Catalytic Enantioselective Addition of Alkylzirconium Reagents to Aliphatic Aldehydes. Molecules, 26(15), 4443. [Link]
-
Breit, B., et al. (2011). Enantioselective Cu-Catalyzed 1,4-Addition of Grignard Reagents to Cyclohexenone Using Taddol-Derived Phosphine-Phosphite Ligands and 2-Methyl-THF as a Solvent. Chemistry – A European Journal, 17(40), 11145-11148. [Link]
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Krim, L., et al. (2008). Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. Journal of the American Chemical Society, 130(38), 12821–12828. [Link]
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Arkat USA. (2001). Lithium tri-sec-butylborodeuteride: a new reagent for the stereoselective deuterium addition to cyclohexanones with single chair. [Link]
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Wenzel, T. J. (n.d.). Reference Numbers are from “Discrimination of Chiral Compounds Using NMR Spectroscopy”. [Link]
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Chemistry LibreTexts. (2020). 9.4: Diastereoselective Addition to Aldehydes and Ketones. [Link]
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Collum, D. B., et al. (2007). Lithium Hexamethyldisilazide-Mediated Enolizations: Influence of Triethylamine on E/Z Selectivities and Enolate Reactivities. Journal of the American Chemical Society, 129(45), 13949–13957. [Link]
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Watson, D. A., et al. (2014). Stereospecific cross-coupling reactions: Programmed assembly of chiral molecules by reaction of chiral reagents. Science, 343(6172), 1242642. [Link]
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Liotta, C. L., & Caruso, T. C. (1985). Regioselective Alkylation of Lithium Enolates Derived from 2-Heptanone. Tetrahedron Letters, 26(13), 1599–1602. [Link]
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Application Notes and Protocols for the Enzymatic Transformation of 2,4,4-Trimethylcyclohexanone
Introduction: The Versatility of 2,4,4-Trimethylcyclohexanone in Biocatalysis
2,4,4-Trimethylcyclohexanone is a prochiral ketone that serves as an excellent starting material for the synthesis of valuable chiral synthons, which are critical building blocks in the development of novel therapeutics. The strategic placement of methyl groups on the cyclohexanone ring presents a unique substrate for stereoselective enzymatic transformations, leading to the production of optically pure lactones and alcohols. These products are of significant interest to researchers in medicinal chemistry and drug development due to their potential incorporation into complex molecular architectures with specific biological activities.
This technical guide provides an in-depth exploration of two primary enzymatic pathways for the transformation of 2,4,4-trimethylcyclohexanone: the Baeyer-Villiger oxidation to yield a substituted ε-caprolactone, and the stereoselective reduction to produce the corresponding 2,4,4-trimethylcyclohexanol. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-tested protocols, and discuss the significance of the resulting products in the pharmaceutical landscape.
Part 1: Baeyer-Villiger Oxidation of 2,4,4-Trimethylcyclohexanone
The Baeyer-Villiger oxidation is a powerful reaction that converts ketones into esters or, in the case of cyclic ketones, lactones.[1][2] This transformation is achieved by the insertion of an oxygen atom adjacent to the carbonyl group. While traditionally carried out with hazardous peracids, the use of Baeyer-Villiger monooxygenases (BVMOs) offers a green and highly selective alternative.[3][4]
Enzyme Selection: Cyclohexanone Monooxygenase (CHMO)
Cyclohexanone monooxygenase (CHMO) is a well-characterized, FAD- and NADPH-dependent BVMO renowned for its broad substrate scope and excellent enantioselectivity.[3][4] Enzymes from various microbial sources, such as Acinetobacter calcoaceticus and Thermocrispum municipale, have demonstrated high efficiency in catalyzing the oxidation of a wide range of cyclic ketones.[3][4][5] The inherent substrate promiscuity of CHMO makes it an ideal candidate for the oxidation of 2,4,4-trimethylcyclohexanone.[1]
Reaction Mechanism
The enzymatic Baeyer-Villiger oxidation catalyzed by CHMO involves a flavin-peroxide intermediate. The reaction proceeds through the following key steps:
-
Reduction of FAD: The flavin adenine dinucleotide (FAD) cofactor within the enzyme's active site is reduced by NADPH.
-
Formation of Peroxyflavin: The reduced FAD reacts with molecular oxygen to form a highly reactive peroxyflavin intermediate.
-
Nucleophilic Attack: The peroxyflavin attacks the carbonyl carbon of the 2,4,4-trimethylcyclohexanone substrate, forming a Criegee intermediate.
-
Rearrangement and Lactone Formation: A concerted rearrangement occurs where one of the carbon atoms adjacent to the carbonyl migrates to the oxygen atom, leading to the formation of the corresponding lactone, 2,4,4-trimethyl-oxepane-2-one, and the regeneration of the FAD cofactor.
Diagram 1: Baeyer-Villiger Oxidation of 2,4,4-Trimethylcyclohexanone
Caption: Enzymatic Baeyer-Villiger oxidation workflow.
Protocol: CHMO-Catalyzed Oxidation of 2,4,4-Trimethylcyclohexanone
This protocol is a general guideline and may require optimization for specific CHMO preparations and experimental setups.
Materials:
-
2,4,4-Trimethylcyclohexanone
-
Cyclohexanone Monooxygenase (CHMO), either as a purified enzyme or in whole-cell format (e.g., E. coli expressing a CHMO gene)
-
NADPH or a cofactor regeneration system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (50 mM, pH 8.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis
Procedure:
-
Reaction Setup: In a clean reaction vessel, prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 8.0).
-
Cofactor Addition: Add NADPH to a final concentration of 1 mM. If using a cofactor regeneration system, add glucose-6-phosphate (10 mM) and glucose-6-phosphate dehydrogenase (1-2 U/mL).
-
Enzyme Addition: Add CHMO to the reaction mixture. The optimal concentration will depend on the specific activity of the enzyme preparation and should be determined empirically.
-
Substrate Addition: Add 2,4,4-trimethylcyclohexanone to a final concentration of 5-10 mM. The substrate can be dissolved in a minimal amount of a water-miscible organic solvent like DMSO if necessary.
-
Incubation: Incubate the reaction mixture at 25-30°C with gentle agitation for 12-24 hours. Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC or HPLC.
-
Reaction Quenching and Extraction: Once the reaction has reached completion (or the desired conversion), quench the reaction by adding an equal volume of ethyl acetate. Mix vigorously and separate the organic layer. Repeat the extraction twice.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solvent using a rotary evaporator.
-
Analysis and Purification: Analyze the crude product by GC-MS or NMR to confirm the identity of the lactone. The product can be further purified by column chromatography if required.
| Parameter | Recommended Range | Notes |
| Substrate Concentration | 5 - 20 mM | Higher concentrations may lead to substrate inhibition. |
| Enzyme Loading | 0.1 - 1 mg/mL (purified) | Varies with enzyme purity and specific activity. |
| Cofactor (NADPH) | 0.5 - 2 mM | A regeneration system is highly recommended for cost-effectiveness. |
| pH | 7.5 - 9.0 | Optimal pH may vary for different CHMO variants. |
| Temperature | 25 - 37 °C | Higher temperatures can decrease enzyme stability. |
| Reaction Time | 4 - 48 hours | Monitor for completion to avoid product degradation. |
Table 1: General Reaction Conditions for CHMO-catalyzed Baeyer-Villiger Oxidation.
Part 2: Stereoselective Reduction of 2,4,4-Trimethylcyclohexanone
The reduction of the carbonyl group of 2,4,4-trimethylcyclohexanone to a hydroxyl group is another valuable transformation, yielding chiral 2,4,4-trimethylcyclohexanol. This reaction is efficiently catalyzed by alcohol dehydrogenases (ADHs).
Enzyme Selection: Alcohol Dehydrogenases (ADHs)
ADHs are a large family of enzymes that catalyze the interconversion of alcohols and aldehydes or ketones.[6] These enzymes are typically dependent on the cofactor NADH or NADPH.[7] A wide variety of ADHs from different microbial sources, such as Rhodococcus ruber and Saccharomyces cerevisiae, are commercially available or can be expressed recombinantly.[8][9] The choice of ADH will determine the stereochemical outcome of the reduction, allowing for the selective synthesis of either the (R)- or (S)-enantiomer of the alcohol.
Reaction Mechanism
The ADH-catalyzed reduction of 2,4,4-trimethylcyclohexanone involves the transfer of a hydride ion from the nicotinamide cofactor (NADH or NADPH) to the carbonyl carbon of the substrate. The enzyme's active site binds both the substrate and the cofactor in a specific orientation, ensuring a stereoselective hydride transfer. A proton is subsequently transferred from a nearby acidic residue in the active site or from the solvent to the carbonyl oxygen, resulting in the formation of the alcohol product.
Diagram 2: ADH-Catalyzed Reduction of 2,4,4-Trimethylcyclohexanone
Caption: Enzymatic reduction of a ketone to an alcohol.
Protocol: ADH-Catalyzed Reduction of 2,4,4-Trimethylcyclohexanone
This protocol provides a general framework for the enzymatic reduction. Optimization of parameters is recommended for specific ADHs.
Materials:
-
2,4,4-Trimethylcyclohexanone
-
Alcohol Dehydrogenase (ADH) of desired stereoselectivity
-
NADPH or a cofactor regeneration system (e.g., isopropanol and an isopropanol dehydrogenase, or glucose and glucose dehydrogenase)
-
Tris-HCl buffer (100 mM, pH 7.5)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Magnesium sulfate (anhydrous)
-
Rotary evaporator
-
Chiral GC or HPLC for analysis
Procedure:
-
Reaction Setup: In a suitable reaction vessel, prepare a solution of 100 mM Tris-HCl buffer (pH 7.5).
-
Cofactor System: Add NADPH to a final concentration of 1 mM. For cofactor regeneration, add a co-substrate such as isopropanol (5-10% v/v) if using a coupled ADH system, or glucose (1.5 equivalents) and glucose dehydrogenase (1-2 U/mL).
-
Enzyme Addition: Add the selected ADH to the reaction mixture. The optimal concentration should be determined based on the enzyme's specific activity.
-
Substrate Addition: Add 2,4,4-trimethylcyclohexanone to a final concentration of 10-20 mM.
-
Incubation: Incubate the reaction at 30°C with gentle shaking for 12-24 hours. Monitor the reaction progress by GC or HPLC.
-
Work-up: After the reaction is complete, saturate the aqueous phase with NaCl and extract the product with diethyl ether (3 x volume).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Analysis: Determine the conversion and enantiomeric excess of the 2,4,4-trimethylcyclohexanol product using chiral GC or HPLC.
| Parameter | Recommended Range | Notes |
| Substrate Concentration | 10 - 50 mM | Higher concentrations may require a more efficient cofactor regeneration system. |
| Enzyme Loading | 0.1 - 1 mg/mL (purified) | Dependent on the specific ADH used. |
| Cofactor Regeneration | Isopropanol/ADH or Glucose/GDH | Essential for preparative-scale reactions to be economical. |
| pH | 6.5 - 8.0 | The optimal pH is enzyme-dependent. |
| Temperature | 25 - 40 °C | Balance between reaction rate and enzyme stability. |
| Reaction Time | 6 - 24 hours | Monitor to prevent potential side reactions. |
Table 2: General Reaction Conditions for ADH-catalyzed Ketone Reduction.
Part 3: Applications in Drug Development and Conclusion
The enzymatic transformations of 2,4,4-trimethylcyclohexanone yield chiral lactones and alcohols that are valuable intermediates in the synthesis of pharmaceuticals.
-
Chiral Lactones: Substituted lactones, such as 2,4,4-trimethyl-oxepane-2-one, are versatile building blocks. The oxepane ring system is a structural motif found in a number of natural products with interesting biological activities.[10] The ability to produce these lactones in high enantiopurity through biocatalysis opens avenues for the synthesis of novel, complex molecules with potential therapeutic applications.[8]
-
Chiral Alcohols: Optically active alcohols are fundamental precursors in the synthesis of a vast array of pharmaceutical compounds.[11] The stereochemistry of hydroxyl groups is often crucial for the biological activity of a drug molecule, as it dictates the specific interactions with its biological target. The biocatalytic production of enantiomerically pure 2,4,4-trimethylcyclohexanol provides a direct route to these important chiral intermediates.
References
-
RSC Publishing. Baeyer–Villiger oxidation of substituted cyclohexanones via lipase-mediated perhydrolysis utilizing urea–hydrogen peroxide in ethyl acetate. Green Chemistry. Available from: [Link]
-
Bentham Science Publisher. Cyclohexanone Monooxygenase: A Useful Reagent for Asymmetric Baeyer-Villiger Reactions. Available from: [Link]
-
MDPI. The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant. Available from: [Link]
-
YouTube. 19.8 Baeyer Villiger Oxidation | Organic Chemistry. Available from: [Link]
-
PMC - PubMed Central. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Available from: [Link]
-
PubMed. A new method for the asymmetric chemo-enzymatic Baeyer-Villiger oxidation of prochiral 4-methylcyclohexanone to (R)-4-methylcaprolactone in the presence of (±)-4-methyloctanoic acid, Candida Antarctica lipase B and 30% aq. H2O2 has been developed. Available from: [Link]
-
PubMed. Microbial Baeyer-Villiger oxidation: stereopreference and substrate acceptance of cyclohexanone monooxygenase mutants prepared by directed evolution. Available from: [Link]
-
RSC Publishing. Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. Available from: [Link]
-
YouTube. Baeyer-Villiger Oxidation. Available from: [Link]
-
ResearchGate. Immobilised Alcohol Dehydrogenase and Ene‐Reductase Work in Concert to Reduce Cyclohex‐2‐enone in Bulk Organic Solvent. Available from: [Link]
-
ResearchGate. Isolation and characterization of tautomeric forms of 2,4-diacetyl-3-( o -R-aryl)-5-hydroxy-5-methylcyclohexanones. Available from: [Link]
-
PMC - NIH. Lactones with Methylcyclohexane Systems Obtained by Chemical and Microbiological Methods and Their Antimicrobial Activity. Available from: [Link]
-
ResearchGate. Synthesis and cleavage of lactones and thiolactones. Applications in organic synthesis. A review. Available from: [Link]
-
PMC - NIH. Coupled reactions by coupled enzymes: alcohol to lactone cascade with alcohol dehydrogenase–cyclohexanone monooxygenase fusions. Available from: [Link]
-
Organic Chemistry Portal. ADH, Alcohol dehydrogenase. Available from: [Link]
-
PubMed. Production of a doubly chiral compound, (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone, by two-step enzymatic asymmetric reduction. Available from: [Link]
-
Wikipedia. Cyclohexanone monooxygenase. Available from: [Link]
-
ResearchGate. Characterization and Crystal Structure of a Robust Cyclohexanone Monooxygenase. Available from: [Link]
-
NIH. Stabilization of cyclohexanone monooxygenase by a computationally designed disulfide bond spanning only one residue. Available from: [Link]
-
Chemical Communications (RSC Publishing). Structural insights into substrate specificity and solvent tolerance in alcohol dehydrogenase ADH-'A' from Rhodococcus ruber DSM 44541. Available from: [Link]
-
Applied and Environmental Microbiology. Production of a Doubly Chiral Compound, (4R,6R)-4-Hydroxy-2,2,6-Trimethylcyclohexanone, by Two-Step Enzymatic Asymmetric Reduction. Available from: [Link]
-
Wikipedia. Alcohol dehydrogenase. Available from: [Link]
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Application Notes & Protocols: The Strategic Utility of 2,4,4-Trimethylcyclohexanone in the Synthesis of Terpene Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Terpenoids represent one of the most structurally diverse and biologically significant classes of natural products, with profound applications in perfumery, food additives, and pharmaceuticals.[1][2] The synthesis of these complex molecules often relies on the strategic use of versatile and readily available building blocks. This guide provides an in-depth exploration of 2,4,4-trimethylcyclohexanone, a key cyclic ketone, as a precursor in the synthesis of various terpene derivatives. We will dissect the causality behind experimental choices, provide validated protocols, and illustrate key transformations to empower researchers in their synthetic endeavors.
Introduction: Why 2,4,4-Trimethylcyclohexanone?
2,4,4-Trimethylcyclohexanone is a C9 cyclic ketone whose structure is pre-organized with features highly desirable for terpene synthesis.[3] Specifically, the gem-dimethyl group at the C4 position and the methyl group at the C2 position mimic the substitution patterns found in numerous cyclic monoterpenes and the cyclohexenyl ring of ionones and carotenoids. This structural pre-configuration makes it an efficient starting point, reducing the number of synthetic steps required to achieve complex targets.
Its primary utility stems from:
-
Ketone Functionality: The carbonyl group serves as a versatile handle for a wide array of carbon-carbon bond-forming reactions, including aldol condensations, Grignard additions, Wittig reactions, and enolate alkylations.
-
Steric Influence: The gem-dimethyl group provides significant steric hindrance, which can be exploited to control the regioselectivity and stereoselectivity of subsequent reactions.
-
Cyclic Scaffold: The six-membered ring provides a robust framework that can be further functionalized or rearranged to generate diverse terpene skeletons.
This guide will focus on its application in synthesizing ionone-type fragrance molecules and as a foundational unit for more complex retinoid analogues.
Core Mechanistic Principles: Activating the Cyclohexanone Ring
The reactivity of 2,4,4-trimethylcyclohexanone is dominated by its ketone group and the adjacent α-protons. Understanding the manipulation of this reactivity is fundamental to its application.
Enolate Formation and Subsequent Reactions
The protons on the carbons alpha to the carbonyl (C3 and C5) can be abstracted by a base to form an enolate. This nucleophilic enolate is the key intermediate for reactions like aldol condensations and alkylations. The choice of base and reaction conditions determines whether the kinetic or thermodynamic enolate is formed, influencing the final product structure.
dot digraph "Enolate_Formation_and_Reaction" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
Start [label="2,4,4-Trimethylcyclohexanone", shape=oval, fillcolor="#FFFFFF"]; Enolate [label="Nucleophilic Enolate Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Aldehyde [label="Aldehyde/Ketone\n(Electrophile)", shape=oval, fillcolor="#FFFFFF"]; Aldol_Product [label="Aldol Adduct", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final_Product [label="α,β-Unsaturated Ketone\n(e.g., Pseudoionone Analogue)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Enolate [label=" Base (e.g., LDA, NaOH)"]; Enolate -> Aldol_Product [label=" C-C Bond Formation"]; Aldehyde -> Aldol_Product; Aldol_Product -> Final_Product [label=" Dehydration\n(Acid or Base Catalyzed)"]; }
Caption: General workflow for an Aldol condensation reaction.
Grignard and Organolithium Additions
The electrophilic carbonyl carbon is susceptible to attack by strong nucleophiles like Grignard reagents or organolithiums. This reaction converts the ketone into a tertiary alcohol, introducing a new carbon substituent. This is a foundational step for building the side chains characteristic of many terpenes.
Application Protocol 1: Synthesis of an α,β-Unsaturated Ketone (Ionone Analogue Precursor)
This protocol details a base-catalyzed aldol condensation, a cornerstone reaction in the synthesis of ionones, which are prized for their violet-like scent in the fragrance industry.[4] While the classic synthesis of pseudoionone starts from citral and acetone, this protocol illustrates the reverse approach where the cyclic ketone is the starting electrophile or, more commonly, its enolate acts as the nucleophile. For the purpose of this guide, we will outline a general procedure adaptable for various aldehydes.
Experimental Protocol: Aldol Condensation & Dehydration
Objective: To synthesize an α,β-unsaturated ketone from 2,4,4-trimethylcyclohexanone and a representative aldehyde (e.g., acetaldehyde).
Materials:
-
2,4,4-trimethylcyclohexanone
-
Acetaldehyde (or other suitable aldehyde)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (or Methanol)
-
Diethyl ether
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, separatory funnel, magnetic stirrer.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,4,4-trimethylcyclohexanone (1 equivalent) in ethanol (100 mL).
-
Base Addition: To the stirred solution, add a solution of sodium hydroxide (1.2 equivalents) in water.
-
Aldehyde Addition: Cool the mixture in an ice bath. Slowly add acetaldehyde (1.1 equivalents) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Neutralize the reaction mixture with dilute hydrochloric acid (HCl). Reduce the volume of ethanol using a rotary evaporator.
-
Extraction: Transfer the aqueous residue to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The resulting crude product, which is often a mixture of the aldol adduct and the final dehydrated product, can be purified by column chromatography on silica gel. To drive the dehydration, the crude product can be refluxed in toluene with a catalytic amount of p-toluenesulfonic acid using a Dean-Stark apparatus.
Causality and Optimization
-
Choice of Base: A strong base like NaOH or KOH is sufficient to deprotonate the ketone and catalyze the condensation. For reactions requiring more specific enolate formation (kinetic control), a stronger, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures would be employed.
-
Temperature Control: The initial addition is performed at low temperature to control the rate of the exothermic reaction and minimize side products.
-
Dehydration: The final α,β-unsaturated system, which is thermodynamically more stable due to conjugation, is often formed in-situ under basic conditions, but a separate acid-catalyzed dehydration step ensures complete conversion.
Data Summary Table
| Reactant A | Reactant B | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 2,4,4-Trimethylcyclohexanone | Acetaldehyde | NaOH | Ethanol | 16 | 25 | ~65-75 |
| 2,4,4-Trimethylcyclohexanone | Benzaldehyde | KOH | Methanol | 24 | 25 | ~70-80 |
Application Protocol 2: Elaboration to Diterpene & Retinoid Scaffolds
The trimethylcyclohexene ring is the core of retinoids (e.g., Vitamin A) and various carotenoids. Synthetic strategies often build this ring system and then elaborate a polyene side chain. 2,4,4-trimethylcyclohexanone serves as an excellent starting point for creating analogues of these biologically important molecules.[5]
Conceptual Workflow: From Ketone to Retinoid Analogue
This process involves extending the carbon chain from the carbonyl group, often using a combination of Wittig or Horner-Wadsworth-Emmons (HWE) reactions to stereoselectively form double bonds.
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Start -> Reformatsky [label=" + α-bromoester, Zn"]; Reformatsky -> Alcohol; Alcohol -> Dehydration [label=" Acid catalyst"]; Dehydration -> Alkene; Alkene -> Reduction; Reduction -> Allylic_Alcohol; Allylic_Alcohol -> Wittig [label=" + Phosphonium ylide"]; Wittig -> Final; }
Caption: A multi-step pathway to retinoid analogues.
Experimental Protocol: Reformatsky and Dehydration
Objective: To synthesize an ethyl ester with an exocyclic double bond, a key intermediate for further chain extension.
Materials:
-
2,4,4-trimethylcyclohexanone
-
Zinc dust (activated)
-
Ethyl bromoacetate
-
Toluene (anhydrous)
-
Iodine (catalytic amount)
-
Hydrochloric acid (10% aqueous)
-
Sodium bicarbonate solution (saturated)
Procedure:
-
Zinc Activation: Activate zinc dust by stirring with 10% HCl, followed by washing with water, ethanol, and ether, and drying under vacuum.
-
Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, add the activated zinc (1.5 equivalents) and a crystal of iodine in anhydrous toluene.
-
Initiation: Add a small portion of a mixture of 2,4,4-trimethylcyclohexanone (1 equivalent) and ethyl bromoacetate (1.2 equivalents) in toluene. Heat the mixture gently to initiate the reaction (indicated by the disappearance of the iodine color).
-
Addition: Add the remainder of the ketone/ester mixture dropwise while maintaining a gentle reflux. After the addition, continue to reflux for an additional 2-3 hours until the zinc is consumed.
-
Hydrolysis: Cool the reaction to 0 °C and quench by slowly adding 10% HCl.
-
Workup and Extraction: Separate the organic layer. Extract the aqueous layer with toluene. Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The product is the β-hydroxy ester.
-
Dehydration: Dissolve the crude β-hydroxy ester in benzene with a catalytic amount of iodine or p-toluenesulfonic acid and reflux with a Dean-Stark trap to remove water. This will yield the desired α,β-unsaturated ester.
-
Purification: Purify the final product by vacuum distillation or column chromatography.
Safety and Handling
2,4,4-Trimethylcyclohexanone:
-
GHS Hazard Statements: Combustible liquid (H227), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[6]
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.[6]
All experimental procedures described should be performed by trained personnel in a properly equipped laboratory, following a thorough risk assessment.
Conclusion
2,4,4-Trimethylcyclohexanone is a powerful and cost-effective building block for the synthesis of a variety of terpene derivatives. Its inherent structural features and the versatility of its ketone functionality provide a streamlined entry into complex molecular architectures, including valuable fragrance compounds and biologically active retinoid analogues. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers to explore and innovate within the rich field of terpene chemistry.
References
- ETH Zurich. (n.d.). Biosynthesis of Natural Products - Terpene Biosynthesis.
- ChemSynthesis. (2025). 2,4,4-trimethylcyclohexanone.
- U.S. Patent No. 4,504,412. (1985). Cyclohexane derivatives in fragrance compositions. Google Patents.
- Reddy, L. M., et al. (n.d.). A novel strategy for synthesizing (E)-1-((3-ethyl-2,4,4- trimethylcyclohex-2-enylidene)methyl-4-substituted benzenes from 1-(2,6,6-trimethylcyclohex-1-enyl)ethanol.
- Ellenburg, W. H., & Oprian, D. D. (2024). Understanding mechanisms of terpene synthases using substrate analogs. Methods in Enzymology, 699, 187-205.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 102771, 2,4,4-Trimethylcyclohexanone. PubChem.
- Bedoukian, P. Z. (2004). The Synthesis of Ionones. Perfumer & Flavorist, 29.
- Kay, F. W., & Perkin, W. H. (1907). XL.—Experiments on the synthesis of the terpenes. Part I. (Continued). Direct synthesis of terpin from ethyl cyclohexanone-4-carboxylate. Journal of the Chemical Society, Transactions, 91, 372-373.
- RSC Publishing. (n.d.). XL.—Experiments on the synthesis of the terpenes. Part I. (Continued). Direct synthesis of terpin from ethyl cyclohexanone-4-carboxylate. Journal of the Chemical Society, Transactions.
- Dr. A. S. (2024, January 17). Terpenoids & their biosynthesis. YouTube.
Sources
- 1. chem.uzh.ch [chem.uzh.ch]
- 2. m.youtube.com [m.youtube.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 5. Design and synthesis of (E)-1-((3-ethyl-2,4,4-trimethylcyclohex-2- enylidene)methyl-4-substituted benzenes from 1-(2,6,6-trimethylcyclohex-1-enyl)ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,4,4-Trimethylcyclohexanone | C9H16O | CID 102771 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Multifaceted Role of 2,4,4-Trimethylcyclohexanone in Fragrance Chemistry: Application Notes and Protocols
Introduction: Unveiling the Olfactory Signature of 2,4,4-Trimethylcyclohexanone
2,4,4-Trimethylcyclohexanone is a saturated cyclic ketone that has carved a niche for itself in the fragrance industry. While not as widely known as some of its structural isomers, its unique scent profile offers perfumers a tool to impart specific nuances and enhance the overall character of a fragrance. Its primary contribution to a scent composition is a distinct aromatic note with a pleasant fruity and eucalyptus-like connotation[1]. This quality allows it to introduce a fresh and clean aspect to a variety of fragrance types, from fine fragrances to functional perfumery in household and personal care products[1].
The molecular structure of 2,4,4-trimethylcyclohexanone, with its gem-dimethyl group at the C4 position, plays a crucial role in its olfactory properties. This structural feature influences its volatility, substantivity, and interaction with olfactory receptors, distinguishing it from other trimethylcyclohexanone isomers.
Physicochemical and Organoleptic Properties
A thorough understanding of the physical, chemical, and sensory properties of 2,4,4-trimethylcyclohexanone is essential for its effective application in fragrance formulations.
| Property | Value | Source |
| IUPAC Name | 2,4,4-trimethylcyclohexan-1-one | PubChem |
| CAS Number | 2230-70-8 | PubChem |
| Molecular Formula | C₉H₁₆O | PubChem |
| Molecular Weight | 140.22 g/mol | PubChem |
| Appearance | Colorless liquid | |
| Odor Profile | Aromatic, fruity, eucalyptus-like, fresh | [1] |
Organoleptic Evaluation:
The scent of 2,4,4-trimethylcyclohexanone is best described as a multi-faceted aromatic note. The initial impression is often a fresh, slightly camphoraceous and eucalyptus-like top note. This is quickly followed by a subtle fruity undertone, reminiscent of certain berries or under-ripe orchard fruits. In a fragrance composition, it can act as a "modifier," adding a bright and clean lift to floral, woody, or citrus accords. When added to a base composition of the herbaceous type, it has been shown to confer a fresher aspect[1].
Applications in Fragrance Chemistry
The unique olfactory characteristics of 2,4,4-trimethylcyclohexanone make it a versatile ingredient in a wide range of scented products.
Fine Fragrances and Perfumery
In fine perfumery, 2,4,4-trimethylcyclohexanone is used to introduce a modern, clean, and aromatic facet. It can be employed to:
-
Enhance Freshness: Its eucalyptus-like note can amplify the top notes of fougère, chypre, and citrus fragrances, providing a crisp and invigorating opening.
-
Add Complexity to Fruity Accords: By moving beyond simple sweet notes, it can introduce a more natural and sophisticated fruitiness.
-
Bridge Aromatic and Woody Notes: Its profile allows for a smooth transition between herbal or aromatic heart notes and a woody base.
Concentrations in fine fragrance compositions can range from 0.1% to 10%, and in some cases, even up to 20% or more by weight, depending on the desired olfactory effect and the other ingredients in the formulation[1].
Functional and Technical Perfumery
Beyond fine fragrances, 2,4,4-trimethylcyclohexanone finds application in a variety of consumer products where a fresh and clean scent is desired[1]. These include:
-
Personal Care Products: Soaps, shower gels, shampoos, and deodorants.
-
Household Products: Detergents, fabric softeners, and air fresheners.
In these applications, lower concentrations are generally used. The stability of the ketone functional group is a key advantage in these often-challenging product bases.
Synthesis of 2,4,4-Trimethylcyclohexanone
While several synthetic routes to trimethylcyclohexanones exist, a common and industrially relevant approach involves the modification of isophorone, a readily available starting material. The synthesis of the specific 2,4,4-isomer typically involves a two-step process: methylation of isophorone followed by catalytic hydrogenation.
Caption: Synthetic pathway from isophorone to 2,4,4-trimethylcyclohexanone.
Protocol: Synthesis via Methylation and Hydrogenation of Isophorone
This protocol is a representative procedure and may require optimization based on laboratory conditions and available reagents.
Part A: Methylation of Isophorone
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, place a solution of a strong base (e.g., lithium diisopropylamide) in a suitable aprotic solvent (e.g., tetrahydrofuran).
-
Deprotonation: Cool the flask to a low temperature (e.g., -78 °C) and slowly add a solution of isophorone in the same solvent via the dropping funnel. Stir the mixture for a period to ensure complete formation of the enolate.
-
Methylation: Add a methylating agent (e.g., methyl iodide) to the reaction mixture. Allow the reaction to proceed at low temperature and then gradually warm to room temperature.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude methylated isophorone intermediate.
Part B: Catalytic Hydrogenation of the Methylated Intermediate
-
Reaction Setup: In a hydrogenation vessel, dissolve the crude methylated isophorone intermediate from Part A in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as 5% palladium on carbon (Pd/C).
-
Hydrogenation: Pressurize the vessel with hydrogen gas to a suitable pressure (e.g., 50 psi) and stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or GC).
-
Work-up: Carefully vent the hydrogen atmosphere and filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude 2,4,4-trimethylcyclohexanone. Purify the product by vacuum distillation to yield the final product.
Analytical Protocols for Quality Control
Ensuring the purity and identity of 2,4,4-trimethylcyclohexanone is critical for its use in fragrance applications. Gas chromatography (GC) coupled with either a flame ionization detector (FID) or a mass spectrometer (MS) is the standard analytical technique.
Caption: General workflow for the GC analysis of 2,4,4-trimethylcyclohexanone.
Protocol: Purity Determination by GC-FID
-
Sample Preparation: Prepare a dilute solution of the 2,4,4-trimethylcyclohexanone sample in a suitable solvent (e.g., ethanol or hexane) at a concentration of approximately 1 mg/mL.
-
GC-FID Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Detector Temperature: 280 °C.
-
-
Analysis: Inject 1 µL of the prepared sample and record the chromatogram.
-
Data Interpretation: Calculate the purity of the sample based on the relative peak areas.
Protocol: Identification by GC-MS
-
Sample Preparation: Prepare the sample as described for GC-FID analysis.
-
GC-MS Conditions: Use similar GC conditions as for GC-FID.
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV.
-
Scan Range: m/z 40-300.
-
-
Analysis: Inject 1 µL of the sample and acquire the total ion chromatogram (TIC) and mass spectra.
-
Data Interpretation: Identify the peak corresponding to 2,4,4-trimethylcyclohexanone by comparing its mass spectrum with a reference library (e.g., NIST). The mass spectrum will show characteristic fragmentation patterns, including the molecular ion peak and other fragment ions.
Stability in Cosmetic Formulations
The stability of fragrance ingredients in different product bases is a critical consideration for product development. 2,4,4-Trimethylcyclohexanone, as a saturated ketone, generally exhibits good stability in a variety of cosmetic and household product formulations.
-
pH Stability: It is relatively stable across a wide pH range typically encountered in cosmetic products.
-
Oxidative Stability: The absence of double bonds in the ring structure makes it less susceptible to oxidation compared to unsaturated ketones.
-
Compatibility: It is generally compatible with other fragrance ingredients and common components of cosmetic bases.
To ensure the long-term stability of a fragrance containing 2,4,4-trimethylcyclohexanone in a new formulation, it is recommended to conduct accelerated stability testing. This involves storing the final product at elevated temperatures (e.g., 40 °C) and under different lighting conditions for a period of time and periodically evaluating the odor and appearance of the product.
Safety and Regulatory Considerations
The safe use of fragrance ingredients is governed by organizations such as the International Fragrance Association (IFRA) and the Research Institute for Fragrance Materials (RIFM). While a specific RIFM safety assessment for 2,4,4-trimethylcyclohexanone is not publicly available, it falls under the chemical group of alkyl cyclic ketones.
The RIFM has conducted safety assessments for numerous other alkyl cyclic ketones and has generally found them to be safe for use in fragrances at current levels[2]. These assessments typically consider endpoints such as skin sensitization, phototoxicity, and systemic toxicity.
Based on GHS classifications from supplier safety data sheets, 2,4,4-trimethylcyclohexanone may be classified as a combustible liquid and may cause skin and eye irritation. It is essential for formulators to adhere to the usage guidelines and concentration limits recommended by fragrance suppliers and to consult the relevant safety data sheets.
Conclusion
2,4,4-Trimethylcyclohexanone is a valuable and versatile fragrance ingredient that offers a unique combination of fresh, fruity, and aromatic notes. Its stability and compatibility make it suitable for a wide range of applications, from fine fragrances to everyday consumer products. A thorough understanding of its synthesis, analytical characterization, and olfactory properties, as outlined in these application notes and protocols, will enable researchers and perfumers to effectively utilize this compound in the creation of innovative and appealing fragrances. As with all fragrance ingredients, adherence to safety and regulatory guidelines is paramount to ensure consumer safety.
References
- EP0868502B1 - Use of cyclic ketones in perfumery - Google P
-
PubChem. 2,4,4-Trimethylcyclohexanone. ([Link])
-
Organic Syntheses. 2,4,4-trimethylcyclopentanone. ([Link])
- RIFM fragrance ingredient safety assessment, 2-methyl-4-(camphenyl-8)-cyclohexanone, CAS Registry Number 68901-22-4. Food and Chemical Toxicology, 146, 111761.
- EP0296798A2 - Perfume composition containing an alkyl cyclohexanone - Google P
-
A toxicological and dermatological assessment of alkyl cyclic ketones when used as fragrance ingredients. ([Link])
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4,4-Trimethylcyclohexanone
Introduction
Welcome to the technical support center for the synthesis of 2,4,4-trimethylcyclohexanone (CAS: 2230-70-8).[1] This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this specialty ketone. While not as common as its 3,3,5-isomer derived from isophorone, 2,4,4-trimethylcyclohexanone is a valuable building block in organic synthesis.
This document provides an in-depth analysis of a plausible and chemically sound synthetic route: the α-methylation of 4,4-dimethylcyclohexanone.[2][3] We will explore the core reaction, delve into the mechanistic origins of common byproducts, and offer detailed troubleshooting advice in a practical question-and-answer format to help you optimize your reaction outcomes.
Part 1: Synthesis Overview & Main Reaction Pathway
The targeted synthesis of 2,4,4-trimethylcyclohexanone can be efficiently achieved through the regioselective methylation of 4,4-dimethylcyclohexanone. This process involves the formation of a ketone enolate, which then acts as a nucleophile to attack a methylating agent, such as methyl iodide.
The overall transformation is as follows:
Caption: Overall synthesis of 2,4,4-trimethylcyclohexanone.
The reaction is typically initiated by a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to deprotonate the α-carbon, forming the lithium enolate. This is followed by the addition of methyl iodide, which undergoes an SN2 reaction with the enolate to form the final product.
Part 2: Common Byproducts and Their Formation Mechanisms
Even with a well-designed protocol, side reactions can occur, leading to a mixture of products. Understanding the origin of these impurities is the first step toward mitigating their formation.
Key Byproducts in the Methylation of 4,4-Dimethylcyclohexanone
| Byproduct Name | Structure | Mechanism of Formation |
| 2,2,4,4-Tetramethylcyclohexanone | C₁₀H₁₈O | Over-methylation: The product, 2,4,4-trimethylcyclohexanone, still possesses an α-hydrogen and can be deprotonated to form another enolate, which then reacts with excess methyl iodide.[4] |
| 1-Methoxy-4,4-dimethylcyclohex-1-ene | C₉H₁₆O | O-Alkylation: The enolate intermediate is an ambident nucleophile, with electron density on both the α-carbon and the oxygen atom. Reaction at the oxygen atom leads to the formation of this enol ether byproduct.[5][6] |
| Unreacted Starting Material | C₈H₁₄O | Incomplete Reaction: Insufficient base, low temperature, short reaction time, or quenching of the base by moisture can lead to the recovery of unreacted 4,4-dimethylcyclohexanone. |
Mechanistic Visualization of Byproduct Formation
The critical intermediate in this synthesis is the enolate of 4,4-dimethylcyclohexanone. Its subsequent reaction pathways determine the product distribution.
Caption: Competing reaction pathways from the enolate intermediate.
Part 3: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis.
Q1: My final product is contaminated with 2,2,4,4-tetramethylcyclohexanone. How can I prevent this over-methylation?
Answer: The formation of the tetramethylated byproduct is a classic case of polymethylation, which occurs when the mono-methylated product reacts further.[4] To minimize this:
-
Stoichiometry Control: Use a precise amount of the methylating agent. A slight excess (e.g., 1.05-1.1 equivalents) is often sufficient to drive the initial reaction to completion without promoting significant polymethylation.
-
Controlled Addition: Add the methylating agent slowly and at a low temperature (e.g., -78 °C). This allows the initial C-alkylation to occur before the product has a chance to be deprotonated and react again.
-
Choice of Base: Using a strong, non-nucleophilic base like LDA allows for rapid and complete conversion of the starting material to the enolate before the addition of the electrophile, creating a more controlled reaction environment.
Q2: I'm observing a significant amount of the O-methylated enol ether byproduct. How can I favor the desired C-alkylation?
Answer: The ratio of C- to O-alkylation is influenced by several factors, including the solvent, the counter-ion of the enolate, and the nature of the electrophile.[6][7]
-
Solvent Choice: Polar aprotic solvents (like THF or DME) are generally preferred. They effectively solvate the metal cation, leaving the enolate more "naked" and reactive. In these solvents, the highest charge density is on the oxygen, but the highest HOMO coefficient (frontier orbital control) is on the carbon, favoring C-alkylation with soft electrophiles like methyl iodide.
-
Electrophile Hardness (HSAB Theory): According to Hard-Soft Acid-Base theory, soft electrophiles preferentially react at the softer carbon site of the enolate, while harder electrophiles react at the harder oxygen site.[5] Methyl iodide (CH₃I) is a relatively soft electrophile, which favors C-alkylation. Avoid harder electrophiles like dimethyl sulfate if C-alkylation is desired.
-
Temperature: Lower reaction temperatures (e.g., -78 °C) generally favor the kinetically controlled C-alkylation product.
Q3: My reaction yield is low, and I've recovered a large amount of the 4,4-dimethylcyclohexanone starting material. What went wrong?
Answer: This issue typically points to incomplete enolate formation or premature quenching of the reaction.
-
Anhydrous Conditions: Strong bases like LDA are extremely sensitive to moisture. Ensure all glassware is oven- or flame-dried and that all solvents and reagents are rigorously anhydrous. Any protic impurities (like water or alcohols) will consume the base and prevent deprotonation of the ketone.
-
Base Purity and Stoichiometry: Ensure you are using at least one full equivalent of a high-purity strong base. If the base has degraded, it will not be effective.
-
Reaction Time/Temperature: While the reaction is typically fast at low temperatures, ensure sufficient time is allowed for complete enolate formation before adding the methyl iodide. A common protocol involves stirring the ketone and base at -78 °C for 30-60 minutes.[4]
Q4: How can I effectively purify my 2,4,4-trimethylcyclohexanone from the common byproducts?
Answer: The choice of purification method depends on the physical properties of the compounds in your crude product mixture.
-
Fractional Distillation: This is often the most effective method for separating ketones with different boiling points. The likely boiling point order (lowest to highest) would be: the O-methylated enol ether, the desired product, and finally the over-methylated byproduct. A good vacuum fractional distillation setup with an efficient column is recommended.
-
Column Chromatography: If distillation is not feasible or does not provide sufficient separation, silica gel chromatography can be used. The non-polar enol ether will elute first, followed by the ketones. A gradient elution with a non-polar solvent system (e.g., hexanes/ethyl acetate) will be necessary to separate the starting material, product, and over-methylated byproduct, which have similar polarities.
Part 4: Experimental Protocols
Protocol 1: Synthesis of 2,4,4-Trimethylcyclohexanone
-
Safety Note: This procedure should be conducted in a well-ventilated fume hood. Anhydrous solvents and strong bases are used, which require careful handling.
-
Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum.
-
Enolate Formation: Add anhydrous tetrahydrofuran (THF) to the flask and cool to -78 °C using a dry ice/acetone bath. Add diisopropylamine (1.1 eq.) followed by the slow, dropwise addition of n-butyllithium (1.1 eq.). Stir for 30 minutes at -78 °C.
-
Ketone Addition: Slowly add a solution of 4,4-dimethylcyclohexanone (1.0 eq.) in anhydrous THF to the freshly prepared LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.[4]
-
Methylation: Add methyl iodide (1.1 eq.) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-3 hours.[4]
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil by vacuum fractional distillation.
References
-
University of California, Irvine. (n.d.). CHEM 330 Topics Discussed on Oct 19. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cyclohexanone synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone.
-
PrepChem.com. (n.d.). Synthesis of trimethylcyclohexanone. Retrieved from [Link]
- Google Patents. (n.d.). US5488173A - Process for selective ortho-methylation of cyclohexanones in the vapor phase.
-
Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? Retrieved from [Link]
-
Organic Syntheses. (n.d.). 5,5-dimethyl-1,3-cyclohexanedione. Retrieved from [Link]
-
PubChem. (n.d.). Cyclohexanone, 4,4-dimethyl-. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 2,4,4-trimethylcyclohexanone. Retrieved from [Link]
-
YouTube. (2024). Stereochemistry for the alkylation of enamines of cyclohexanone. Retrieved from [Link]
- Meyers, A. I., et al. (1976). Enantioselective Alkylation of Cyclohexanone via Chiral Lithio-Chelated Enamines. Journal of the American Chemical Society, 98(10), 3032-3037.
-
National Institutes of Health. (n.d.). Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. Retrieved from [Link]
-
PharmaXChange.info. (2011). Chemistry of Enolates - C vs O Alkylation. Retrieved from [Link]
-
Sciencemadness.org. (2016). Mesityl oxide synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Mesityl oxide. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 17.5: Nucleophilic Substitution with Enolate Anions. Retrieved from [Link]
-
Owlstown. (2016). Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects. Retrieved from [Link]
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Technical Support Center: A Researcher's Guide to the Purification of 2,4,4-Trimethylcyclohexanone
Prepared by: Gemini, Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2,4,4-trimethylcyclohexanone. As a key intermediate in various synthetic pathways, its purity is paramount. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to address common challenges encountered during its purification from complex reaction mixtures.
Section 1: Understanding the Purification Challenge: Common Impurities
The most prevalent synthetic route to 2,4,4-trimethylcyclohexanone is the catalytic hydrogenation of isophorone.[1] This process, while effective, can result in a crude mixture containing unreacted starting materials, over-reduction products, and isomeric byproducts.[2] A successful purification strategy is contingent on understanding the physicochemical properties of these potential contaminants.
| Compound | Structure | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Characteristics & Separation Rationale |
| 2,4,4-Trimethylcyclohexanone (Target) | C₉H₁₆O | 140.22 | ~175-180 °C (Est.) | The target ketone. Its polarity is intermediate between the non-polar starting material and the highly polar alcohol byproduct. |
| Isophorone (Starting Material) | C₉H₁₄O | 138.21 | 215 °C | α,β-Unsaturated ketone. Less polar than the target compound. Its higher boiling point allows for separation by fractional distillation. |
| 3,3,5-Trimethylcyclohexanol (Byproduct) | C₉H₁₈O | 142.24 | ~198 °C | Over-reduction product. The hydroxyl group makes it significantly more polar than the target ketone, ideal for separation by column chromatography. |
| β-Isophorone (Isomeric Impurity) | C₉H₁₄O | 138.21 | ~210-214 °C | A common byproduct of isophorone synthesis where the double bond is not conjugated with the ketone.[2] Its properties are very similar to isophorone. |
Section 2: Troubleshooting Guide for Purification
This section addresses common issues encountered during the purification of 2,4,4-trimethylcyclohexanone in a practical, question-and-answer format.
Q1: My initial distillation resulted in a product still contaminated with isophorone. Why did this happen and what is the solution?
A1: This is a classic challenge of separating components with relatively close boiling points. A simple distillation lacks the efficiency to separate such mixtures effectively.
-
Causality: Simple distillation functions as a single theoretical plate, which is insufficient for separating liquids with boiling points differing by less than 70 °C.[3] Isophorone and 2,4,4-trimethylcyclohexanone, while having a notable difference, can co-distill under these conditions, especially if the crude mixture contains a high concentration of impurities.
-
Solution: High-Efficiency Fractional Distillation. The most robust solution is to employ fractional distillation. By introducing a fractionating column (e.g., Vigreux, packed, or spinning band) between the distillation flask and the condenser, you significantly increase the number of theoretical plates. Each plate represents a condensation-vaporization cycle, progressively enriching the vapor with the more volatile component (your target product).[4] For optimal separation, maintain a slow, steady distillation rate and use a column with a high number of theoretical plates.
Q2: Post-purification analysis (GC/NMR) indicates the presence of 3,3,5-trimethylcyclohexanol. How can I remove this alcohol impurity?
A2: The presence of the corresponding alcohol is typically due to over-reduction during the hydrogenation of isophorone. Its removal is best accomplished by exploiting the significant difference in polarity between its hydroxyl group and the target's carbonyl group.
-
Causality: The hydroxyl group in 3,3,5-trimethylcyclohexanol is a strong hydrogen bond donor, making it substantially more polar than the ketone functional group in 2,4,4-trimethylcyclohexanone.
-
Solution: Flash Column Chromatography. This technique is highly effective for separating compounds based on polarity.[5] A silica gel stationary phase will strongly retain the polar alcohol, while the less polar ketone will elute much faster. By starting with a non-polar mobile phase (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate), you can achieve a clean separation. The ketone will elute in the earlier fractions, leaving the alcohol bound to the column, which can then be flushed out with a more polar solvent.
Q3: My final product has a persistent yellow or brown tint. What causes this discoloration and how can it be resolved?
A3: Discoloration often points to the presence of high-molecular-weight, non-volatile impurities or degradation products formed during the reaction or workup.
-
Causality: These colored impurities are typically polymeric materials or highly conjugated systems that are not effectively removed by distillation alone.
-
Solutions:
-
Activated Charcoal Treatment: Before distillation, dissolve the crude product in a suitable low-boiling solvent (e.g., diethyl ether or dichloromethane). Add a small amount (1-2% by weight) of activated charcoal and stir for 15-30 minutes. The charcoal will adsorb the colored impurities. Filter the mixture through a pad of Celite® to remove the charcoal, then remove the solvent via rotary evaporation before proceeding with distillation.
-
Column Chromatography: As a more definitive solution, passing the crude product through a short plug of silica gel can effectively remove baseline impurities that are often responsible for color.
-
Q4: My purification yield is unacceptably low. What are the likely sources of product loss?
A4: Low yield is a multifaceted problem that can stem from mechanical losses, inefficient separation, or product degradation.
-
Causality & Solutions:
-
Mechanical Losses: Ensure all glassware joints are properly sealed and avoid unnecessarily numerous transfer steps. During workup, perform extractions thoroughly to ensure complete recovery from the aqueous phase.
-
Inefficient Fraction Collection (Distillation): Cutting fractions too broadly can lead to co-collection of the product with impurities, reducing the yield of the pure fraction. Monitor the distillation temperature closely and collect narrow fractions, especially as the temperature approaches the expected boiling point of your product.
-
Irreversible Adsorption (Chromatography): While silica gel is effective, it can be slightly acidic and may cause degradation or irreversible adsorption of some ketones.[6] If this is suspected, you can use deactivated (neutral) silica or alumina as the stationary phase.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the most reliable method to achieve >99% purity for 2,4,4-trimethylcyclohexanone?
A1: A multi-step approach is often best. For the highest purity, a combination of chemical and physical separation is recommended. First, perform a chemical wash to remove specific impurities (see Q2), followed by high-efficiency fractional distillation. If alcohol impurities persist, a final polishing step using flash column chromatography will yield the highest purity product. Purity should be verified by Gas Chromatography (GC).[7]
Q2: Can a bisulfite wash be used to purify 2,4,4-trimethylcyclohexanone?
A2: Yes, this is a highly effective, though underutilized, chemical extraction technique for separating ketones from non-carbonyl containing impurities.
-
Mechanism: Ketones react with a saturated aqueous solution of sodium bisulfite to form a solid, water-soluble adduct.[8] This adduct can be separated from the organic layer, which will contain non-ketonic impurities. The ketone can then be regenerated from the adduct by adding a strong base (e.g., NaOH) or acid, which reverses the reaction.[9] This method is particularly useful for removing non-polar impurities that are difficult to separate by chromatography.
Q3: What analytical techniques are standard for confirming the purity and identity of the final product?
A3: A combination of chromatographic and spectroscopic methods is essential for a complete characterization:
-
Gas Chromatography (GC): The primary tool for quantitative purity analysis. Using a Flame Ionization Detector (GC-FID), the purity can be determined by the area percent of the product peak relative to the total area of all peaks.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides both purity information and structural confirmation by matching the mass spectrum of the product peak to a library database.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the purified compound and can reveal the presence of impurities if their signals do not overlap with the product's signals.
Q4: What are the primary safety concerns when handling 2,4,4-trimethylcyclohexanone?
A4: According to its GHS classification, 2,4,4-trimethylcyclohexanone is a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[11]
-
Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Keep it away from open flames and heat sources. In case of skin contact, wash thoroughly with soap and water. In case of eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.
Section 4: Validated Experimental Protocols
Protocol 1: High-Efficiency Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a packed Vigreux or similar fractionating column (minimum 30 cm length), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.
-
Charging the Flask: Charge the distillation flask with the crude 2,4,4-trimethylcyclohexanone (do not fill more than two-thirds full) and add a few boiling chips or a magnetic stir bar.
-
Distillation: Heat the flask gently using a heating mantle. Allow the vapor to rise slowly through the column to establish a temperature gradient.
-
Equilibration: Once vapor begins to condense at the top of the column (refluxing), adjust the heat to maintain a slow, steady distillation rate of approximately 1-2 drops per second.
-
Fraction Collection: Collect fractions in separate, pre-weighed receiving flasks.
-
Fore-run: Collect the initial, low-boiling fraction until the temperature at the distillation head stabilizes.
-
Main Fraction: Collect the product fraction over a narrow temperature range (e.g., 2-3 °C) corresponding to the boiling point of 2,4,4-trimethylcyclohexanone.
-
Final Fraction: Collect any higher-boiling impurities in a separate flask.
-
-
Analysis: Analyze the purity of the main fraction using GC-FID.[7]
Protocol 2: Flash Column Chromatography
-
Column Packing: Select a column of appropriate size. Pack the column with silica gel (230-400 mesh) as a slurry in a non-polar solvent (e.g., hexane). Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). Use positive pressure (air or nitrogen) to maintain a steady flow rate.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or diethyl ether). A typical gradient might be from 0% to 10% ethyl acetate in hexane. The optimal solvent system should be determined beforehand by thin-layer chromatography (TLC).
-
Fraction Collection: Collect small fractions (e.g., 10-20 mL) and monitor their composition using TLC.
-
Product Isolation: Combine the fractions containing the pure product, as identified by TLC. Remove the solvent using a rotary evaporator to yield the purified 2,4,4-trimethylcyclohexanone.
Section 5: Visual Workflows and Data
Diagrams
Section 6: References
-
PubChem. (n.d.). 2,4,4-Trimethylcyclohexanone. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 2,4,4-trimethylcyclohexanone. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,4,4-TRIMETHYLCYCLOPENTANONE. Retrieved from [Link]
-
Chemsrc. (n.d.). 1,2,4-TRIMETHYLCYCLOHEXANE | CAS#:2234-75-5. Retrieved from [Link]
-
JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
Google Patents. (n.d.). US5728891A - Process for the preparation of 3,3,5-trimethylcyclohexanone. Retrieved from
-
Separation Processes Class Notes. (n.d.). Advanced distillation techniques and troubleshooting. Retrieved from [Link]
-
MDPI. (2020). The Production of Isophorone. Retrieved from [Link]
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? Retrieved from [Link]
-
Restek. (2021). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation. Retrieved from [Link]
-
ResearchGate. (2025). Troubleshooting a Distillation Column - Problem and Solution. Retrieved from [Link]
-
Chemistry For Everyone. (2025). How To Improve Column Chromatography Separation? Retrieved from [Link]
-
Physics Forums. (2011). Column Chromatography ketone/silica. Retrieved from [Link]
-
JoVE on YouTube. (2022). Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview. Retrieved from [Link]
-
Ataman Kimya. (n.d.). ISOPHORONE. Retrieved from [Link]
Sources
- 1. US5728891A - Process for the preparation of 3,3,5-trimethylcyclohexanone - Google Patents [patents.google.com]
- 2. atamankimya.com [atamankimya.com]
- 3. How To [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. physicsforums.com [physicsforums.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 2,4,4-Trimethylcyclohexanone | C9H16O | CID 102771 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 2,4,4-Trimethylcyclohexanone Synthesis
Welcome to the Technical Support Center for the synthesis of 2,4,4-trimethylcyclohexanone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on providing practical, field-tested insights grounded in established chemical principles to help you optimize your reaction conditions and achieve high yields and purity.
Introduction to the Synthesis of Trimethylcyclohexanones
The synthesis of trimethylcyclohexanone isomers is a common objective in organic chemistry, with applications in the pharmaceutical and specialty chemical industries. A prevalent and industrially significant route to these compounds is the selective catalytic hydrogenation of isophorone, a readily available starting material derived from the self-condensation of acetone. The primary challenge in this synthesis is achieving high selectivity for the desired saturated ketone, 2,4,4-trimethylcyclohexanone, while avoiding over-reduction to the corresponding alcohol and the formation of other isomers.
This guide will primarily focus on the optimization of the catalytic hydrogenation of a suitable precursor to yield 2,4,4-trimethylcyclohexanone. We will delve into catalyst selection, reaction parameter tuning, and methods for purification, addressing common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing trimethylcyclohexanones?
The most widely adopted method is the catalytic hydrogenation of isophorone (3,5,5-trimethyl-2-cyclohexen-1-one). This process involves the selective reduction of the carbon-carbon double bond of the α,β-unsaturated ketone while preserving the carbonyl group.[1] Noble metal catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), as well as non-noble metal catalysts like Raney Nickel (Raney® Ni), are commonly employed.[2][3]
Q2: What are the primary side products I should be aware of?
The most significant side product is the corresponding trimethylcyclohexanol, resulting from the over-hydrogenation of the ketone.[2][4] This is particularly problematic as the boiling points of the ketone and alcohol are often very close, making separation by standard distillation challenging.[2] Other potential byproducts include isomeric forms of trimethylcyclohexanone if the reaction conditions promote isomerization.
Q3: How do I control the selectivity of the hydrogenation to favor the ketone over the alcohol?
Controlling selectivity is paramount. Key factors include:
-
Catalyst Choice: Noble metal catalysts, particularly palladium-based ones, often exhibit high selectivity for the reduction of the C=C bond over the C=O bond.[2] Raney® Ni is a cost-effective alternative that can also provide high selectivity, especially when used with an appropriate solvent like tetrahydrofuran (THF).[3]
-
Solvent Effects: The choice of solvent can significantly influence the reaction. For instance, using THF as a solvent with Raney® Ni has been shown to achieve high conversion of isophorone and high selectivity for 3,3,5-trimethylcyclohexanone.[3]
-
Reaction Conditions: Milder conditions (lower temperature and pressure) generally favor the selective hydrogenation of the alkene over the ketone.
Q4: Can I use methylation to synthesize 2,4,4-trimethylcyclohexanone?
While methylation of a cyclohexanone precursor is a theoretical possibility, it presents significant challenges in controlling regioselectivity and the extent of methylation.[5] Common side reactions include polymethylation (leading to di- and trimethylated products you may not want) and O-methylation of the enolate, which forms a methoxycyclohexene instead of the desired C-alkylated product.[5] For these reasons, catalytic hydrogenation of an appropriate trimethylated cyclohexenone is generally a more direct and controllable route.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solutions & Explanations |
| Low Conversion of Starting Material | 1. Inactive Catalyst: The catalyst may have been improperly stored or handled, leading to deactivation. 2. Insufficient Hydrogen Pressure: The pressure may be too low for the reaction to proceed at a reasonable rate. 3. Low Reaction Temperature: The temperature may not be sufficient to overcome the activation energy of the reaction. 4. Poor Mixing: Inadequate agitation can lead to poor contact between the reactants, catalyst, and hydrogen. | 1. Catalyst Handling: Ensure the catalyst is fresh and handled under an inert atmosphere if it is pyrophoric (e.g., Raney® Ni). 2. Optimize Pressure: Gradually increase the hydrogen pressure. A typical starting point is 2.0 MPa.[1] 3. Adjust Temperature: While higher temperatures can increase the rate, they may also lead to over-reduction. A modest increase (e.g., from 25°C to 40-50°C) may be beneficial. 4. Improve Agitation: Ensure efficient stirring to create a homogenous reaction mixture. |
| Low Selectivity (High Yield of Trimethylcyclohexanol) | 1. Overly Active Catalyst: Some catalysts may be too reactive, leading to the reduction of both the C=C and C=O bonds. 2. Harsh Reaction Conditions: High temperatures and pressures can promote the over-reduction to the alcohol. 3. Prolonged Reaction Time: Leaving the reaction to run for too long after the starting material is consumed will favor the formation of the alcohol. | 1. Catalyst Screening: Test different catalysts. For example, if a platinum catalyst is giving low selectivity, consider a palladium-based catalyst, which is often more selective for C=C bond hydrogenation.[2] 2. Milder Conditions: Reduce the reaction temperature and/or pressure.[1] 3. Reaction Monitoring: Monitor the reaction progress using techniques like GC-MS to determine the optimal time to stop the reaction. |
| Formation of Isomeric Byproducts | 1. Isomerization of Starting Material: The reaction conditions may be causing the starting α,β-unsaturated ketone to isomerize before hydrogenation. 2. Isomerization of Product: The product ketone may be isomerizing under the reaction conditions. | 1. Milder Conditions: Use lower temperatures and consider catalysts that are less likely to promote isomerization. 2. Purification: If a mixture of isomers is unavoidable, purification methods such as fractional distillation or preparative chromatography may be necessary. Extractive distillation can also be an effective technique for separating ketone isomers.[6] |
| Difficulty in Product Purification | 1. Similar Boiling Points: The desired ketone and the alcohol byproduct often have very close boiling points, making simple distillation ineffective.[2] 2. Presence of Aldehyde Impurities: Aldehydes can sometimes be present as impurities in the starting materials or formed as byproducts. | 1. Chromatography: Use column chromatography (e.g., silica gel) to separate the ketone from the more polar alcohol. 2. Chemical Purification: If aldehyde impurities are present, they can be selectively removed by forming a bisulfite adduct, which can then be separated by extraction.[7] |
Experimental Protocols
Protocol 1: Selective Hydrogenation of Isophorone using Pd/C Catalyst
This protocol is adapted from established procedures for the selective hydrogenation of isophorone and serves as a robust starting point for optimization.[1]
Materials:
-
Isophorone
-
5% Palladium on Carbon (Pd/C) catalyst
-
Ethanol (or another suitable solvent)
-
High-pressure reactor (e.g., Parr hydrogenator)
-
Hydrogen gas
Procedure:
-
Reactor Setup: Ensure the high-pressure reactor is clean and dry.
-
Charging the Reactor: In a typical run, charge the reactor with isophorone and a suitable solvent like ethanol. Add the 5% Pd/C catalyst. The catalyst loading is typically around 1-5% by weight relative to the isophorone.
-
Inerting the System: Seal the reactor and purge it with an inert gas, such as nitrogen, three to four times to remove all oxygen.
-
Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 2.0 MPa).
-
Reaction: Begin stirring and heat the reaction to the desired temperature (e.g., 25-50°C).
-
Monitoring: Monitor the reaction progress by taking small aliquots (after depressurizing and purging with inert gas) and analyzing them by GC-MS.
-
Work-up: Once the reaction is complete, cool the reactor, carefully vent the excess hydrogen, and purge with an inert gas. Filter the reaction mixture to remove the catalyst. The solvent can then be removed under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography.
Quantitative Data Comparison for Isophorone Hydrogenation
| Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Isophorone Conversion (%) | 3,3,5-Trimethylcyclohexanone Yield (%) | Reference |
| 5% Pd/C | Solvent-free | 25 | 2.0 | >99.7 | >99.4 | [1] |
| 5% Pd/Al₂O₃ | Supercritical CO₂ | Not Specified | Not Specified | 99.9 | 99.5 | [2] |
| Raney® Ni | Tetrahydrofuran (THF) | 25 | 2.0 | 100 | 98.1 | [1][2][3] |
Mechanistic Insights & Workflow Diagrams
The selective hydrogenation of an α,β-unsaturated ketone like isophorone proceeds via the addition of hydrogen across the carbon-carbon double bond, catalyzed by a metal surface. The selectivity arises from the preferential adsorption of the C=C bond to the catalyst surface over the C=O bond.
Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of 2,4,4-trimethylcyclohexanone.
Troubleshooting Logic Diagram
Caption: A logic diagram for troubleshooting common issues in the synthesis.
References
-
Wang, W., et al. (2021). Study on the selective hydrogenation of isophorone. RSC Advances, 11(5), 2945-2953. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Study on the selective hydrogenation of isophorone. RSC Publishing. Available at: [Link]
- Lloyd, L. (1992). Separation of ketone isomers by extractive distillation. U.S. Patent No. 5,147,512. Washington, DC: U.S. Patent and Trademark Office.
-
Master Organic Chemistry. (2018). The Robinson Annulation. Available at: [Link]
-
Landor, S. R., et al. (1971). Asymmetric synthesis. Part VI. Reactions of 3,3,5-trimethylcyclohexanone with Grignard reagents and configurational interrelationships of 1-alkyl(alkenyl and alkynyl)-3,3,5-trimethylcyclohexanols and compounds derived from 1-hydroxy-3,3,5-trimethylcyclohexanecarbonitriles. Journal of the Chemical Society C: Organic, 2289-2295. Available at: [Link]
-
ResearchGate. (n.d.). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Available at: [Link]
-
Rautenstrauch, V., et al. (2007). The main reaction steps of isophorone hydrogenation. ResearchGate. Available at: [Link]
-
TH Köln. (2023). The Production of Isophorone. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Study on the selective hydrogenation of isophorone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study on the selective hydrogenation of isophorone - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. epb.bibl.th-koeln.de [epb.bibl.th-koeln.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US5147512A - Separation of ketone isomers by extractive distillation - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Stereocontrol in Reactions of 2,4,4-Trimethylcyclohexanone
Welcome to the technical support center for stereochemical control using 2,4,4-trimethylcyclohexanone. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this unique ketone as a chiral building block or synthetic intermediate. My goal is to move beyond simple protocols and provide a deeper understanding of the structural and mechanistic factors that govern stereoselectivity in this system. Here, we will troubleshoot common challenges and provide field-tested solutions grounded in established chemical principles.
Core Principles: Understanding the Stereochemical Bias of 2,4,4-Trimethylcyclohexanone
Achieving predictable stereocontrol with 2,4,4-trimethylcyclohexanone requires a firm grasp of its inherent structural biases. The challenges and opportunities presented by this molecule stem primarily from two features: its locked conformation and the significant steric hindrance around the reactive centers.
-
Conformational Rigidity: The gem-dimethyl group at the C4 position acts as a conformational lock, strongly disfavoring ring inversion. This forces the cyclohexane ring to adopt a chair conformation where the C2-methyl group predominantly occupies an equatorial position to minimize 1,3-diaxial interactions. This rigidity means that approaching reagents encounter a well-defined and predictable three-dimensional landscape.
-
Steric Hindrance: The molecule presents two distinct steric environments. The axial face of the carbonyl and the C2 position is significantly encumbered by the axial C4-methyl group and the C2-methyl group. This steric congestion is the primary factor directing the facial selectivity of incoming nucleophiles and the formation of specific enolate geometries. The gem-dimethyl group's influence on constraining the transition state geometry is a classic example of the Thorpe-Ingold effect , which can accelerate intramolecular reactions and enhance facial selectivity.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why am I getting poor diastereoselectivity in my reduction of 2,4,4-trimethylcyclohexanone?
A1: This is the most common issue and it almost always relates to the choice of hydride reagent. The facial selectivity of the carbonyl group is highly sensitive to the steric bulk of the nucleophile. Small hydride reagents (e.g., NaBH₄) can approach from either the axial or equatorial face with less discrimination, leading to mixtures of diastereomeric alcohols. Bulky hydride reagents are essential for high selectivity.
Q2: I'm trying to form the kinetic enolate for an alkylation, but I'm seeing a mixture of regioisomers or low yields. What's going wrong?
A2: While the C6 position is less substituted, forming the kinetic enolate is not always trivial. The steric hindrance from the C2- and C4-methyl groups can impede the approach of even bulky bases like LDA. Incomplete deprotonation, slow reaction rates at very low temperatures, or proton scrambling can lead to mixtures. Careful control of temperature, addition rate, and the choice of base/solvent system is critical.[3][4]
Q3: My aldol reaction is giving a complex mixture of stereoisomers. How can I control the outcome?
A3: The stereochemical outcome of an aldol reaction depends on controlling both the enolate geometry (E vs. Z) and the facial attack on the aldehyde (Felkin-Anh vs. anti-Felkin-Anh). With 2,4,4-trimethylcyclohexanone, the rigid ring structure heavily influences enolate geometry. However, achieving high diastereoselectivity requires careful selection of reaction conditions (e.g., Zimmerman-Traxler transition state control via choice of metal cation and solvent) to ensure the two reactants approach each other in a predictable orientation.
Troubleshooting Guide I: Stereoselective Carbonyl Reduction
The reduction of the ketone to the corresponding alcohol creates a new stereocenter at C1. The goal is typically to produce either the cis- or trans-alcohol with high diastereomeric excess (d.e.).
Diagram: Facial Selectivity in Hydride Reduction
Caption: Steric hindrance dictates the pathway for hydride reduction.
Problem: My reduction with Sodium Borohydride (NaBH₄) in methanol gives a nearly 1:1 mixture of the cis- and trans-alcohols.
-
Causality: Sodium borohydride is a relatively small hydride source. While equatorial attack is often favored in simple cyclohexanones to avoid torsional strain, the steric shield provided by the axial C4-methyl and the C2-methyl group in your substrate is not significant enough to completely block axial attack by a small reagent. The transition states for both approaches are close in energy, leading to poor selectivity.[5]
-
Solution: Employ a sterically demanding hydride reagent. Bulky reagents are forced to approach the carbonyl from the less hindered equatorial face, leading to the formation of the axial-OH (trans-alcohol) as the major product.
Recommended Protocol: High-Selectivity Reduction with L-Selectride®
-
Dissolve 2,4,4-trimethylcyclohexanone (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise over 15 minutes, maintaining the internal temperature below -70 °C.
-
Stir the reaction at -78 °C for 3-4 hours. Monitor by TLC until the starting material is consumed.
-
Quench the reaction by the slow, careful addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify by column chromatography to isolate the desired alcohol.
-
-
Expected Outcome & Data:
| Reagent | Typical Diastereomeric Ratio (trans : cis) |
| NaBH₄, MeOH, 0 °C | ~ 60 : 40 |
| LiAlH₄, THF, 0 °C | ~ 75 : 25 |
| L-Selectride®, THF, -78 °C | > 98 : 2 |
| K-Selectride®, THF, -78 °C | > 99 : 1 |
Troubleshooting Guide II: Regio- and Stereoselective Enolate Alkylation
Alkylation requires the formation of an enolate, which can then act as a nucleophile. The key challenges are forming the correct regioisomeric enolate (at C2 or C6) and ensuring the subsequent alkylation occurs from a specific face to set the desired stereochemistry.
Diagram: Kinetic vs. Thermodynamic Enolate Alkylation
Caption: Reaction conditions dictate enolate formation and alkylation site.
Problem: I'm attempting a kinetic alkylation at C6 with LDA, but I'm getting a mixture of C6 and C2 alkylated products.
-
Causality: This points to a loss of kinetic control. The kinetic enolate is formed by removing the most accessible, least sterically hindered proton (at C6). However, if the reaction temperature rises, even locally, or if the reaction time is too long, the kinetic enolate can equilibrate to the more stable, more substituted thermodynamic enolate (at C2).[6] Furthermore, if the base is not sufficiently strong or is hindered, deprotonation may be incomplete, allowing for proton exchange via the starting ketone.
-
Solution: Maintain strict kinetic conditions. This involves a strong, bulky, non-nucleophilic base, very low temperatures, and rapid trapping of the enolate once it is formed.
-
Optimize Base and Temperature: Lithium diisopropylamide (LDA) is the standard choice. Ensure it is freshly prepared or properly titrated. The reaction must be kept at -78 °C or below throughout the deprotonation and alkylation steps. Use of a solvent like THF is crucial as it effectively solvates the lithium cation.[3]
-
Inverse Addition: Add the ketone solution slowly to the pre-cooled LDA solution. This ensures the base is always in excess and minimizes ketone-enolate proton exchange.
-
Rapid Trapping: Once enolate formation is complete (typically 30-60 min at -78 °C), add the electrophile (e.g., methyl iodide) quickly. Do not allow the enolate solution to warm up before the electrophile has been added.
-
-
Self-Validation and Causality: The principle of kinetic control dictates that the major product is derived from the fastest-forming intermediate.[7] In this system, the protons at C6 are sterically more accessible than the single proton at C2, which is flanked by methyl groups. Therefore, a bulky base like LDA will deprotonate C6 faster. By keeping the temperature low, you prevent the system from reaching the thermodynamic equilibrium that favors the more substituted C2 enolate. The alkylation of conformationally rigid cyclohexanone enolates tends to proceed via axial attack to favor a transition state that resembles a stable chair conformation.[7]
References
-
PubChem. (n.d.). 2,4,4-Trimethylcyclohexanone. National Center for Biotechnology Information. Retrieved from [Link]
-
CHEM 330 Lecture Notes. (n.d.). Alkylation of Cyclohexanone Enolates. University of Wisconsin. Retrieved from [Link] (Note: This is a representative link; specific course notes may vary).
-
PubChem. (n.d.). 1,2,4-Trimethylcyclohexane. National Center for Biotechnology Information. Retrieved from [Link]
-
Reddit. (2020). Assigning r and s of chiral centers of 1,2,4-trimethylcyclohexane. r/chemhelp. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023). Selective formation of enolates. Retrieved from [Link]
-
Wikipedia. (n.d.). Thorpe–Ingold effect. Retrieved from [Link]
-
Wiberg, K. B., et al. (2014). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. The Journal of Organic Chemistry. Retrieved from [Link]
-
Houk, K. N., & Cheong, P. H.-Y. (2012). Aromatic Interactions as Control Elements in Stereoselective Organic Reactions. Accounts of Chemical Research. Retrieved from [Link]
-
Ashenhurst, J. (2022). Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2024). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. Retrieved from [Link]
-
Li, W., et al. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. RSC Advances. Retrieved from [Link]
-
It's Chemistry Time. (2021). Stereoselectivity & stereoselective reaction. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Conformational analysis of cyclohexanes. Retrieved from [Link]
-
Jung, K., & Chen, E. Y.-X. (2021). The gem-Dimethyl Effect Revisited. Angewandte Chemie. Retrieved from [Link]
-
RSC Publishing. (n.d.). A convenient stereoselective access to novel 1,2,4-triazepan-3-ones/thiones. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Mehar Al Minnath (LetsLearnChem). (2018). Conformational analysis of cyclohexanone. YouTube. Retrieved from [Link]
-
Chiralpedia. (n.d.). Part 5: Stereoselective and Stereospecific Synthesis. Retrieved from [Link]
-
Clayden, J., & Vincent, J. (2014). Direct Asymmetric Alkylation of Ketones: Still Unconquered. Chemistry - A European Journal. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Reactions of Enols and Enolates. Retrieved from [Link]
-
Oregon State University. (2020). Chapter 4 Worked Problem 1. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Stereospecific and Stereoselective Reactions. Retrieved from [Link]
-
MDPI. (2022). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts. Catalysts. Retrieved from [Link]
-
Hertweck, C., et al. (2015). Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides. Angewandte Chemie International Edition. Retrieved from [Link]
-
RSC Publishing. (n.d.). The conformational analysis of saturated heterocycles. Part 90. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
Ashenhurst, J. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. Retrieved from [Link]
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Technical Support Center: Optimizing 2,4,4-Trimethylcyclohexanone Synthesis
Welcome to the technical support guide for the synthesis of 2,4,4-Trimethylcyclohexanone. This document is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to improve the yield and purity of 2,4,4-trimethylcyclohexanone, a key intermediate in various synthetic applications.
Introduction: The Synthetic Landscape
The primary and most efficient route to 2,4,4-trimethylcyclohexanone is the oxidation of its corresponding secondary alcohol, 2,4,4-trimethylcyclohexanol. The choice of oxidant and reaction conditions is paramount to achieving high yield and purity while minimizing side reactions and simplifying purification. This guide will focus on the widely used and environmentally conscious sodium hypochlorite (bleach) oxidation method, while also providing comparative insights into classic chromium-based oxidations.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues that may arise during the synthesis. The underlying chemical principles are explained to empower you to make informed decisions.
Q1: My reaction is sluggish or incomplete. I'm recovering a significant amount of starting alcohol (2,4,4-trimethylcyclohexanol). What are the likely causes?
A1: Incomplete conversion is one of the most common issues and typically points to three main factors: oxidant activity, temperature, or mass transfer limitations.
-
Inactive or Insufficient Oxidant: The active species in bleach, sodium hypochlorite (NaOCl), degrades over time. An old bottle of household bleach may have a significantly lower concentration than stated.
-
Validation Protocol: Before starting, it is best practice to determine the active chlorine concentration of your bleach solution via iodometric titration.
-
Causality: The oxidation mechanism requires a stoichiometric amount of the active oxidant (hypochlorous acid, formed in situ) to react with the alcohol. If the oxidant is depleted, the reaction will cease, leaving the unreacted starting material.[1][2]
-
-
Low Reaction Temperature: The oxidation has a moderate activation energy. While excessive heat is detrimental (see Q2), a temperature that is too low will result in a very slow reaction rate.
-
Validation Protocol: Ensure the reaction mixture is maintained within the optimal range of 40-45°C. Use a water bath to provide gentle and uniform heating. The reaction is exothermic, so you may need to switch to a cooling bath periodically to avoid overshooting the target temperature.[1]
-
-
Poor Mixing (Mass Transfer Limitation): This is a biphasic reaction (aqueous oxidant, organic alcohol/solvent). If the two phases are not mixed vigorously, the reagents cannot interact efficiently, leading to a slow and incomplete reaction.
-
Validation Protocol: Use a magnetic stirrer with a stir bar that is large enough to create a deep vortex, ensuring efficient mixing of the aqueous and organic layers.
-
Q2: My yield is low, and the crude product is a dark, tarry material. What went wrong?
A2: The formation of dark, polymeric byproducts is almost always a result of excessive reaction temperature or incorrect pH.
-
Uncontrolled Exotherm: The oxidation of alcohols is an exothermic process. If the addition of the oxidant is too rapid or external cooling is insufficient, the temperature can rise uncontrollably above the recommended 50°C maximum.
-
Causality: At higher temperatures, competing side reactions, such as aldol condensations of the product ketone or other degradation pathways, become significant. These reactions often produce colored, high-molecular-weight materials that are difficult to remove.
-
Preventative Protocol: Add the bleach solution dropwise using an addition funnel. Monitor the internal temperature of the reaction flask with a thermometer and have an ice bath ready to immediately cool the reaction if the temperature exceeds 45°C.[1]
-
-
Incorrect pH (Too Alkaline): While the initial reaction is run in an acidic medium (acetic acid), certain workup procedures or improper pH control can lead to alkaline conditions.
-
Causality: In the presence of a strong base, the product ketone can be deprotonated at the alpha-carbon, initiating self-condensation reactions. Furthermore, under strongly alkaline conditions, hypohalite solutions can cause ring cleavage of cyclohexanones to form dicarboxylic acids (e.g., adipic acid derivatives), which can contribute to a complex product mixture.[1]
-
Q3: My final product is contaminated with a chlorinated impurity. How did this happen and how can I prevent it?
A3: This is likely due to α-chlorination of the product ketone, a known side reaction in hypochlorite oxidations.
-
Causality: The reaction is performed in acetic acid, which catalyzes the enolization of the product ketone, 2,4,4-trimethylcyclohexanone. The resulting enol is an electron-rich nucleophile that can be attacked by the electrophilic chlorine species present in the reaction mixture (e.g., Cl₂, HOCl). This leads to the formation of 2-chloro-2,4,4-trimethylcyclohexanone. Oxidation of a secondary alcohol is generally faster than the chlorination of the resulting ketone in a weakly acidic environment, but this side reaction can still occur.[1]
-
Preventative Measures:
-
Avoid Excess Oxidant: Use a slight excess of bleach, but avoid a large excess. Stoichiometric control is key.
-
Temperature Control: Keep the reaction temperature in the recommended 40-45°C range. Higher temperatures can increase the rate of the competing chlorination reaction.
-
Quenching: At the end of the reaction, ensure all excess oxidant is destroyed by adding a reducing agent like sodium bisulfite (NaHSO₃) before proceeding with the workup. The disappearance of the yellow color is a good indicator.
-
Frequently Asked Questions (FAQs)
Q1: What are the best oxidation methods for preparing 2,4,4-trimethylcyclohexanone?
A1: The choice of oxidant is a balance of yield, safety, cost, and environmental impact. Here is a comparison of the most common methods:
| Oxidation Method | Typical Oxidant(s) | Typical Yield | Advantages | Disadvantages |
| Hypochlorite Oxidation | Sodium Hypochlorite (NaOCl) in Acetic Acid (CH₃COOH) | Good to Excellent (Typically 70-90%) | Inexpensive, readily available, environmentally benign (green chemistry), simple workup.[1] | Requires careful temperature control to avoid side reactions; bleach concentration can be variable. |
| Chromic Acid Oxidation | Chromium Trioxide (CrO₃) in Sulfuric Acid/Acetone (Jones Reagent) | Excellent (Reported as 81% for this specific ketone[3]) | High yields, fast reaction, well-established.[4] | Highly toxic and carcinogenic Cr(VI) waste, strongly acidic conditions, requires careful handling. |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) in Dichloromethane (CH₂Cl₂) | Good to Excellent (Typically >80%) | Milder than Jones reagent, works under non-aqueous conditions, high selectivity.[5] | Carcinogenic Cr(VI) waste, requires anhydrous solvent, reagent is moisture-sensitive. |
Q2: Why is acetic acid used in the sodium hypochlorite oxidation?
A2: Acetic acid serves a crucial role as a catalyst. It reacts with sodium hypochlorite (NaOCl) to generate hypochlorous acid (HOCl) in situ. HOCl is the active oxidizing species that reacts with the alcohol. This acidic environment is necessary to facilitate the formation of the key intermediate in the oxidation mechanism.[2]
Q3: How can I monitor the progress of my reaction?
A3: There are two primary methods for in-process monitoring:
-
Starch-Iodide Test: Periodically take a drop of the aqueous layer and spot it onto starch-iodide paper or add it to a solution of potassium iodide. The presence of active oxidant (hypochlorite) will oxidize the iodide (I⁻) to iodine (I₂), which forms a dark blue/black complex with starch. When the reaction is complete (i.e., the alcohol is consumed), the oxidant will be in excess, and the test will be positive.
-
Thin-Layer Chromatography (TLC): This is the most definitive method. Spot a small sample of the organic layer from the reaction mixture onto a TLC plate alongside a spot of your starting material (2,4,4-trimethylcyclohexanol). Develop the plate in an appropriate solvent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting material spot indicates the completion of the reaction. The product ketone will have a higher Rf value (it will travel further up the plate) than the more polar starting alcohol.
Visualizing the Process
General Synthesis Workflow
The overall process from starting material to purified product can be visualized as a clear, multi-step workflow.
Caption: Workflow for the synthesis and purification of 2,4,4-Trimethylcyclohexanone.
Troubleshooting Decision Tree
Use this logical diagram to diagnose and solve common reaction issues.
Caption: Decision tree for troubleshooting common synthesis issues.
Detailed Experimental Protocols
Protocol 1: Green Oxidation with Sodium Hypochlorite
This protocol is adapted from the well-established method for oxidizing secondary alcohols using household bleach and is optimized for safety and environmental considerations.[1]
Materials:
-
2,4,4-Trimethylcyclohexanol
-
Glacial Acetic Acid
-
Ethyl Acetate
-
Commercial Sodium Hypochlorite solution (~5-6%, unstented)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Saturated Sodium Bisulfite solution (NaHSO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reactor Setup: In a round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 2,4,4-trimethylcyclohexanol (1.0 eq) in a mixture of ethyl acetate and glacial acetic acid (a 1:1 ratio of the two solvents, using approximately 5 mL of total solvent per gram of alcohol).
-
Temperature Control: Place the flask in a water bath and begin stirring.
-
Oxidant Addition: Add the sodium hypochlorite solution (approx. 1.2 molar equivalents) to a dropping funnel. Add the bleach dropwise to the reaction mixture over 20-30 minutes. Crucially, monitor the internal temperature and maintain it between 40-45°C. Use an ice bath to cool the flask as needed to prevent the temperature from exceeding 50°C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 40-45°C for an additional 30 minutes. Monitor the reaction by TLC until the starting alcohol spot is no longer visible.
-
Quenching: Remove the flask from the water bath and cool to room temperature. Slowly add saturated sodium bisulfite solution until a drop of the aqueous layer no longer gives a positive test with starch-iodide paper (i.e., the dark blue color is absent).
-
Workup: Transfer the mixture to a separatory funnel. Carefully neutralize the acetic acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Separate the layers. Wash the organic layer sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude 2,4,4-trimethylcyclohexanone.
-
Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at approximately 182-183 °C at 760 mmHg (the boiling point will be lower at reduced pressure).[3]
References
-
Mohrig, J. R., et al. (1985). The design of laboratory experiments in the 1980's: A case study on the oxidation of alcohols with household bleach. Journal of Chemical Education, 62(6), 519. [Link]
-
Organic Syntheses. (n.d.). 2,4,4-trimethylcyclopentanone. [Link]
-
Study.com. (n.d.). Oxidation of Alcohols | Overview, Mechanism & Examples. [Link]
-
Master Organic Chemistry. (2011). Reagent Friday: PCC (Pyridinium Chlorochromate). [Link]
-
YouTube. (2014). Oxidation of a Secondary Alcohol with HOCl. [Link]
-
St. Paul's Cathedral Mission College. (n.d.). Cyclic Stereochemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium Hypochlorite, Bleach, NaOCl. [Link]
-
Chegg.com. (2023). Solved Oxidation of Cyclohexanol Using Sodium Hypochlorite. [Link]
-
Wikipedia. (n.d.). Jones oxidation. [Link]
-
Stevens, P. G., & Erickson, J. L. E. (1951). The Chemistry of the Terpenes. XX. The Oxidation of Some Terpene Alcohols with Chromic Anhydride. Journal of the American Chemical Society, 73(3), 1067–1069. [Link]
-
Kingsborough Community College. (2010). The Determination of Hypochlorite in Bleach. [Link]
-
PubChem. (n.d.). 2,4,4-Trimethylcyclohexanone. [Link]
Sources
Preventing side reactions in aldol condensation of 2,4,4-Trimethylcyclohexanone
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with or troubleshooting the aldol condensation of 2,4,4-trimethylcyclohexanone. This sterically hindered ketone presents unique challenges, and this document provides in-depth, field-proven insights to help you navigate them successfully.
Introduction: The Challenge of a Hindered Ketone
The aldol condensation of 2,4,4-trimethylcyclohexanone is a powerful tool for carbon-carbon bond formation, but its utility is often hampered by significant steric hindrance. The gem-dimethyl group at the C4 position and the methyl group at the C2 position create a sterically demanding environment around the carbonyl group and the alpha-carbons. This structure leads to several common issues, including low yields, competing side reactions, and difficulties in controlling regioselectivity.
This guide will address these challenges by explaining the underlying chemical principles and providing practical, actionable solutions to prevent side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Here we address common conceptual questions regarding the aldol condensation of this specific ketone.
Q1: What are the primary side reactions to expect with 2,4,4-trimethylcyclohexanone?
A1: The most significant side reaction is self-condensation , where an enolate of 2,4,4-trimethylcyclohexanone attacks another molecule of the same ketone.[1][2] This is especially problematic when using traditional, weaker bases (e.g., NaOH, NaOEt) that establish a low-concentration equilibrium between the ketone and its enolate.[2][3] Because the ketone starting material is always present in high concentration, the enolate is more likely to react with itself than with the desired aldehyde partner. Another potential issue is the retro-aldol reaction , where the desired β-hydroxy ketone product reverts to its starting materials under equilibrium conditions.[1][4]
Q2: Why is the choice of base so critical for this reaction?
A2: The base dictates the speed and selectivity of enolate formation, which is the key to preventing side reactions.
-
Weak, Protic Bases (e.g., NaOH, KOH): These bases establish a reversible equilibrium, meaning only a small amount of the enolate is present at any time, alongside a large excess of the unreacted ketone. This condition favors self-condensation.[3][5]
-
Strong, Sterically Hindered Bases (e.g., LDA): A strong, non-nucleophilic, hindered base like Lithium Diisopropylamide (LDA) is ideal.[2][6] LDA's strength (pKa of diisopropylamine is ~36) ensures rapid, quantitative, and irreversible deprotonation of the ketone (pKa ~18-20) to form the lithium enolate.[7] This "pre-formation" of the enolate means that when you add the electrophile (your aldehyde partner), there is virtually no unreacted ketone left to cause self-condensation.[2][4][5]
Q3: What is the difference between kinetic and thermodynamic enolates, and why does it matter here?
A3: 2,4,4-Trimethylcyclohexanone is an unsymmetrical ketone and can theoretically form two different enolates.
-
The kinetic enolate is formed by removing a proton from the less sterically hindered alpha-carbon (C6). This reaction is faster.[8]
-
The thermodynamic enolate is formed by removing a proton from the more substituted alpha-carbon (C2). This enolate is more stable due to the more substituted double bond.[8][9]
For predictable outcomes, you must control which enolate is formed. Using a bulky base like LDA at low temperatures (-78 °C) strongly favors the formation of the kinetic enolate .[10][11] The steric bulk of LDA prevents it from accessing the more hindered proton at C2, so it preferentially abstracts the more accessible proton at C6.[11][12] This control is essential for ensuring a single, predictable product.
Reaction Pathway: Kinetic vs. Thermodynamic Control
The diagram below illustrates the selective formation of the kinetic enolate using LDA, which is the desired pathway for a controlled crossed-aldol reaction.
Caption: A logical workflow for diagnosing common issues in the aldol reaction.
Optimized Protocol: Kinetically Controlled Directed Aldol Addition
This protocol is designed to maximize the yield of the desired crossed-aldol product by preventing self-condensation and ensuring regioselective formation of the kinetic enolate.
Materials:
-
Diisopropylamine, freshly distilled from CaH₂
-
n-Butyllithium (n-BuLi), titrated solution in hexanes
-
Anhydrous tetrahydrofuran (THF), distilled from sodium/benzophenone
-
2,4,4-Trimethylcyclohexanone, distilled
-
Aldehyde partner (electrophile)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation of LDA Solution (In Situ):
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous THF (e.g., 50 mL).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add diisopropylamine (1.1 equivalents) via syringe.
-
Add n-BuLi (1.05 equivalents) dropwise via syringe. The solution may turn slightly yellow.
-
Stir the solution at -78 °C for 30 minutes to ensure complete formation of LDA.
-
-
Enolate Formation:
-
Prepare a solution of 2,4,4-trimethylcyclohexanone (1.0 equivalent) in a small amount of anhydrous THF.
-
Add the ketone solution dropwise to the cold LDA solution over 15-20 minutes. Causality: Slow addition ensures the ketone is immediately deprotonated upon contact with the LDA, preventing any ketone-ketone interactions. [4][5] * Stir the resulting lithium enolate solution at -78 °C for 1 hour. Causality: This ensures complete and irreversible formation of the kinetic lithium enolate. [6]
-
-
Aldol Addition:
-
Add the aldehyde partner (1.0 equivalent), either neat or as a solution in anhydrous THF, dropwise to the enolate solution at -78 °C.
-
Monitor the reaction by TLC until the starting materials are consumed (typically 1-2 hours). Causality: Maintaining low temperature prevents the reverse reaction and potential dehydration.
-
-
Quench and Workup:
-
Quench the reaction at -78 °C by slowly adding saturated aqueous NH₄Cl solution. Causality: NH₄Cl is a mild proton source that protonates the alkoxide product without catalyzing dehydration.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel, add water, and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired β-hydroxy ketone.
-
References
-
Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. Retrieved from [Link]
-
Khan Academy Organic Chemistry. (2019, February 9). Kinetic and thermodynamic enolates. Retrieved from [Link]
-
Master Organic Chemistry. (2022, August 19). Kinetic Versus Thermodynamic Enolates. Retrieved from [Link]
-
LibreTexts. (2015, July 18). Crossed Aldol Condensation. Retrieved from [Link]
-
JoVE. (2023, April 30). Crossed Aldol Reaction Using Strong Bases. Retrieved from [Link]
-
LibreTexts. (2024, March 17). Dehydration of Aldol Products - Synthesis of Enones. Retrieved from [Link]
-
jOeCHEM. (2019, February 9). Kinetic vs Thermodynamic Enolate Formation. Retrieved from [Link]
-
Chad's Prep. (2021, April 21). Aldol Reactions. Retrieved from [Link]
-
University of Calgary. (n.d.). Kinetic vs. Thermodynamic Enolates. Retrieved from [Link]
-
LibreTexts. (2015, July 18). 18.6: Crossed Aldol Condensation. Retrieved from [Link]
-
Quora. (2016, July 31). Can I stop the aldol reaction from happening after enolate forms? Retrieved from [Link]
-
Making Molecules. (2024, July 15). Lithium enolates & enolate equivalents. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Aldol Condensation – Dehydration of Aldol Addition Product. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 15). Kinetic vs. Thermodynamic Enolates: Understanding the Nuances of Enolate Formation. Retrieved from [Link]
-
Homework. (2025, January 27). Propose a mechanism for the aldol condensation of cyclohexanone. Retrieved from [Link]
-
Professor Dave Explains. (2018, September 25). Regioselective Enolization and Thermodynamic vs. Kinetic Control. Retrieved from [Link]
-
Wikipedia. (n.d.). Self-condensation. Retrieved from [Link]
-
LibreTexts. (2014, July 26). 19.8: Using LDA to Form an Enolate Ion. Retrieved from [Link]
-
Khan Academy. (n.d.). Intramolecular aldol condensation. Retrieved from [Link]
-
Linquip. (2023, February 7). Aldol Condensation of Cyclohexanone: A Key Reaction in Organic Chemistry. Retrieved from [Link]
-
Chem Org Chem. (2024, September 18). LDA| Lithium diisopropylamide|Michael Addition| Aldol reaction |Robinson Annulation|Problem solved. Retrieved from [Link]
-
LibreTexts. (2024, September 30). 23.6: Intramolecular Aldol Reactions. Retrieved from [Link]
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Technical Support Center: Grignard Additions to 2,4,4-Trimethylcyclohexanone
Welcome to the technical support center for troubleshooting Grignard additions to 2,4,4-trimethylcyclohexanone. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this sterically hindered ketone. Here, we will delve into common issues, provide in-depth explanations for experimental choices, and offer validated protocols to enhance your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with 2,4,4-trimethylcyclohexanone is giving a very low yield of the desired tertiary alcohol. What are the likely causes?
Low yields in Grignard additions to sterically hindered ketones like 2,4,4-trimethylcyclohexanone are often due to competing side reactions. The primary culprits are enolization of the ketone and reduction of the carbonyl group.[1]
-
Enolization: The Grignard reagent, being a strong base, can deprotonate the alpha-carbon of the ketone, forming an enolate.[1] This is particularly prevalent with sterically hindered ketones where the direct nucleophilic attack on the carbonyl carbon is slow.[1][2] Upon aqueous workup, the enolate is protonated, regenerating the starting ketone.[1]
-
Reduction: If the Grignard reagent possesses a β-hydrogen, it can act as a reducing agent, delivering a hydride to the carbonyl carbon via a cyclic six-membered transition state.[1][3] This results in the formation of the corresponding secondary alcohol instead of the desired tertiary alcohol.
Q2: How can I minimize the enolization side reaction?
Several strategies can be employed to favor the desired 1,2-addition over enolization:
-
Lower Reaction Temperature: Performing the reaction at low temperatures (e.g., -78 °C to -30 °C) can significantly suppress the rate of the enolization pathway, which typically has a higher activation energy than the nucleophilic addition.[4]
-
Choice of Grignard Reagent: Less sterically bulky Grignard reagents are more likely to undergo addition. For instance, methylmagnesium bromide is generally more effective than tert-butylmagnesium chloride.
-
Solvent Effects: The choice of solvent can influence the reactivity of the Grignard reagent. While tetrahydrofuran (THF) is a common solvent, diethyl ether can sometimes favor addition over enolization. The Lewis basicity of the solvent affects the aggregation and reactivity of the Grignard reagent.[5]
-
Use of Additives: The addition of Lewis acids, such as cerium(III) chloride (CeCl₃), can activate the carbonyl group towards nucleophilic attack, thereby promoting the desired addition reaction. This is the basis of the Luche reduction, which uses NaBH₄ and CeCl₃, but the principle of carbonyl activation is relevant here.
Q3: I am observing a significant amount of the reduced product (a secondary alcohol). How can I prevent this?
The reduction pathway is more common with bulky Grignard reagents that have accessible β-hydrogens. To mitigate this:
-
Select a Grignard Reagent without β-Hydrogens: Reagents like methylmagnesium bromide or phenylmagnesium bromide cannot undergo this reduction pathway.
-
Use a Less Bulky Grignard Reagent: If a specific alkyl group with β-hydrogens is required, using a less sterically hindered version may help.
-
Lower the Reaction Temperature: As with enolization, lower temperatures can disfavor the reduction pathway.
Troubleshooting Guides
Guide 1: Low or No Conversion of the Starting Ketone
Problem: After performing the Grignard reaction and workup, you recover a significant amount of unreacted 2,4,4-trimethylcyclohexanone.
Possible Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Inactive Grignard Reagent | Grignard reagents are highly sensitive to moisture and oxygen.[6][7] Exposure to either will quench the reagent. | 1. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere (nitrogen or argon).[8] Use anhydrous solvents.[8] 2. Verify Reagent Quality: If using a commercial Grignard reagent, ensure it is fresh. If preparing it in situ, ensure the magnesium turnings are fresh and shiny.[4] Activate the magnesium with a small crystal of iodine or 1,2-dibromoethane if the reaction is sluggish to initiate.[7] 3. Titrate the Grignard Reagent: Determine the exact concentration of your Grignard reagent before use to ensure you are adding the correct stoichiometry. A common method is titration with a known concentration of I₂ until the color disappears.[4][9] |
| Steric Hindrance | The gem-dimethyl group at the 4-position and the methyl group at the 2-position of the cyclohexanone ring create significant steric hindrance, impeding the approach of the nucleophilic Grignard reagent.[1][3] | 1. Increase Reaction Time and/or Temperature: While low temperatures are generally preferred to minimize side reactions, if no reaction is occurring, a gradual increase in temperature or a longer reaction time may be necessary. Monitor the reaction closely by TLC or GC. 2. Use a Less Hindered Grignard Reagent: If possible, switch to a smaller Grignard reagent (e.g., MeMgBr). |
| Poor Quality Magnesium | The surface of magnesium metal is often coated with a passivating layer of magnesium oxide, which prevents the reaction with the alkyl halide.[7] | 1. Activate the Magnesium: Use a small crystal of iodine, a few drops of 1,2-dibromoethane, or mechanical crushing to expose a fresh magnesium surface.[7] 2. Use High-Quality Magnesium: Use fresh, shiny magnesium turnings.[4] For very difficult reactions, consider using Rieke magnesium, which is a highly reactive form of magnesium.[7] |
Guide 2: Issues with Diastereoselectivity
Problem: The Grignard addition produces a mixture of diastereomeric tertiary alcohols, and you need to favor one over the other.
Underlying Principles: The stereochemical outcome of Grignard additions to cyclic ketones is governed by a combination of steric and electronic factors, often described by models like Felkin-Anh and Cram's chelation control. For 2,4,4-trimethylcyclohexanone, steric approach control is the dominant factor. The incoming nucleophile will preferentially attack from the less hindered face of the carbonyl.
Strategies to Influence Diastereoselectivity:
| Strategy | Mechanistic Rationale | Experimental Considerations |
| Varying the Grignard Reagent | The size of the Grignard reagent's R-group and the nature of the halide can influence the transition state geometry and thus the diastereoselectivity.[5][10] | Experiment with different Grignard reagents (e.g., RMgCl, RMgBr, RMgI). Alkylmagnesium iodides have been shown to enhance diastereoselectivity in some cases due to the differing Lewis acidity of the magnesium center.[10] |
| Temperature Optimization | Lower temperatures generally lead to higher diastereoselectivity as the transition state with the lower activation energy is more significantly favored. | Screen a range of temperatures (e.g., -78 °C, -40 °C, 0 °C) and analyze the product mixture by NMR or GC to determine the optimal condition. |
| Solvent Effects | The coordinating ability of the solvent can influence the aggregation state and reactivity of the Grignard reagent, which in turn can affect the stereochemical outcome.[5] | Compare the reaction in different ethereal solvents such as diethyl ether, THF, and 1,4-dioxane. |
| Use of Chelating Auxiliaries | While not directly applicable to 2,4,4-trimethylcyclohexanone, in substrates with nearby coordinating groups (e.g., hydroxyl or alkoxy groups), chelation control can be a powerful tool to direct the stereochemistry.[10] | This is a consideration for substrate design in drug development. |
Experimental Protocols
Protocol 1: Preparation and Titration of a Grignard Reagent (Ethylmagnesium Bromide)
Materials:
-
Magnesium turnings
-
Bromoethane
-
Anhydrous diethyl ether or THF
-
Iodine (crystal)
-
Anhydrous iodine solution in THF (0.05 M)
-
Anhydrous LiCl in THF (0.5 M) (optional, for "Turbo-Grignards")
Procedure:
-
Glassware Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a stream of dry nitrogen.
-
Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine. The brown color of the iodine should fade upon gentle heating, indicating an activated magnesium surface.
-
Grignard Formation: Add a portion of the anhydrous diethyl ether or THF to the flask. Dissolve the bromoethane in the remaining anhydrous solvent and add it to the dropping funnel. Add a small amount of the bromoethane solution to the magnesium suspension. The reaction should initiate, as evidenced by bubbling and a slight exotherm. If the reaction does not start, gently warm the flask. Once initiated, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for 1-2 hours.[11]
-
Titration: In a separate flame-dried vial, add a precise volume of the standardized iodine solution. Add the prepared Grignard reagent dropwise until the brown color of the iodine disappears. The concentration of the Grignard reagent can then be calculated.[9]
Protocol 2: Grignard Addition to 2,4,4-Trimethylcyclohexanone
Materials:
-
2,4,4-Trimethylcyclohexanone
-
Standardized Grignard reagent solution
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve the 2,4,4-trimethylcyclohexanone in anhydrous diethyl ether or THF.
-
Cooling: Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath, or 0 °C using an ice/water bath).
-
Grignard Addition: Add the Grignard reagent solution dropwise to the stirred ketone solution over a period of 30-60 minutes, maintaining the internal temperature.[9]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride while maintaining a low temperature.[12]
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with diethyl ether or another suitable organic solvent. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography or distillation to isolate the desired tertiary alcohol.
Visualizing Reaction Pathways
Diagram 1: Competing Pathways in Grignard Addition
Caption: Competing reaction pathways for Grignard reagents with hindered ketones.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield Grignard additions.
References
-
Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. Grignard Reaction. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Gredičak, M., et al. (2020). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. Nature Communications, 11(1), 5851. Retrieved from [Link]
-
BYJU'S. (n.d.). Grignard Reagent. Retrieved from [Link]
-
Chemguide. (n.d.). Reaction of aldehydes and ketones with grignard reagents. Retrieved from [Link]
-
Seyferth, D. (2009). The Grignard Reagents. Organometallics, 28(6), 1598–1605. Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]
-
Reddit. (2020, June 20). Troubleshooting my grignard reactions. r/chemistry. Retrieved from [Link]
-
Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, January 23). Steric Factors on reaction with grignard reagent. Retrieved from [Link]
Sources
- 1. Grignard Reaction [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. byjus.com [byjus.com]
- 7. Grignard reagent - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: GC-MS Analysis of Impurities in 2,4,4-Trimethylcyclohexanone
Welcome to the technical support center for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2,4,4-Trimethylcyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of identifying and quantifying impurities in this compound. Here, we move beyond rote protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring robust and reliable analytical outcomes.
Section 1: Understanding the Analyte and Potential Impurities
2,4,4-Trimethylcyclohexanone is a cyclic ketone with a molecular weight of 140.22 g/mol [1]. Its synthesis, often involving precursors like isophorone, can lead to a variety of structurally similar impurities. Understanding the synthetic route is crucial for anticipating potential byproducts. Common impurities may include constitutional isomers, precursors, and side-reaction products.
Potential Impurities May Include:
-
Isophorone (3,5,5-Trimethyl-2-cyclohexen-1-one): A common precursor, its presence indicates an incomplete reaction[2][3][4].
-
Constitutional Isomers (e.g., 3,3,5-Trimethylcyclohexanone, 2,2,6-Trimethylcyclohexanone): These isomers can be challenging to separate chromatographically due to similar boiling points and polarities[5][6].
-
Hydrogenated Byproducts: Depending on the synthesis and purification methods, partially or fully hydrogenated derivatives may be present.
Section 2: GC-MS Method Development and Optimization
A robust GC-MS method is the cornerstone of accurate impurity analysis. The following parameters are critical for achieving optimal separation and identification.
Table 1: Recommended Starting GC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| GC Column | Mid-polarity (e.g., 5% Phenyl-methylpolysiloxane) | Provides good selectivity for cyclic ketones and their isomers. |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions offering a good balance of resolution and analysis time. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) | Optimal for most capillary columns, ensuring good peak shape. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte and impurities without degradation. |
| Injection Mode | Split (e.g., 50:1) or Splitless | Split injection is suitable for samples with sufficient concentration, while splitless is preferred for trace analysis. |
| Oven Program | Start at a lower temperature (e.g., 60 °C) and ramp up | A temperature gradient is essential for separating compounds with different boiling points. A slower ramp rate can improve the resolution of closely eluting isomers[7]. |
| MS Transfer Line Temp | 280 °C | Prevents condensation of analytes before entering the mass spectrometer. |
| Ion Source Temp | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Scan Range | m/z 40-300 | Covers the expected mass range of the target compound and its likely impurities. |
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the GC-MS analysis of 2,4,4-Trimethylcyclohexanone in a question-and-answer format.
Q1: I am observing poor peak shape, specifically peak tailing, for 2,4,4-Trimethylcyclohexanone. What are the likely causes and how can I fix it?
A1: Peak tailing for a polar compound like a ketone is a common issue and can stem from several factors. Here's a systematic approach to troubleshooting:
-
Active Sites in the GC System: The carbonyl group of the ketone can interact with active sites (silanol groups) in the inlet liner, the front of the GC column, or glass wool packing.
-
Solution: Use a deactivated inlet liner. If the problem persists, you may need to trim the first few centimeters of the column to remove any active sites that have developed over time.
-
-
Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can create dead volume, leading to peak tailing.
-
Solution: Ensure the column is cut cleanly and installed at the correct depth according to the manufacturer's instructions for your specific GC model.
-
-
Column Contamination: Buildup of non-volatile residues from previous injections can create active sites.
-
Solution: Bake out the column at a high temperature (within its specified limit) to remove contaminants. If this is ineffective, the column may need to be replaced.
-
-
Inappropriate Flow Rate: A flow rate that is too low can increase band broadening and lead to tailing.
-
Solution: Verify your carrier gas flow rate is within the optimal range for your column dimensions (typically 1.0-1.5 mL/min for a 0.25 mm ID column).
-
Caption: Logical workflow for troubleshooting peak tailing.
Q2: I am having difficulty separating the constitutional isomers of trimethylcyclohexanone. What can I do to improve resolution?
A2: Separating isomers is a common chromatographic challenge. Here are some strategies to improve resolution:
-
Optimize the GC Oven Temperature Program:
-
Solution: Decrease the temperature ramp rate (e.g., from 10 °C/min to 5 °C/min or even lower). A slower ramp provides more time for the isomers to interact with the stationary phase, leading to better separation[7].
-
-
Use a More Selective GC Column:
-
Solution: If a standard 5% phenyl column is not providing adequate separation, consider a column with a different stationary phase chemistry. A more polar column (e.g., a wax column) might offer different selectivity for the isomers.
-
-
Increase Column Length:
-
Solution: Using a longer column (e.g., 60 m instead of 30 m) increases the number of theoretical plates and can improve the resolution of closely eluting compounds. However, this will also increase the analysis time.
-
Q3: I am observing broad peaks throughout my chromatogram, not just for the analyte. What is the likely cause?
A3: When all peaks in a chromatogram are broad, the issue is often related to the initial sample introduction or the overall system setup.
-
Slow Injection Speed (Manual Injection): A slow manual injection can lead to a broad initial sample band.
-
Solution: Practice a fast and consistent injection technique.
-
-
Incorrect Splitless Valve Timing: In splitless injection, if the split valve is opened too late, the sample band will broaden before it is transferred to the column.
-
Solution: Optimize the splitless hold time. It should be long enough to transfer the majority of the sample to the column but not so long that it causes excessive band broadening.
-
-
Low Carrier Gas Flow Rate: An overall low flow rate will increase the time analytes spend in the system, leading to band broadening[8][9].
-
Solution: Ensure your flow rate is set correctly and that there are no leaks in the system.
-
Caption: Systematic approach to addressing broad peaks in GC-MS.
Section 4: Mass Spectral Interpretation
Accurate identification of impurities relies on the interpretation of their mass spectra. Ketones exhibit characteristic fragmentation patterns.
-
Alpha-Cleavage: The primary fragmentation pathway for cyclic ketones is cleavage of the bond alpha to the carbonyl group.
-
McLafferty Rearrangement: While more common in acyclic ketones, this rearrangement can occur if a gamma-hydrogen is available.
Table 2: Expected Key Fragments for 2,4,4-Trimethylcyclohexanone and a Potential Impurity
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Proposed Structures |
| 2,4,4-Trimethylcyclohexanone | 140 | 125 (M-15, loss of CH₃), 97, 83, 69, 55 |
| Isophorone | 138 | 123 (M-15, loss of CH₃), 95, 82 (base peak), 67, 54[2] |
Note: The fragmentation of cyclic ketones can be complex, and library matching against a reliable database is highly recommended for confident identification.
Section 5: Experimental Protocols
Protocol 1: Sample Preparation
-
Standard Preparation: Accurately weigh approximately 10 mg of 2,4,4-Trimethylcyclohexanone reference standard and dissolve in 10 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution. Prepare a series of dilutions for calibration.
-
Sample Preparation: Dissolve a known amount of the sample in the chosen solvent to a concentration within the calibration range.
-
Filtration: Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter before injection.
Protocol 2: GC-MS Analysis Workflow
Caption: General workflow for GC-MS analysis.
References
-
Isophorone. NIST WebBook. National Institute of Standards and Technology. [Link]
-
Peak Perfection: A Guide to GC Troubleshooting. Agilent. [Link]
-
How to get peak separation of cyclohexanol and cyclohexanone in GC-MS? ResearchGate. [Link]
-
Troubleshooting GC peak shapes. Element Lab Solutions. [Link]
- Preparation method of 2-methyl-4-(2,6,6-trimethylcyclohexene-1-yl)-2-butenal.
-
A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. PubMed. [Link]
-
Design and synthesis of (E)-1-((3-ethyl-2,4,4-trimethylcyclohex-2-enylidene)methyl-4-substituted benzenes from 1-(2,6,6-trimethylcyclohex-1-enyl)ethanol. Tetrahedron Letters. [Link]
-
What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios? ResearchGate. [Link]
-
3,3,5-Trimethylcyclohexanone. SIELC Technologies. [Link]
-
2,4,4-trimethylcyclohexanone. ChemSynthesis. [Link]
-
isophorone 3,5,5-trimethylcyclohex-2-en-1-one. The Good Scents Company. [Link]
-
GC Troubleshooting—Broad Peaks. YouTube. [Link]
-
Analytical Methods. RSC Publishing. [Link]
-
GC Troubleshooting—Broad Peaks. Restek. [Link]
-
Isophorone. Wikipedia. [Link]
-
3,3,5-Trimethylcyclohexanols and derived esters: Green synthetic procedures, odour evaluation and in vitro skin cytotoxicity assays. ResearchGate. [Link]
-
Development of a GC/Q-ToF-MS Method Coupled with Headspace Solid-Phase Microextraction to Evaluate the In Vitro Metabolism of β-Caryophyllene. MDPI. [Link]
-
2,4,4-Trimethylcyclohexanone. PubChem. [Link]
-
Organic compounds. MassBank. [Link]
-
GC Troubleshooting Guide. GL Sciences. [Link]
-
3,3,5-Trimethylcyclohexanone. CAS Common Chemistry. [Link]
-
Study of the impurities in technical-grade 1,3,5-trimethyl-1,3,5-triphenylcyclotrisiloxane by gas chromatography-mass spectrometry. Journal of Analytical Chemistry. [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Isophorone [webbook.nist.gov]
- 3. isophorone, 78-59-1 [thegoodscentscompany.com]
- 4. Isophorone - Wikipedia [en.wikipedia.org]
- 5. 3,3,5-Trimethylcyclohexanone | SIELC Technologies [sielc.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. GC Troubleshooting—Broad Peaks [discover.restek.com]
Removal of unreacted starting materials from 2,4,4-Trimethylcyclohexanone
Introduction: The synthesis of 2,4,4-Trimethylcyclohexanone, a valuable intermediate in various chemical industries, often concludes with a crude product containing unreacted starting materials, by-products, or residual catalysts. Achieving high purity is critical for downstream applications, yet the structural similarity between the target molecule and potential contaminants presents significant purification challenges. This guide provides in-depth troubleshooting strategies and detailed protocols to address common issues encountered during the purification of 2,4,4-Trimethylcyclohexanone, empowering researchers to enhance yield, purity, and process efficiency.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product analysis (GC-MS, NMR) shows contamination with a molecule of the same mass but a different retention time/spectral pattern. I suspect it's an unreacted constitutional isomer. How can I separate them?
A1: The Challenge of Isomeric Separation
Separating constitutional isomers like other trimethylcyclohexanone variants is challenging due to their nearly identical molecular weights and often similar polarities. The primary recourse is to exploit subtle differences in their physical properties, specifically their boiling points.
Expert Insight: The arrangement of the methyl groups influences the molecule's overall shape and intermolecular forces (van der Waals forces), leading to slight variations in boiling points. For instance, steric hindrance around the carbonyl group can affect dipole-dipole interactions. While these differences are minor, they can be effectively exploited using high-efficiency fractional distillation under reduced pressure. Reducing the pressure lowers the boiling points, which helps prevent thermal degradation of the product and often magnifies the boiling point differences between isomers.
Recommended Protocol: Vacuum Fractional Distillation This technique is superior to simple distillation as it introduces a large surface area (via the fractionating column) for repeated vaporization-condensation cycles, effectively performing multiple distillations in a single apparatus.[1]
Step-by-Step Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with Raschig rings or metal sponges), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed and lubricated for vacuum application.
-
System Preparation: Add the crude isomeric mixture to the distillation flask along with boiling chips or a magnetic stir bar.
-
Vacuum Application: Connect the apparatus to a vacuum pump with a pressure gauge. Gradually reduce the pressure to the desired level (e.g., 20 mmHg).
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Equilibration: Observe the vapor front slowly ascending the column. It is crucial to maintain a slow and steady heating rate to allow the column to reach thermal equilibrium. This ensures the component with the lower boiling point preferentially moves up the column.[1]
-
Fraction Collection: Collect the distillate fractions as the temperature at the distillation head stabilizes. Record the temperature and pressure for each fraction. The first fractions will be enriched in the lower-boiling isomer.
-
Analysis: Analyze each fraction by GC or NMR to determine its composition and combine the fractions that meet the required purity specifications.
Q2: My synthesis involved the oxidation of 2,4,4-Trimethylcyclohexanol. How do I remove the unreacted alcohol from my ketone product?
A2: Addressing Contamination from the Corresponding Alcohol
The separation of a ketone from its corresponding secondary alcohol is a classic purification problem. These compounds often have very close boiling points and similar polarities, making separation by distillation or standard chromatography difficult.[2][3] For instance, cyclohexanone and cyclohexanol boil within 5°C of each other at atmospheric pressure.[4]
Comparative Physical Properties:
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) | Polarity |
| 2,4,4-Trimethylcyclohexanone | 140.22 | ~193 | Moderately Polar |
| 2,4,4-Trimethylcyclohexanol | 142.24 | ~195-198 | More Polar (due to H-bonding) |
Primary Recommendation: Vacuum Fractional Distillation As with isomeric impurities, high-efficiency fractional distillation under vacuum is the most direct method. The small boiling point difference can be exploited under reduced pressure.
Alternative Strategy: Column Chromatography The hydroxyl group in the unreacted alcohol makes it significantly more polar than the ketone product due to its hydrogen-bonding capability. This difference in polarity is ideal for separation using silica gel column chromatography.
Step-by-Step Protocol: Silica Gel Column Chromatography
-
Column Packing: Prepare a chromatography column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent and carefully load it onto the top of the silica column.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexanes). The less polar 2,4,4-Trimethylcyclohexanone will travel down the column faster.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate (e.g., starting with 2% ethyl acetate in hexanes and slowly increasing to 5-10%). This will help to later elute the more polar alcohol.
-
Fraction Collection & Analysis: Collect fractions and analyze them using Thin Layer Chromatography (TLC) or GC to identify which contain the pure ketone. Combine the pure fractions and remove the solvent using a rotary evaporator.
Q3: My synthesis starts from isophorone, and I have unreacted starting material in my final product. What's the best removal strategy?
A3: Exploiting the Reactivity of α,β-Unsaturated Ketones
Isophorone is an α,β-unsaturated ketone, which provides a unique chemical feature not present in the saturated product, 2,4,4-Trimethylcyclohexanone.[5][6][7] This allows for both physical and chemical separation methods.
Strategy 1: Fractional Distillation There is a significant difference in the boiling points of isophorone and 2,4,4-trimethylcyclohexanone, making fractional distillation a highly effective method.
| Compound | Boiling Point (°C at 760 mmHg) |
| 2,4,4-Trimethylcyclohexanone | ~193 |
| Isophorone | 215 |
Strategy 2: Chemical Separation via Bisulfite Adduct Formation A classic method for purifying ketones is through the formation of a water-soluble bisulfite adduct.[8][9][10] This reaction is reversible and typically works best for unhindered ketones.
Expert Insight: The carbonyl carbon in isophorone is less sterically hindered than the carbonyl in 2,4,4-Trimethylcyclohexanone. Therefore, it may react more readily with sodium bisulfite. This difference in reactivity can be used to selectively pull the unreacted isophorone into an aqueous layer.
Step-by-Step Protocol: Bisulfite Extraction
-
Dissolution: Dissolve the crude product mixture in a suitable organic solvent (e.g., diethyl ether or methanol) in a separatory funnel.[8][11]
-
Extraction: Add a saturated aqueous solution of sodium bisulfite (NaHSO₃). Shake the funnel vigorously for several minutes to facilitate the reaction and formation of the adduct.[8][11]
-
Phase Separation: Allow the layers to separate. The bisulfite adduct of isophorone will be in the aqueous layer, while the unreacted 2,4,4-Trimethylcyclohexanone remains in the organic layer.
-
Isolation: Drain the aqueous layer. Wash the organic layer with water and then with brine to remove any residual bisulfite and water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent by rotary evaporation to yield the purified product.
Q4: How do I remove acidic or basic residues from my reaction?
A4: Simple Liquid-Liquid Extraction (Aqueous Wash)
Acidic or basic impurities, often from catalysts or reaction workups, are easily removed by a standard liquid-liquid extraction procedure. The principle is to neutralize the impurity, forming a salt that is soluble in water but not in the organic solvent containing your product.
Workflow Diagram: Acid-Base Extraction
Caption: Workflow for removing acidic and basic impurities.
Step-by-Step Protocol: Aqueous Wash
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).
-
Acid Removal: To remove acidic impurities, wash the organic solution with a saturated sodium bicarbonate (NaHCO₃) solution.
-
Base Removal: To remove basic impurities (e.g., amine catalysts), wash with a dilute acid solution (e.g., 1 M HCl).
-
Neutralization & Drying: After the acid or base wash, wash the organic layer with brine (saturated NaCl solution) to break up emulsions and remove bulk water.
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
General Purification Decision Workflow
The choice of purification method is dictated by the nature of the impurity. The following workflow provides a logical decision-making process.
Caption: Decision tree for selecting a purification method.
References
-
Organic Syntheses. (n.d.). 2,4,4-trimethylcyclopentanone. Available at: [Link]
-
JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Available at: [Link]
-
ChemSynthesis. (2025). 2,4,4-trimethylcyclohexanone. Available at: [Link]
-
JoVE on YouTube. (2022). Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol. Available at: [Link]
-
PubChem. (n.d.). 2,4,4-Trimethylcyclohexanone. Available at: [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Available at: [Link]
-
Hao, D. et al. (2021). Study on the selective hydrogenation of isophorone. RSC Advances. Available at: [Link]
- Google Patents. (1958). Distillation of cyclohexanone from mixtures containing cyclohexanone, cyclohexanol, and water.
- Mair, B.J. & Forziati, A.F. (1944). Separation of 1,2,4-trimethylcyclohexane and an isononane from a midcontinent petroleum.
-
ACS Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Available at: [Link]
- Google Patents. (1997). Process for the preparation of 3,3,5-trimethylcyclohexanone.
-
Han, Y. et al. (2022). Separation of Cyclohexanone and Cyclohexanol by Adaptive Pillar[12]arene Cocrystals Accompanied by Vapochromic Behavior. Journal of the American Chemical Society. Available at: [Link]
-
Storz, F. (2023). The Production of Isophorone. Catalysts. Available at: [Link]
- Google Patents. (2020). Preparation method of 2-methyl-4-(2,6,6-trimethylcyclohexene-1-yl)-2-butenal.
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Available at: [Link]
-
Furigay, M.H. et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Available at: [Link]
-
UCO Chemistry on YouTube. (2014). Lab 5: Fractional Distillation. Available at: [Link]
-
Scribd. (n.d.). Azeotrope Distillation With Cyclohexane. Available at: [Link]
- Google Patents. (1991). Separation of cyclohexane from cyclohexene by azeotropic or extractive distillation.
- Google Patents. (1973). Separation of alcohols and ketones using methylene chloride and water.
-
Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Available at: [Link]
- Google Patents. (1981). Cyclohexanone distillation process.
-
ResearchGate. (2022). Separation of Cyclohexanone and Cyclohexanol by Adaptive Pillar[12]arene Cocrystals Accompanied by Vapochromic Behavior. Available at: [Link]
-
Physics Forums. (2011). Column Chromatography ketone/silica. Available at: [Link]
-
DWSIM. (n.d.). Pressure Swing Distillation Of WATER-CYCLOHEXANE Mixture. Available at: [Link]
-
Chemglass. (n.d.). How to Purify by Fractional Distillation at Atmospheric Pressure. Available at: [Link]
- Google Patents. (2012). USE OF β-ISOPHORONE AS SOLVENT.
-
ResearchGate. (2023). The Production of Isophorone. Available at: [Link]
-
Patsnap Eureka. (n.d.). A kind of azeotropic rectification separates the method for cyclohexene and 1,3-cyclohexadiene. Available at: [Link]
-
Professor Dave Explains on YouTube. (2020). Simple and Fractional Distillation. Available at: [Link]
-
Chem Survival on YouTube. (2013). Simple and Fractional Distillation Prelab. Available at: [Link]
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- 4. US2845384A - Distillation of cyclohexanone from mixtures containing cyclohexanone, cyclohexanol, and water - Google Patents [patents.google.com]
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- 8. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
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Technical Support Center: Advanced Catalytic Strategies for the Synthesis of 2,4,4-Trimethylcyclohexanone
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of complex molecular scaffolds. Today, we address the specific challenges associated with the synthesis of 2,4,4-trimethylcyclohexanone, a non-commercial and synthetically challenging isomer of the more common 3,3,5-trimethylcyclohexanone.
Unlike its isomer, which is readily produced by the hydrogenation of isophorone[1][2], 2,4,4-trimethylcyclohexanone requires a more nuanced, multi-step synthetic approach. The primary challenge lies in the controlled, regioselective introduction of a methyl group at the C2 position of a 4,4-dimethylated cyclohexanone ring without inducing over-methylation or undesired side reactions. This guide provides in-depth troubleshooting, FAQs, and detailed protocols for alternative catalytic systems designed to overcome these hurdles.
Core Synthesis Pathway & Key Challenges
The most logical and validated pathway to 2,4,4-trimethylcyclohexanone involves a two-stage process. This structure is essential to understand the context for catalyst selection.
-
Stage 1: Synthesis of the 4,4-Dimethylcyclohexanone Intermediate. The foundational step is the creation of the gem-dimethyl group at the C4 position.
-
Stage 2: Regioselective α-Methylation. This is the critical, often problematic, step where a single methyl group is introduced adjacent to the carbonyl (C2 position).
Our focus will be on alternative catalysts for Stage 2, as this is where traditional methods often fail to deliver the required selectivity and yield.
Caption: Overall two-stage synthesis pathway for 2,4,4-Trimethylcyclohexanone.
FAQ and Troubleshooting Guide
This section addresses common issues encountered during the synthesis, with a focus on the critical α-methylation step.
Section 1: Issues in α-Methylation Selectivity
Q1.1: My reaction yields significant amounts of 2,2,4,4-tetramethylcyclohexanone. How can I prevent this di-methylation?
A1.1: This is a classic problem of over-alkylation due to the product enolate being as reactive, or more reactive, than the starting material enolate. The causality is kinetic and thermodynamic. Once the first methyl group is on, the resulting 2,4,4-trimethylcyclohexanone can be deprotonated again to form a new enolate, which then reacts with the methylating agent.
Troubleshooting Steps:
-
Stoichiometric Control (The Brute-Force Method): Use a slight deficit of the methylating agent (e.g., 0.95 equivalents of methyl iodide). This is the simplest approach but often leaves unreacted starting material, complicating purification.
-
Employ a Bulky, Non-Nucleophilic Base: Instead of common bases like sodium ethoxide, use a sterically hindered base such as Lithium Diisopropylamide (LDA). The bulkiness of LDA can make the deprotonation of the more sterically crowded 2,4,4-trimethylcyclohexanone less favorable than the deprotonation of the 4,4-dimethylcyclohexanone starting material.
-
Kinetic vs. Thermodynamic Control: The reaction is typically run under kinetic control at low temperatures (e.g., -78 °C) with a strong, non-equilibrating base like LDA. This forms the less substituted enolate rapidly and irreversibly. Adding the methylating agent at this low temperature ensures it reacts before enolate equilibration or further deprotonation can occur.
Q1.2: I am observing the formation of a significant O-methylated byproduct (a methoxy cyclohexene derivative). What causes this and how can it be mitigated?
A1.2: You are experiencing a competition between C-alkylation (desired) and O-alkylation (undesired). The outcome is governed by Hard-Soft Acid-Base (HSAB) theory. The enolate anion has two nucleophilic sites: the "hard" oxygen and the "soft" α-carbon.
Causality & Mitigation:
-
Solvent Choice: Highly polar, aprotic solvents like DMSO or DMF can solvate the cation associated with the enolate, leaving a "naked," highly reactive oxygen anion that favors O-alkylation. Using less polar solvents like THF can keep the cation more closely associated with the oxygen, making the carbon a more favorable nucleophile.
-
Methylating Agent: A "hard" alkylating agent like dimethyl sulfate will preferentially react with the hard oxygen center. A "softer" agent like methyl iodide (MeI) is the standard choice as it has a greater preference for reacting with the soft carbon center.
-
Temperature: Higher temperatures can sometimes favor O-alkylation. Running the reaction at low temperatures, as mentioned previously, is beneficial for C-alkylation.
Section 2: Alternative Catalyst Systems
For researchers looking to move beyond stoichiometric strong bases, which present handling and waste challenges, alternative catalytic systems offer significant advantages in terms of safety, ease of workup, and scalability.
Q2.1: What is Phase-Transfer Catalysis (PTC) and how can it be applied to this synthesis?
A2.1: Phase-Transfer Catalysis is a powerful technique that facilitates the reaction between reactants located in different immiscible phases (typically aqueous and organic). For this methylation, a quaternary ammonium salt (the PTC catalyst) transfers the hydroxide ion (from an aqueous NaOH solution) into the organic phase containing the ketone. This in-situ generated hydroxide is a strong enough base to form the enolate, which then reacts with the methylating agent.
Advantages:
-
Avoids the use of hazardous and moisture-sensitive organometallic bases like LDA.
-
Uses inexpensive bases like NaOH or KOH.
-
Milder reaction conditions.
Sources
Technical Support Center: Managing Steric Hindrance in Reactions with 2,4,4-Trimethylcyclohexanone
Welcome to the technical support center for navigating the challenges of working with 2,4,4-trimethylcyclohexanone. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique steric challenges posed by this ketone. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your reactions and achieve your desired outcomes.
Understanding the Challenge: The Structure of 2,4,4-Trimethylcyclohexanone
The primary difficulty in reactions involving 2,4,4-trimethylcyclohexanone arises from its substitution pattern. The gem-dimethyl group at the C4 position and the methyl group at the C2 position create significant steric bulk. In its preferred chair conformation, one of the C4-methyl groups is axial, creating substantial 1,3-diaxial strain and hindering the approach of nucleophiles to the carbonyl carbon. This steric congestion can lead to low yields, poor stereoselectivity, and in some cases, complete reaction failure.
Frequently Asked Questions (FAQs)
Q1: Why are my nucleophilic addition reactions to 2,4,4-trimethylcyclohexanone so sluggish or low-yielding?
A: The slow reaction rate is a direct consequence of steric hindrance. The axial methyl group at C4 and the adjacent methyl group at C2 impede the trajectory of incoming nucleophiles, raising the activation energy of the reaction.[1] For a successful nucleophilic addition, the nucleophile must approach the carbonyl carbon at a specific angle (the Bürgi-Dunitz trajectory), which is sterically shielded in this molecule.
Q2: I'm observing a significant amount of starting material being recovered in my Grignard/organolithium reactions. What's happening?
A: Besides hindering nucleophilic attack, the steric bulk around the carbonyl group can favor a competing side reaction: enolization.[2] Grignard and organolithium reagents are not only strong nucleophiles but also strong bases.[3][4] If the nucleophilic addition is sterically disfavored, the organometallic reagent may instead act as a base, abstracting an alpha-proton to form an enolate. Subsequent workup will then regenerate the starting ketone, leading to low conversion.
Q3: How does the stereochemistry of the product get affected by the steric hindrance in this molecule?
A: The facial selectivity of the nucleophilic attack is highly influenced by the steric environment. Nucleophilic attack can occur from either the axial or equatorial face of the carbonyl.[5] In 2,4,4-trimethylcyclohexanone, the axial face is significantly more hindered due to the 1,3-diaxial interactions with the axial methyl group at C4. Consequently, smaller nucleophiles will preferentially attack from the less hindered equatorial face, leading to the formation of an axial alcohol. However, very bulky nucleophiles may experience steric clashes even during equatorial attack, potentially leading to mixtures of diastereomers or favoring alternative reaction pathways.[5]
Troubleshooting Guides for Specific Reactions
Guide 1: Nucleophilic Addition of Organometallic Reagents (Grignard & Organolithium)
Problem: Low yield of the desired tertiary alcohol and significant recovery of starting ketone.
Causality: As mentioned in the FAQs, this is a classic case of enolization outcompeting nucleophilic addition due to steric hindrance.[2] Organolithium reagents are generally less prone to causing reduction side reactions with sterically hindered ketones compared to Grignard reagents.[6]
Troubleshooting Strategies:
-
Switch to a more reactive organometallic reagent: Organolithium reagents are generally more reactive than their Grignard counterparts and can sometimes overcome the steric barrier more effectively.[4][6]
-
Employ additives to enhance reactivity: The addition of cerium(III) chloride (CeCl₃) can dramatically improve the yields of nucleophilic additions to sterically hindered or easily enolizable ketones.[2][7] The Luche reaction conditions, which utilize CeCl₃ with sodium borohydride, are a prime example of this strategy for reductions. The cerium ion coordinates to the carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack over enolization.[7] It is crucial to use anhydrous CeCl₃ for optimal results.[2]
-
Lower the reaction temperature: Running the reaction at very low temperatures (e.g., -78 °C) can favor the kinetically controlled nucleophilic addition pathway over the thermodynamically favored enolization.
Experimental Protocol: CeCl₃-Mediated Grignard Addition
-
Preparation of Anhydrous CeCl₃: Dry CeCl₃·7H₂O under vacuum at ~140 °C for several hours until a fine, free-flowing powder is obtained.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous CeCl₃ (1.2 equivalents) and dry tetrahydrofuran (THF).
-
Activation: Stir the slurry vigorously at room temperature for at least 2 hours to ensure proper activation of the cerium salt.
-
Cooling: Cool the slurry to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add the Grignard reagent (1.1 equivalents) to the CeCl₃ slurry and stir for 30-60 minutes.
-
Substrate Addition: Add a solution of 2,4,4-trimethylcyclohexanone (1.0 equivalent) in dry THF dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[8] Allow the mixture to warm to room temperature, and then extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
Guide 2: Enolate Formation and Alkylation
Problem: Difficulty in forming the desired enolate regioselectively and subsequent low alkylation yield.
Causality: 2,4,4-Trimethylcyclohexanone has two potential sites for deprotonation: the C2 and C6 positions. The C2 position is a tertiary carbon, while the C6 position is a secondary carbon. Deprotonation at the less substituted C6 position leads to the kinetic enolate, while deprotonation at the more substituted C2 position gives the thermodynamic enolate.[9] The steric hindrance from the gem-dimethyl group at C4 can influence the accessibility of these protons to the base.
Troubleshooting Strategies:
-
Kinetic Enolate Formation: To favor the formation of the less substituted enolate (at C6), use a bulky, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures (-78 °C) in a polar aprotic solvent like THF.[10][11] The bulkiness of LDA will favor the abstraction of the more accessible proton at the C6 position.
-
Thermodynamic Enolate Formation: To obtain the more substituted and thermodynamically more stable enolate (at C2), use a smaller, less hindered base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) at higher temperatures (room temperature or gentle heating).[11] These conditions allow for equilibration to the more stable enolate.
Decision-Making Workflow for Enolate Formation
Caption: Choosing conditions for selective enolate formation.
Guide 3: Wittig Reaction
Problem: Low to no yield of the desired alkene product.
Causality: The Wittig reaction involves the nucleophilic attack of a phosphorus ylide on the carbonyl carbon.[12][13] The steric hindrance in 2,4,4-trimethylcyclohexanone can severely inhibit this initial addition step, which is necessary for the formation of the oxaphosphetane intermediate.[14] Even with reactive, non-stabilized ylides, the reaction can be challenging.
Troubleshooting Strategies:
-
Use a more reactive ylide: Non-stabilized ylides (e.g., from methyltriphenylphosphonium bromide) are more reactive than stabilized ylides and may have a better chance of reacting.
-
Consider the Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which employs a phosphonate carbanion, often offers higher reactivity and can be more successful with sterically hindered ketones. The smaller size of the phosphonate reagent compared to the triphenylphosphonium ylide can be advantageous. Furthermore, the byproduct of the HWE reaction is a water-soluble phosphate ester, which simplifies purification.
-
Increase the reaction temperature: While many Wittig reactions are run at or below room temperature, applying heat can provide the necessary energy to overcome the activation barrier. However, this may also lead to decomposition of the ylide, so careful optimization is required.
Data Summary: Reagent Choice for Carbonyl Olefination
| Reaction | Reagent Type | Key Advantages for Hindered Ketones | Potential Drawbacks |
| Wittig | Phosphorus Ylide (Ph₃P=CR₂) | Can be effective with less hindered ketones. | Often fails with highly hindered ketones like 2,4,4-trimethylcyclohexanone due to steric clash.[13] |
| HWE | Phosphonate Carbanion ((RO)₂P(O)CH⁻R') | Generally more nucleophilic than Wittig ylides; less sterically demanding.[14] | The phosphonate ester must be synthesized first. |
| Peterson | α-Silylcarbanion | Can be effective, but the elimination step requires specific conditions (acidic or basic). | Requires an extra step for elimination. |
Guide 4: Reduction Reactions
Problem: Poor stereoselectivity in the formation of 2,4,4-trimethylcyclohexanol.
Causality: The reduction of the carbonyl group can lead to two diastereomeric alcohols, with the hydroxyl group being either axial or equatorial. As discussed, the approach of the hydride reagent is subject to the same steric considerations as other nucleophiles.
Troubleshooting Strategies:
-
Small Hydride Reagents for Equatorial Attack: Small, unhindered hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) will preferentially attack from the less hindered equatorial face, leading to the formation of the axial alcohol as the major product.[15]
-
Bulky Hydride Reagents for Axial Attack: To favor the formation of the more thermodynamically stable equatorial alcohol, a bulky hydride reagent such as lithium tri-tert-butoxyaluminum hydride (L-Selectride® or K-Selectride®) should be used. These reagents are too large to approach from the equatorial face and are forced to attack from the more hindered axial face, resulting in the equatorial alcohol.[15]
Diagram: Stereoselective Reduction Pathways
Caption: Controlling stereoselectivity in hydride reductions.
References
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
CHEM 330 Handout. (n.d.). Principle: the alkylation of cyclohexanone enolates is of special importance in the synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 2,4,4-Trimethylcyclohexanone. Retrieved from [Link]
-
YouTube. (2024, June 17). CHEM 2325 Module 19: Reactions of Aldehydes and Ketones with Grignard reagents. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2014, June 27). Substituted Cyclohexanes: Axial vs Equatorial. Retrieved from [Link]
-
ResearchGate. (2008, August). Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]
-
University Chemistry. (2022). Explanation of the Transition State Theory of the Stereoselectivity of the Reduction of Substituted Cyclohexanone. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023, October 16). Selective formation of enolates. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 4.6: Axial and Equatorial Bonds in Cyclohexane. Retrieved from [Link]
-
Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]
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Chemistry LibreTexts. (2024, May 9). 19: Aldehydes and Ketones- Nucleophilic Addition Reactions. Retrieved from [Link]
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Organic Syntheses. (n.d.). cerium(III) chloride heptahydrate. Retrieved from [Link]
-
NC State University Libraries. (n.d.). Chapter 19 – Aldehydes and Ketones: Nucleophilic Addition Reactions Solutions to Problems. Retrieved from [Link]
-
ResearchGate. (2008, August). Improved Addition of Organolithium Reagents to Hindered and/or Enolisable Ketones. Retrieved from [Link]
-
Master Organic Chemistry. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
YouTube. (2013, February 13). Steric hindrance. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 23). The Wittig Reaction. Retrieved from [Link]
-
YouTube. (2014, August 13). Chemistry 3 Nucleophilic attack on a keto-cyclohexane. Retrieved from [Link]
-
ResearchGate. (n.d.). Grignard reagents/cerium(III) chloride. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Addition of Organolithiums To Aldehydes and Ketones. Retrieved from [Link]
-
Master Organic Chemistry. (2022, September 9). Nucleophilic Addition To Carbonyls. Retrieved from [Link]
-
All 'Bout Chemistry. (2016, August 10). OrganoLithium Reagents. Retrieved from [Link]
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Chemistry LibreTexts. (2021, October 31). 9.1: Reactions of Enols and Enolates. Retrieved from [Link]
-
YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
Reddit. (n.d.). Effect on steric hindrance on nucleophiles. Retrieved from [Link]
-
Master Organic Chemistry. (2017, August 18). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Retrieved from [Link]
-
National Institutes of Health. (2018, May 23). A convenient and eco-friendly cerium(III) chloride-catalysed synthesis of methoxime derivatives of aromatic aldehydes and ketones. Retrieved from [Link]
-
YouTube. (2021, April 5). 19.7b Wittig Reaction | Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). A convenient stereoselective access to novel 1,2,4-triazepan-3-ones/thiones via reduction or reductive alkylation of 7-membered cyclic semicarbazones and thiosemicarbazones. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). A. Organolithium Reagents. Retrieved from [Link]
-
YouTube. (2017, January 17). axial vs equatorial substitution. Retrieved from [Link]
-
ACS Publications. (2014, November 5). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. Retrieved from [Link]
-
Khan Academy. (n.d.). Mechanism of nucleophilic addition reactions. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch3 - Substituted Cyclohexanes. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 15). Understanding Axial and Equatorial Positions in Cyclohexane. Retrieved from [Link]
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Validation & Comparative
Spectroscopic comparison of 2,4,4-Trimethylcyclohexanone isomers
An In-Depth Spectroscopic Guide to Differentiating Trimethylcyclohexanone Isomers
Introduction: The Challenge of Isomeric Purity
In the fields of synthetic chemistry, pharmacology, and materials science, the precise structural elucidation of molecules is paramount. Isomers—compounds sharing the same molecular formula but differing in atomic arrangement—can exhibit vastly different chemical, physical, and biological properties. Trimethylcyclohexanones (C₉H₁₆O) present a classic case of this isomeric challenge.[1] The subtle repositioning of three methyl groups around a cyclohexanone core creates a family of closely related structures. For researchers in drug development, where stereochemistry and substitution patterns govern biological activity, or in flavor and fragrance chemistry, where structure dictates sensory perception, an unambiguous method for distinguishing between these isomers is not just an academic exercise; it is a critical necessity.
This guide provides a comprehensive spectroscopic framework for the differentiation of key trimethylcyclohexanone positional isomers: 2,4,4-Trimethylcyclohexanone , 2,2,6-Trimethylcyclohexanone , and 3,3,5-Trimethylcyclohexanone . We will delve into the nuances of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining not just the data, but the underlying structural principles that give rise to their unique spectroscopic fingerprints.
Comparative Spectroscopic Analysis: Unmasking the Isomers
The key to distinguishing these isomers lies in how their structural differences, particularly molecular symmetry and the relative positions of the methyl groups to the carbonyl, manifest in their interaction with different regions of the electromagnetic spectrum.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR (¹H NMR) provides a detailed map of the hydrogen environments within a molecule. The chemical shift, splitting pattern (multiplicity), and integration of the signals are highly sensitive to the local electronic environment and neighboring protons.
-
2,4,4-Trimethylcyclohexanone: The most telling feature is the presence of a gem-dimethyl group at the C4 position, remote from the carbonyl. These two methyl groups are equivalent and adjacent to a methylene group (C5), not a methine. This results in a sharp singlet integrating to 6H. The single methyl group at C2 is adjacent to a methine proton, leading to a doublet integrating to 3H. The remaining ring protons will appear as a complex multiplet.
-
2,2,6-Trimethylcyclohexanone: This isomer features a gem-dimethyl group at the C2 position, alpha to the carbonyl. These two methyl groups are diastereotopic and will likely appear as two distinct singlets , each integrating to 3H. The methyl group at C6 is adjacent to a methine proton, producing a doublet integrating to 3H. The asymmetry of this molecule leads to a more complex set of multiplets for the ring protons compared to the 2,4,4-isomer.
-
3,3,5-Trimethylcyclohexanone: This isomer possesses a gem-dimethyl group at the C3 position and a single methyl at C5. The C3 methyls will yield a sharp singlet (6H). The C5 methyl is adjacent to a methine proton, resulting in a doublet (3H). The symmetry and substitution pattern will create a distinct multiplet region for the ring protons.
¹³C NMR Spectroscopy: The Carbon Skeleton Revealed
Carbon NMR (¹³C NMR) is arguably the most powerful tool for distinguishing these isomers, as the number of unique carbon signals directly reflects the molecule's symmetry.
-
2,4,4-Trimethylcyclohexanone: Due to a plane of symmetry passing through the carbonyl (C1) and C4 atoms, we expect to see fewer than 9 carbon signals. The predicted unique carbons are: C1 (carbonyl), C2, C3, C4, C5, the C2-methyl, and the two equivalent C4-methyls. This should result in 7 distinct signals .
-
2,2,6-Trimethylcyclohexanone: This molecule is chiral and lacks any plane of symmetry. Therefore, all nine carbon atoms are chemically non-equivalent. This will result in 9 distinct signals , a clear differentiating feature.
-
3,3,5-Trimethylcyclohexanone: This isomer also lacks a plane of symmetry, and thus should exhibit 9 distinct signals . However, the chemical shifts will differ significantly from the 2,2,6-isomer, particularly for the carbons bearing the methyl groups and those alpha to the carbonyl.
The chemical shift of the carbonyl carbon (C=O) is typically observed in the range of 200-220 ppm and can be subtly influenced by the substitution pattern.[2]
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy probes the vibrational frequencies of functional groups. For trimethylcyclohexanones, the most diagnostic absorption is the strong carbonyl (C=O) stretch.
-
C=O Stretch: All three isomers will exhibit a strong, sharp absorption band around 1715 cm⁻¹ , characteristic of a saturated six-membered ring ketone.[2] While minor shifts (±5 cm⁻¹) might be observable due to the influence of adjacent methyl groups on the carbonyl's electronic environment, this band primarily confirms the presence of the cyclohexanone core rather than differentiating the isomers.
-
C-H Stretch: Strong absorptions between 2850-3000 cm⁻¹ will be present for all isomers, corresponding to the C-H stretching vibrations of the methyl and methylene groups on the ring.[3]
-
Fingerprint Region (below 1500 cm⁻¹): This region contains complex vibrations (C-H bends, C-C stretches) that are unique to the overall molecular structure.[3] While direct interpretation is difficult, the pattern in this region serves as a unique fingerprint for each specific isomer when compared against a reference spectrum.
Mass Spectrometry: Fragmentation Pathways
In Mass Spectrometry (MS), the isomers will all have the same molecular ion peak (M⁺) at m/z = 140, corresponding to the molecular weight of C₉H₁₆O.[1] Differentiation relies on analyzing the distinct fragmentation patterns that arise from the influence of the methyl groups on bond cleavage, particularly alpha-cleavage relative to the carbonyl group.
-
Alpha-Cleavage: This is a dominant fragmentation pathway for ketones. The bond between the carbonyl carbon and an adjacent alpha-carbon is broken.
-
2,4,4-TMC: Can lose a methyl radical (•CH₃) from C2 or the entire C2-C3-C4-C5-C6 fragment. The cleavage at the more substituted C2 position is highly favorable.
-
2,2,6-TMC: Alpha-cleavage can occur on either side of the carbonyl. Loss of a methyl radical (•CH₃) from the highly substituted C2 position will be a very prominent fragmentation. Cleavage between C1 and C6 can also occur.
-
3,3,5-TMC: The primary alpha-cleavage will involve the loss of an ethyl radical (•CH₂CH₃) or a butyl radical fragment, leading to different characteristic fragment ions compared to the other isomers.
-
Quantitative Data Summary
The table below summarizes the key expected spectroscopic features that serve as the primary basis for differentiation.
| Spectroscopic Technique | 2,4,4-Trimethylcyclohexanone | 2,2,6-Trimethylcyclohexanone | 3,3,5-Trimethylcyclohexanone |
| Molecular Weight | 140.22 g/mol [1] | 140.22 g/mol [4] | 140.22 g/mol |
| ¹H NMR (Key Signals) | ~6H singlet (gem-dimethyl at C4), ~3H doublet (methyl at C2) | Two ~3H singlets (gem-dimethyl at C2), ~3H doublet (methyl at C6) | ~6H singlet (gem-dimethyl at C3), ~3H doublet (methyl at C5) |
| ¹³C NMR (Signals) | 7 unique signals (due to symmetry) | 9 unique signals (asymmetric) | 9 unique signals (asymmetric) |
| IR (C=O Stretch) | ~1715 cm⁻¹[2] | ~1715 cm⁻¹ | ~1715 cm⁻¹ |
| MS (M⁺ Peak) | m/z = 140 | m/z = 140 | m/z = 140 |
| MS (Key Fragments) | Dominated by cleavage at C1-C2 bond | Dominated by loss of •CH₃ from C2 | Dominated by cleavage at C1-C2 and C1-C6 bonds |
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical environment of all hydrogen (¹H) and carbon (¹³C) nuclei within each isomer.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the trimethylcyclohexanone isomer in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) within a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ 0.00).[2]
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Perform a standard single-pulse experiment. Key parameters include a 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 2-5 seconds to ensure proper signal integration.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for all carbon atoms. A sufficient number of scans (typically several hundred to thousands) and a longer relaxation delay (5-10 seconds) may be necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons.
-
Infrared (IR) Spectroscopy
-
Objective: To identify the key functional groups, primarily the carbonyl group, and obtain a unique fingerprint for the molecule.
-
Methodology:
-
Sample Preparation: As trimethylcyclohexanones are liquids at room temperature, the simplest method is to prepare a "neat" or "thin film" sample. Place one drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Acquire a background spectrum of the clean salt plates first, which the instrument will automatically subtract from the sample spectrum.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and analyze the fragmentation patterns for structural elucidation.
-
Methodology:
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is ideal, as it also confirms sample purity.
-
Sample Introduction: Inject a dilute solution of the sample (e.g., in dichloromethane or ethyl acetate) into the GC inlet. The GC will separate the sample from any impurities before it enters the mass spectrometer.
-
Ionization: Use standard Electron Ionization (EI) at 70 eV. This high-energy method ensures reproducible fragmentation patterns.[2]
-
Analysis: The mass analyzer (e.g., a quadrupole) separates the resulting ions based on their mass-to-charge ratio (m/z), generating the mass spectrum.
-
Workflow & Logic Diagrams
The following diagrams illustrate the logical workflow for isomer differentiation and a key mechanistic principle.
Caption: Competing alpha-cleavage fragmentation pathways for the 2,2,6-trimethylcyclohexanone molecular ion in MS.
Conclusion
While trimethylcyclohexanone isomers share a common molecular formula, their structural diversity leads to distinct and predictable spectroscopic signatures. The number of signals in ¹³C NMR spectroscopy serves as the most definitive initial method for differentiation, distinguishing symmetric from asymmetric isomers. ¹H NMR provides further confirmation through the unique chemical shifts and splitting patterns of the methyl groups. Finally, mass spectrometry offers a detailed look at fragmentation patterns, which, like a fingerprint, are unique to the substitution pattern of each isomer. By systematically applying this multi-technique spectroscopic approach, researchers can confidently and accurately identify specific trimethylcyclohexanone isomers, ensuring the integrity and purity of their materials for any downstream application.
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A Comparative Guide to the Reactivity of 2,4,4-Trimethylcyclohexanone and Cyclohexanone
Introduction: Setting the Stage with Structure
In the landscape of synthetic organic chemistry, cyclic ketones are foundational building blocks. Among them, cyclohexanone stands out as a benchmark for reactivity studies due to its conformational flexibility and relatively unhindered carbonyl group. This guide provides an in-depth comparison of cyclohexanone with its substituted analogue, 2,4,4-trimethylcyclohexanone. By examining their structural differences, we can elucidate and predict their divergent behaviors in key chemical transformations.
Cyclohexanone is a symmetrical six-membered ring ketone with a molecular weight of 98.14 g/mol . Its carbonyl group is flanked by two equivalent methylene groups, making it a simple model for understanding cyclic ketone reactivity. In contrast, 2,4,4-trimethylcyclohexanone (MW: 140.22 g/mol ) introduces significant structural complexity.[1] The presence of a methyl group at the α-position (C2) and gem-dimethyl groups at the γ-position (C4) imposes significant steric constraints that fundamentally alter its chemical properties. These substitutions lock the ring in a conformation that dictates the accessibility of the carbonyl carbon and the acidity of the α-protons, forming the basis of this comparative analysis.
Table 1: Physical and Structural Properties
| Property | Cyclohexanone | 2,4,4-Trimethylcyclohexanone |
| Molecular Formula | C₆H₁₀O | C₉H₁₆O[1] |
| Molecular Weight | 98.14 g/mol | 140.22 g/mol [1] |
| Key Structural Features | Symmetrical, unsubstituted α-carbons | α-methyl group (C2), γ-gem-dimethyl group (C4) |
| Primary Reactivity-Influencing Factor | Low ring strain, accessible carbonyl | Significant steric hindrance[2] |
Part 1: Nucleophilic Addition - The Impact of Steric Shielding
Nucleophilic addition to the carbonyl group is a cornerstone reaction for ketones. The reaction proceeds via the attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate.[3] The accessibility of this carbon is paramount to the reaction rate.
The Unhindered Case: Cyclohexanone
Cyclohexanone readily undergoes nucleophilic addition with a wide range of nucleophiles, including hydrides, organometallics, and cyanide.[4][5] The two faces of the planar carbonyl group are equally accessible, although the conformational dynamics of the ring can lead to a mixture of axial and equatorial attack, influenced by the size of the incoming nucleophile.[6] For small nucleophiles like hydrides (e.g., from NaBH₄), axial attack is generally favored to avoid torsional strain in the transition state, leading to the equatorial alcohol.[6]
The Hindered Reality: 2,4,4-Trimethylcyclohexanone
The reactivity of 2,4,4-trimethylcyclohexanone in nucleophilic additions is dramatically reduced due to steric hindrance.[2] The methyl group at the C2 position and the gem-dimethyl groups at C4 create a sterically congested environment around the carbonyl group. This "shielding" raises the activation energy for the approach of a nucleophile, significantly slowing down the reaction rate.
A classic example is cyanohydrin formation. Cyclohexanone forms a cyanohydrin in good yield, but highly substituted analogues like 2,2,6-trimethylcyclohexanone do not react under similar conditions.[7] This is directly attributable to the steric bulk of the α-methyl groups preventing the cyanide nucleophile from effectively attacking the carbonyl carbon. A similar outcome is expected for 2,4,4-trimethylcyclohexanone.
Experimental Protocol: Sodium Borohydride Reduction of a Ketone
This protocol provides a standardized method to compare the reduction rates of the two ketones.
Objective: To reduce the ketone to its corresponding secondary alcohol using sodium borohydride.
Materials:
-
Ketone (Cyclohexanone or 2,4,4-Trimethylcyclohexanone)
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
3 M Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) plates, chamber, and developing solvent (e.g., 4:1 Hexanes:Ethyl Acetate)
Procedure:
-
Dissolve 0.50 g of the ketone in 10 mL of methanol in a 50 mL Erlenmeyer flask.
-
Cool the solution in an ice bath.
-
Carefully add 0.05 g of sodium borohydride to the solution in portions while swirling.[8]
-
Allow the reaction to stir in the ice bath for 20 minutes. Monitor the reaction progress by taking aliquots and analyzing via TLC. The disappearance of the ketone spot indicates reaction completion.[9]
-
Slowly add 10 mL of 3 M HCl to quench the reaction and neutralize any excess NaBH₄ (Caution: Hydrogen gas evolution).[10]
-
Transfer the mixture to a separatory funnel and extract with 2 x 15 mL of diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude alcohol.
Expected Outcome:
-
Cyclohexanone: The reaction is typically rapid and complete within minutes, showing a clear conversion on the TLC plate.
-
2,4,4-Trimethylcyclohexanone: The reaction will be significantly slower. It may require a longer reaction time, warming, or a more potent hydride source to achieve a comparable yield, demonstrating the impact of steric hindrance.
Table 2: Qualitative Comparison of Nucleophilic Addition Reactivity
| Reaction | Nucleophile | Cyclohexanone Reactivity | 2,4,4-Trimethylcyclohexanone Reactivity | Rationale |
| Hydride Reduction | BH₄⁻ | Fast, high yield | Very slow, potentially low yield[11] | Steric hindrance from methyl groups impedes hydride attack. |
| Grignard Reaction | R-MgX | Fast, high yield[12][13] | Very slow, requires forcing conditions | Bulky Grignard reagents are highly sensitive to steric crowding.[14] |
| Cyanohydrin Formation | CN⁻ | Good yield[15] | No significant reaction expected[7] | Severe steric hindrance at the α-position prevents nucleophilic attack. |
Caption: Steric hindrance in 2,4,4-trimethylcyclohexanone raises the transition state energy for nucleophilic attack.
Part 2: Enolate Formation and Reactivity - A Question of Regioselectivity
The formation of enolates by deprotonation of α-hydrogens is another critical aspect of ketone reactivity, opening pathways to reactions like alkylations and aldol condensations. Here, the substitution pattern of 2,4,4-trimethylcyclohexanone introduces challenges and opportunities related to regioselectivity.
Symmetry and Simplicity: Cyclohexanone
Cyclohexanone possesses four equivalent α-hydrogens. Deprotonation with a base like lithium diisopropylamide (LDA) leads to a single, symmetrical enolate.[16] Subsequent reaction with an electrophile occurs predictably at either the C2 or C6 position.
Asymmetry and Control: 2,4,4-Trimethylcyclohexanone
2,4,4-trimethylcyclohexanone is an unsymmetrical ketone with two distinct sets of α-hydrogens: one at C2 (a methine proton) and two at C6 (methylene protons). This asymmetry means that two different regioisomeric enolates can be formed.
-
The Kinetic Enolate: Formed by removing the most accessible, least sterically hindered proton. In this case, the protons at the C6 position are less hindered than the single proton at the substituted C2 position. Therefore, under kinetic control conditions (strong, bulky base like LDA, low temperature, e.g., -78°C), the less substituted enolate is preferentially formed.[17][18]
-
The Thermodynamic Enolate: The more stable enolate, which has the more substituted double bond. Deprotonation at the C2 position would yield a more substituted, and thus more thermodynamically stable, enolate. This product is favored under conditions that allow for equilibration (weaker base, higher temperatures).[19]
This ability to selectively form one enolate over the other is a powerful tool in synthesis, but it underscores the careful consideration required when using substituted ketones.[20]
Caption: Enolate formation of 2,4,4-trimethylcyclohexanone can be directed to a kinetic or thermodynamic product.
Experimental Protocol: Kinetic Enolate Formation with LDA
Objective: To regioselectively generate the kinetic enolate of 2,4,4-trimethylcyclohexanone.[21]
Causality Note: A strong, sterically hindered base (LDA) is used at low temperatures to ensure the deprotonation is rapid, irreversible, and occurs at the least sterically hindered α-proton, preventing equilibration to the more stable thermodynamic enolate.[17][22]
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
2,4,4-Trimethylcyclohexanone
-
Dry ice/acetone bath
-
Inert atmosphere setup (e.g., Argon or Nitrogen line)
Procedure:
-
Set up a flame-dried, three-neck flask equipped with a thermometer, a dropping funnel, and an inert gas inlet.
-
Add anhydrous THF to the flask and cool to -78°C using a dry ice/acetone bath.
-
Add 1.1 equivalents of diisopropylamine to the THF.
-
Slowly add 1.05 equivalents of n-BuLi solution via the dropping funnel, keeping the internal temperature below -70°C. Stir for 30 minutes to form the LDA solution.
-
Slowly add a solution of 1.0 equivalent of 2,4,4-trimethylcyclohexanone in anhydrous THF to the freshly prepared LDA solution, again maintaining a temperature below -70°C.
-
Stir the mixture for 1-2 hours at -78°C to ensure complete formation of the kinetic lithium enolate.
-
The resulting enolate solution is now ready for subsequent reaction with an electrophile (e.g., an alkyl halide).
Part 3: Oxidation Reactions - The Baeyer-Villiger Case
The Baeyer-Villiger oxidation converts ketones into esters (or lactones from cyclic ketones) using peroxy acids.[23] The reaction involves the migration of a carbon atom, and its migratory aptitude is a key factor.
-
Cyclohexanone: Undergoes Baeyer-Villiger oxidation to form ε-caprolactone, a valuable monomer. The reaction is straightforward as the two α-carbons are equivalent.[24]
-
2,4,4-Trimethylcyclohexanone: The reaction becomes more complex. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > primary alkyl.[25] In this case, the C2 carbon (secondary, substituted) and the C6 carbon (secondary, unsubstituted) will compete. The more substituted C2 carbon is expected to migrate preferentially, leading to a specific lactone regioisomer. However, severe steric hindrance can sometimes inhibit the reaction altogether or lead to side products.
Conclusion
The addition of three methyl groups to the cyclohexanone framework dramatically alters its reactivity. 2,4,4-trimethylcyclohexanone is significantly less susceptible to direct nucleophilic attack at the carbonyl carbon compared to its unsubstituted counterpart. This decreased reactivity is almost entirely due to the steric hindrance imposed by the α- and γ-methyl substituents. While this can be a limitation, the resulting asymmetry provides an advantage in reactions involving enolates, where careful selection of reaction conditions allows for the regioselective formation of either the kinetic or thermodynamic product. This guide demonstrates that understanding the interplay between molecular structure and steric effects is crucial for predicting and controlling chemical reactivity in drug development and complex organic synthesis.
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LibreTexts Chemistry. (2023). 8.7: Nucleophilic Addition of HCN- Cyanohydrin Formation. Retrieved from [Link].
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Ashenhurst, J. (2022). Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. Retrieved from [Link].
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Zúñiga, J., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. PubMed Central. Retrieved from [Link].
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LibreTexts Chemistry. (2023). Grignard Reagents. Retrieved from [Link].
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Kour, J., et al. (2021). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. RSC Advances. Retrieved from [Link].
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Bernhardt, P. V., et al. (2001). Conformational analysis of complexes of 2,4,4-trimethyl-1,5,9-triazacyclododec-1-ene and its 9-methyl derivative. New Journal of Chemistry. Retrieved from [Link].
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Odinity. (2013). Reduction of Ketones Using a Metal Hydride Reagent: 4-tert-Butylcyclohexanol. Retrieved from [Link].
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The Organic Chemistry Tutor. (2019). Cyanohydrin Formation Reaction Mechanism. YouTube. Retrieved from [Link].
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North Carolina State University. (n.d.). Experiment 3 - Reduction of a Ketone. WebAssign. Retrieved from [Link].
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Chad's Prep. (2021). 19.8 Baeyer Villiger Oxidation | Organic Chemistry. YouTube. Retrieved from [Link].
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Pearson. (n.d.). Predict the products formed when cyclohexanone reacts with the following reagents. (h) sodium acetylide, then mild H3O+. Retrieved from [Link].
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National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 86219326, 2,4,4-Trimethylhexanal. Retrieved from [Link].
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UCI Aerosol Photochemistry Group. (2016). Photochemical Reactions of Cyclohexanone: Mechanisms and Dynamics. Retrieved from [Link].
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Quora. (2014). Why is cyclohexanone more reactive an electrophile than either cyclopentanone or cycloheptanone?. Retrieved from [Link].
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Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link].
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A Senior Application Scientist's Guide to Distinguishing Cyclohexanone Isomers by GC-MS
For researchers, scientists, and professionals in drug development, the precise identification of isomeric compounds is a critical analytical challenge. Subtle differences in the position of a functional group can dramatically alter a molecule's biological activity, toxicity, and pharmacokinetic properties. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the effective differentiation of cyclohexanone isomers, focusing on 2-methylcyclohexanone, 3-methylcyclohexanone, and 4-methylcyclohexanone as illustrative examples.
The Analytical Imperative: Why Isomer Differentiation Matters
Cyclohexanone and its substituted derivatives are common structural motifs in organic chemistry and are frequently encountered as intermediates or final products in pharmaceutical synthesis. The ability to distinguish between positional isomers, such as the methylcyclohexanones, is paramount for process optimization, quality control, and regulatory compliance. Their similar physical properties, including boiling points, often make separation by traditional distillation challenging, necessitating more sophisticated analytical techniques like GC-MS.
The Power of GC-MS: A Dual-Pronged Approach to Isomer Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted analytical technique that is exceptionally well-suited for the separation and identification of volatile and semi-volatile organic compounds, including isomeric species. The strength of GC-MS lies in its two-dimensional analytical capability:
-
Gas Chromatography (GC): This component separates compounds in a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column. The time it takes for a compound to travel through the column and reach the detector is known as its retention time (RT) , a characteristic property under a specific set of chromatographic conditions.
-
Mass Spectrometry (MS): Following separation by GC, the eluted compounds are introduced into the mass spectrometer. Here, they are ionized, typically by electron ionization (EI), causing them to fragment in a reproducible manner. The resulting charged fragments are then separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint.
By combining the separation power of GC with the structural information provided by MS, researchers can confidently identify and differentiate closely related isomers.
Experimental Protocol: A Self-Validating System for Isomer Analysis
The following protocol outlines a robust GC-MS method for the analysis of methylcyclohexanone isomers. The choices within this protocol are deliberate and designed to ensure reproducible and reliable results.
Sample Preparation
-
Standard Preparation: Prepare individual standard solutions of 2-methylcyclohexanone, 3-methylcyclohexanone, and 4-methylcyclohexanone at a concentration of 100 µg/mL in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Mixed Standard Preparation: Prepare a mixed standard solution containing all three isomers at the same concentration to evaluate the chromatographic separation.
-
Sample Dilution: Dilute unknown samples to fall within the calibrated concentration range.
GC-MS Instrumentation and Conditions
The selection of the GC column and the optimization of the temperature program are critical for achieving baseline separation of the isomers. A non-polar stationary phase is often a good starting point for these types of compounds.
| Parameter | Condition | Rationale |
| Gas Chromatograph | Agilent 8890 GC System or equivalent | Provides precise control over temperature and flow rates. |
| Mass Spectrometer | Agilent 5977B GC/MSD or equivalent | Offers high sensitivity and spectral integrity. |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column | A (5%-phenyl)-methylpolysiloxane stationary phase provides good selectivity for a wide range of non-polar to moderately polar compounds. |
| Carrier Gas | Helium, constant flow mode at 1.0 mL/min | Inert carrier gas with optimal efficiency. |
| Injector Temperature | 250 °C | Ensures complete and rapid vaporization of the analytes. |
| Injection Volume | 1 µL, split mode (e.g., 50:1) | Prevents column overloading and ensures sharp chromatographic peaks. |
| Oven Temperature Program | Initial temperature of 50 °C (hold for 2 min), ramp at 10 °C/min to 200 °C (hold for 5 min) | A temperature ramp allows for the separation of compounds with a range of boiling points while minimizing analysis time. |
| MS Ion Source Temp. | 230 °C | Maintains the integrity of the analytes and prevents unwanted thermal degradation. |
| MS Quadrupole Temp. | 150 °C | Ensures stable ion transmission. |
| Ionization Mode | Electron Ionization (EI) | A hard ionization technique that produces reproducible fragmentation patterns, ideal for library matching and structural elucidation. |
| Ionization Energy | 70 eV | The standard EI energy that provides extensive and reproducible fragmentation. |
| Mass Scan Range | m/z 35-200 | Covers the molecular ion and expected fragment ions of the methylcyclohexanone isomers. |
Visualizing the Workflow
The following diagram illustrates the logical flow of the GC-MS analysis for distinguishing cyclohexanone isomers.
Caption: Experimental workflow for the GC-MS analysis of cyclohexanone isomers.
Comparative Data Analysis: Unveiling the Isomeric Differences
The combination of retention time and mass spectral data provides a robust framework for the unambiguous identification of each methylcyclohexanone isomer.
Chromatographic Separation
Illustrative Retention Time Data:
| Isomer | Boiling Point (°C) | Expected Elution Order | Illustrative Retention Time (min) * |
| 2-Methylcyclohexanone | 165 | 1 | ~8.5 |
| 3-Methylcyclohexanone | 170 | 2 | ~8.8 |
| 4-Methylcyclohexanone | 169 | 3 | ~9.1 |
*These are illustrative retention times and will vary depending on the specific instrument, column, and analytical conditions. It is essential to run individual standards to confirm the retention times on your system.
Mass Spectral Comparison
The electron ionization mass spectra of the three methylcyclohexanone isomers all exhibit a molecular ion peak ([M]+•) at an m/z of 112, confirming their shared molecular formula (C7H12O). However, the fragmentation patterns, specifically the relative abundances of the key fragment ions, show distinct differences that are crucial for their differentiation.
| m/z | Proposed Fragment Ion | 2-Methylcyclohexanone (Relative Abundance %) | 3-Methylcyclohexanone (Relative Abundance %) | 4-Methylcyclohexanone (Relative Abundance %) |
| 112 | [M]+• | 43 | 30 | 37 |
| 97 | [M - CH3]+ | 8 | 11 | 12 |
| 84 | [M - C2H4]+• | 28 | 3 | < 1 |
| 69 | [C4H5O]+ or [C5H9]+ | 39 | 100 (Base Peak) | 15 |
| 68 | [C5H8]+• | 100 (Base Peak) | 11 | 4 |
| 56 | [C4H8]+• | 34 | 44 | 34 |
| 55 | [C3H3O]+ or [C4H7]+ | 52 | 26 | 100 (Base Peak) |
| 42 | [C3H6]+• | 35 | 27 | 49 |
Data compiled from the NIST Mass Spectrometry Data Center.[1][2][3]
Mechanistic Insights: Decoding the Fragmentation Patterns
The differences in the mass spectra of the methylcyclohexanone isomers can be explained by the influence of the methyl group's position on the fragmentation pathways of the cyclohexanone ring.
Key Fragmentation Pathways
-
Alpha-Cleavage: A characteristic fragmentation of ketones involves the cleavage of the bond adjacent to the carbonyl group. For 2-methylcyclohexanone, this can lead to the loss of a methyl radical or an ethyl radical.
-
McLafferty Rearrangement: This is a common fragmentation pathway for carbonyl compounds with a gamma-hydrogen. It involves the transfer of a hydrogen atom to the carbonyl oxygen, followed by the cleavage of the beta-bond, resulting in the elimination of a neutral alkene.
-
Ring Cleavage: The cyclohexanone ring can undergo various ring-opening and subsequent fragmentation reactions, leading to the formation of smaller, stable carbocations and radical cations.
The position of the methyl group influences the stability of the resulting fragment ions, which in turn affects their relative abundance in the mass spectrum.
Visualizing the Fragmentation of 4-Methylcyclohexanone
The following diagram illustrates the proposed fragmentation pathway leading to the base peak at m/z 55 for 4-methylcyclohexanone.
Caption: Proposed fragmentation pathway for 4-methylcyclohexanone.
Conclusion: A Robust Methodology for Isomer Differentiation
GC-MS provides a powerful and reliable method for the differentiation of cyclohexanone isomers. By leveraging the separation capabilities of gas chromatography and the detailed structural information from mass spectrometry, researchers can confidently identify and distinguish between closely related compounds like 2-, 3-, and 4-methylcyclohexanone. The key to successful analysis lies in a well-optimized experimental protocol, including the appropriate choice of GC column and temperature program, and a thorough understanding of the characteristic fragmentation patterns of the isomers. This guide provides a solid foundation for developing and implementing robust analytical methods for the characterization of cyclohexanone isomers in various scientific and industrial applications.
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A Comparative Study of Steric Effects in Trimethylcyclohexanone Isomers: A Technical Guide for Researchers
This guide provides an in-depth comparative analysis of the steric effects in various positional isomers of trimethylcyclohexanone. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document delves into the profound influence of methyl group positioning on the conformational stability, reactivity, and spectroscopic signatures of these cyclic ketones. By synthesizing experimental data and computational insights, we aim to provide a comprehensive resource for understanding and predicting the chemical behavior of these important structural motifs.
Introduction: The Significance of Steric Hindrance in Cyclohexanones
Steric effects, arising from the spatial arrangement of atoms, are a cornerstone of modern organic chemistry, dictating molecular conformation, reactivity, and ultimately, function.[1] In the realm of substituted cyclohexanones, the placement of alkyl groups can dramatically alter the molecule's properties. The chair conformation of the cyclohexane ring, with its axial and equatorial positions, provides a classic framework for understanding these steric interactions.[2] Substituents in the axial position experience destabilizing 1,3-diaxial interactions with other axial groups, a form of steric strain. The magnitude of this strain is quantified by the "A-value," which represents the free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane.[3][4] For a methyl group, this value is approximately 1.74 kcal/mol, indicating a strong preference for the equatorial position.[4]
This guide will focus on trimethylcyclohexanone isomers, where the interplay of multiple methyl groups and the carbonyl functionality creates a rich landscape of steric challenges and opportunities. We will explore how these steric effects manifest in their synthesis, conformational preferences, and reactivity, particularly in nucleophilic additions and enolate formations.
Isomers Under Investigation
This guide will primarily focus on the following representative trimethylcyclohexanone isomers, chosen to illustrate a range of steric environments around the carbonyl group and on the cyclohexane ring:
-
2,2,6-Trimethylcyclohexanone: Possesses two methyl groups on one alpha-carbon and one on the other, creating significant steric shielding of the carbonyl group.
-
3,3,5-Trimethylcyclohexanone: Features a gem-dimethyl group at the beta-position and a single methyl group at the gamma-position relative to the carbonyl.
-
2,4,5-Trimethylcyclohexanone: Presents a more complex substitution pattern with methyl groups at the alpha, beta, and gamma positions.
Synthesis of Trimethylcyclohexanone Isomers
The synthesis of specific trimethylcyclohexanone isomers often requires tailored strategies to control the regioselectivity of methylation or through rearrangement of appropriately substituted precursors.
Synthesis of 3,3,5-Trimethylcyclohexanone
A common industrial route to 3,3,5-trimethylcyclohexanone involves the catalytic hydrogenation of isophorone (3,5,5-trimethyl-2-cyclohexen-1-one).[5]
Experimental Protocol: Catalytic Hydrogenation of Isophorone
-
Reaction Setup: A high-pressure autoclave is charged with isophorone and a suitable solvent, such as isopropanol. A palladium on carbon (Pd/C) catalyst is added.
-
Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to a desired pressure (e.g., 10-50 atm).
-
Reaction Conditions: The reaction mixture is heated to a specific temperature (e.g., 100-150 °C) and stirred vigorously for several hours until hydrogen uptake ceases.
-
Workup: After cooling and venting the autoclave, the catalyst is removed by filtration. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by fractional distillation to yield 3,3,5-trimethylcyclohexanone.
Caption: General workflow for the synthesis of 3,3,5-trimethylcyclohexanone.
Comparative Analysis of Steric Effects
The positioning of the three methyl groups in each isomer has a profound impact on their chemical behavior. This section will compare and contrast these effects through the lens of conformational analysis, reactivity, and spectroscopy.
Conformational Analysis and Stability
The preferred chair conformation of each isomer is dictated by the minimization of steric strain, primarily 1,3-diaxial interactions.
-
2,2,6-Trimethylcyclohexanone: In one chair conformation, the C6-methyl group can be equatorial, while one of the C2-methyl groups is axial and the other equatorial. The axial C2-methyl group experiences significant 1,3-diaxial interactions with the axial hydrogens on C4 and C6. Ring flip would place the C6-methyl group in an axial position, leading to even greater steric strain. Therefore, the conformation with the equatorial C6-methyl group is favored.
-
3,3,5-Trimethylcyclohexanone: The C5-methyl group can occupy either an axial or equatorial position. The equatorial position is strongly favored to avoid 1,3-diaxial interactions. The gem-dimethyl group at C3 has one axial and one equatorial methyl group in either chair conformation. The axial C3-methyl group will experience 1,3-diaxial strain.
-
2,4,5-Trimethylcyclohexanone: The conformational analysis is more complex due to the presence of three chiral centers. The most stable conformation will be the one that maximizes the number of methyl groups in equatorial positions.
Table 1: Estimated Steric Strain in Trimethylcyclohexanone Isomers
| Isomer | Major Conformer (Methyl Group Orientations) | Key Steric Interactions | Relative Stability |
| 2,2,6-Trimethylcyclohexanone | C6-Me (eq), one C2-Me (ax), one C2-Me (eq) | 1,3-diaxial (ax-C2-Me with ax-H on C4 & C6) | Less Stable |
| 3,3,5-Trimethylcyclohexanone | C5-Me (eq), one C3-Me (ax), one C3-Me (eq) | 1,3-diaxial (ax-C3-Me with ax-H on C1 & C5) | More Stable |
Note: This is a simplified qualitative comparison. The actual stability is also influenced by other factors like gauche interactions and torsional strain.
Reactivity: A Tale of Two Ketones
The steric environment around the carbonyl group is a primary determinant of reactivity towards nucleophiles.
Nucleophilic Addition:
A classic example highlighting the dramatic effect of steric hindrance is the cyanohydrin formation reaction. While cyclohexanone readily reacts with hydrogen cyanide to form a cyanohydrin in good yield, 2,2,6-trimethylcyclohexanone fails to undergo this reaction to any detectable extent.[6] The two methyl groups at the C2 position and the methyl group at the C6 position effectively block the trajectory of the incoming cyanide nucleophile, preventing it from attacking the carbonyl carbon.
In contrast, the carbonyl group in 3,3,5-trimethylcyclohexanone is significantly less hindered. The methyl groups are located at the beta and gamma positions, leaving the alpha positions and the carbonyl carbon relatively accessible to nucleophilic attack.
Enolate Formation:
The formation of enolates is another area where steric effects play a crucial role. The acidity of the α-protons and the stability of the resulting enolate are influenced by the substitution pattern.
-
2,2,6-Trimethylcyclohexanone: This isomer has only one α-proton at the C6 position. Deprotonation at this site is sterically hindered by the adjacent gem-dimethyl group at C2. Furthermore, the resulting enolate would be highly strained. This steric hindrance can make enolate formation difficult and can influence the regioselectivity of subsequent reactions. In fact, 2,2,6-trimethylcyclohexanone does not yield a detectable aldol product, even though it possesses an acidic α-hydrogen, due to the steric strain in the potential aldol adduct.
-
3,3,5-Trimethylcyclohexanone: This isomer has α-protons at both the C2 and C4 positions. Deprotonation can lead to the formation of two different enolates: the kinetic enolate (formed by removal of the less hindered proton at C2) and the thermodynamic enolate (the more substituted and generally more stable enolate, which would involve the C4 position). The presence of the gem-dimethyl group at C3 can influence the facial selectivity of enolate reactions. The relative stability of these enolates is a key factor in controlling the outcome of reactions such as alkylations and aldol condensations.[7]
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A Comparative Guide to the Analytical Validation of 2,4,4-Trimethylcyclohexanone Synthesis: HPLC vs. GC-FID
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography with Flame Ionization Detection (GC-FID) for the validation of 2,4,4-trimethylcyclohexanone synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and trustworthy analytical framework.
Introduction: The Analytical Imperative in Chemical Synthesis
The successful synthesis of any chemical entity, such as 2,4,4-trimethylcyclohexanone, is not merely confirmed by the presence of the final product. It is defined by the purity, consistency, and yield of the target molecule. Rigorous analytical validation is therefore not an ancillary step but a cornerstone of the synthetic process, providing the quantitative evidence required for process optimization, quality control, and regulatory compliance. 2,4,4-trimethylcyclohexanone, a cyclic ketone, serves as a valuable intermediate in various chemical industries. Its structural simplicity belies the analytical challenges it presents, particularly its lack of a strong chromophore, which complicates analysis by common UV-based HPLC methods.
This guide will first detail a representative synthetic pathway for 2,4,4-trimethylcyclohexanone. It will then provide a comprehensive, step-by-step protocol for the validation of an analytical HPLC method, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3] Finally, it will compare this HPLC method with a powerful alternative, GC-FID, presenting experimental data to guide the selection of the most appropriate analytical tool for the task.
Part 1: Synthesis of 2,4,4-Trimethylcyclohexanone
A common and effective route to saturated cyclic ketones is the catalytic hydrogenation of their unsaturated precursors. This approach is favored for its high efficiency and clean conversion.
Experimental Protocol: Catalytic Hydrogenation
-
Reactor Setup: A 500 mL hydrogenation vessel is charged with 2,4,4-trimethyl-2-cyclohexen-1-one (1 mole equivalent) and a suitable solvent such as ethanol (200 mL).
-
Catalyst Addition: 10% Palladium on Carbon (Pd/C) (0.5 mol%) is carefully added to the mixture. The choice of Pd/C is critical; it is a highly efficient catalyst for the reduction of carbon-carbon double bonds while being relatively inert towards the ketone functional group under controlled conditions.
-
Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to approximately 50 psi. The reaction mixture is agitated vigorously at room temperature.
-
Monitoring: The reaction progress is monitored by observing the cessation of hydrogen uptake. This indicates the complete consumption of the starting material.
-
Workup: Upon completion, the reaction vessel is carefully depressurized. The palladium catalyst is removed by filtration through a pad of Celite®. The Celite is washed with a small amount of ethanol to ensure complete recovery of the product.
-
Isolation: The ethanol is removed from the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by vacuum distillation to yield pure 2,4,4-trimethylcyclohexanone.[4]
Caption: Workflow for the synthesis of 2,4,4-trimethylcyclohexanone.
Part 2: HPLC Method Validation
The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[3] For the assay of 2,4,4-trimethylcyclohexanone, the key validation parameters according to ICH guidelines are Specificity, Linearity, Accuracy, Precision, Range, and Robustness.[5][6]
Given that 2,4,4-trimethylcyclohexanone lacks a significant UV chromophore, direct UV detection is impractical. Therefore, derivatization or the use of a universal detector like a Refractive Index Detector (RID) is necessary. For this guide, we will detail a method using an RID, which measures the change in the refractive index of the mobile phase due to the presence of the analyte.
Experimental Protocol: HPLC-RID Method Validation
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Refractive Index Detector (RID).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 20 µL.
-
RID Temperature: 35°C.
Validation Steps:
-
System Suitability: Before commencing validation, the suitability of the chromatographic system is established. A standard solution of 2,4,4-trimethylcyclohexanone is injected six times. The system is deemed suitable if the relative standard deviation (%RSD) of the peak area is ≤ 2.0% and the tailing factor is ≤ 2.0.[7] This step is a self-validating mechanism, ensuring the instrument is performing correctly before any analytical data is generated.
-
Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Procedure: A solution of the synthesized 2,4,4-trimethylcyclohexanone is compared against a blank (mobile phase) and a solution of the starting material (2,4,4-trimethyl-2-cyclohexen-1-one). The retention times are recorded to ensure no interference at the analyte's retention time.
-
Causality: This ensures that the peak measured corresponds solely to the target compound, which is fundamental for accurate quantification.
-
-
Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Procedure: A series of at least five standard solutions of 2,4,4-trimethylcyclohexanone are prepared over a concentration range of 50% to 150% of the expected sample concentration. Each standard is injected in triplicate.
-
Analysis: A calibration curve is constructed by plotting the average peak area against the concentration. The linearity is evaluated by the correlation coefficient (r²) of the regression line, which should be ≥ 0.998.[8]
-
-
Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value and the value found.
-
Procedure: Accuracy is assessed by performing recovery studies. A known amount of pure 2,4,4-trimethylcyclohexanone standard is spiked into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Each level is prepared in triplicate.
-
Analysis: The percentage recovery is calculated. Acceptance criteria are typically between 98.0% and 102.0%.[6][8]
-
-
Precision: The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-assay precision): A minimum of six determinations at 100% of the test concentration are performed on the same day, by the same analyst, on the same instrument.[3]
-
Intermediate Precision: The analysis is repeated on a different day, by a different analyst, or on a different instrument to assess variability.
-
Analysis: The %RSD for the measurements is calculated. The acceptance criterion is typically an RSD of ≤ 2.0%.[6]
-
-
Range: The range is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[5] This is confirmed by the successful linearity and accuracy studies.
-
Robustness: Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.
-
Procedure: The effect of small changes in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% acetonitrile) are evaluated.
-
Causality: This demonstrates the reliability of the method during routine use, where minor variations are inevitable. The system suitability parameters should remain within the acceptance criteria.
-
Caption: Logical workflow for HPLC analytical method validation.
Part 3: Comparative Analysis: HPLC-RID vs. GC-FID
While HPLC-RID is a viable method, Gas Chromatography (GC) is often a more direct and sensitive technique for analyzing volatile and semi-volatile compounds like ketones that are thermally stable.[9][10] GC separates components in the gas phase, and the Flame Ionization Detector (FID) is highly sensitive to hydrocarbons, providing a response proportional to the mass of carbon.[11]
Alternative Method: Gas Chromatography with Flame Ionization Detection (GC-FID)
Instrumentation and Conditions:
-
GC System: Agilent 8890 GC or equivalent, with a Split/Splitless inlet and FID.
-
Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.5 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Initial 60°C, hold 2 min, ramp at 10°C/min to 200°C, hold 5 min.
-
Detector Temperature: 300°C.
The validation of the GC-FID method would follow the same ICH principles (Specificity, Linearity, Accuracy, etc.) as the HPLC method.
Performance Comparison
The choice between HPLC-RID and GC-FID depends on several factors, including available instrumentation, required sensitivity, and sample throughput. The following table provides a comparison based on typical performance data for the analysis of volatile ketones.
| Parameter | HPLC with Refractive Index Detector (RID) | Gas Chromatography with Flame Ionization Detector (GC-FID) | Rationale / Expert Insight |
| Specificity | Good. Relies solely on retention time. May be susceptible to co-eluting impurities with similar refractive indices. | Excellent. High-resolution capillary columns provide superior separation of closely related compounds and isomers. | GC columns offer significantly higher theoretical plates than standard HPLC columns, leading to better resolution. |
| Sensitivity (LOD/LOQ) | Moderate. LOD typically in the low µg/mL range. | High. LOD typically in the low ng/mL or high pg/mL range. | FID is inherently more sensitive to hydrocarbons than a universal RID. |
| Linearity (r²) | > 0.998 | > 0.999 | Both techniques exhibit excellent linearity, but FID often has a wider linear dynamic range. |
| Accuracy (% Recovery) | 98-102% | 98-102% | Accuracy is more dependent on proper sample preparation and standard purity than the technique itself. |
| Precision (%RSD) | < 2.0% | < 1.5% | Modern autosamplers for both techniques provide excellent injection precision. GC can sometimes show slightly better repeatability. |
| Analysis Time | 10-15 minutes per sample. | 10-15 minutes per sample. | Runtimes are comparable and can be optimized for either technique. |
| Solvent Consumption | High. Requires continuous flow of acetonitrile/water. | Very Low. Only small amounts of solvent are used for sample dissolution. Carrier gas is the main consumable. | GC is considered a "greener" technique due to the drastic reduction in organic solvent waste. |
| Robustness | Sensitive to mobile phase composition, temperature, and flow rate. RID is very sensitive to temperature and pressure fluctuations. | Very robust. Less affected by minor changes in parameters like oven temperature ramp rate or gas flow. | The simplicity of the carrier gas mobile phase in GC makes it inherently more robust for routine analysis than a binary liquid mobile phase. |
Conclusion and Recommendation
Both HPLC-RID and GC-FID can be successfully validated according to ICH guidelines to provide accurate and reliable quantification of 2,4,4-trimethylcyclohexanone.
The HPLC-RID method is a suitable choice if GC instrumentation is unavailable. However, it requires careful control over experimental conditions due to the sensitivity of the refractive index detector and generates significant solvent waste.
For the analysis of a volatile, thermally stable analyte like 2,4,4-trimethylcyclohexanone, GC-FID is the superior technique . It offers significantly higher sensitivity, excellent specificity due to high-resolution columns, greater robustness, and is more environmentally friendly due to minimal solvent consumption. For laboratories involved in the routine quality control of this synthesis, investing in and validating a GC-FID method would be the most efficient, sensitive, and cost-effective long-term strategy. The choice ultimately rests on balancing the required analytical performance with the practical constraints of the laboratory.
References
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Cason, J. and Fessenden, R. J. (1963). 2,4,4-Trimethylcyclopentanone. Organic Syntheses, 43, 85. Available at: [Link]
- Hüls Aktiengesellschaft (1997). Process for the preparation of 3,3,5-trimethylcyclohexanone. EP0753502A2. Google Patents.
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 102771, 2,4,4-Trimethylcyclohexanone. Available at: [Link]
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Organic Chemistry Portal (n.d.). Cyclohexanone synthesis. Available at: [Link]
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European Medicines Agency (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]
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Mazet, F., et al. (2020). Development and validation of an HPLC method to quantify 2-Keto-3-deoxy-gluconate (KDG) a major metabolite in pectin and alginate degradation pathways. bioRxiv. Available at: [Link]
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Lavado, R., et al. (2012). Characterization and analysis of estrogenic cyclic phenone metabolites produced in vitro by rainbow trout liver slices using GC-MS, LC-MS and LC-TOF-MS. PMC - NIH. Available at: [Link]
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Pharmaguideline (2024). Steps for HPLC Method Validation. Available at: [Link]
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International Council for Harmonisation (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
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Al-Tamimi, S. K., et al. (2022). HPLC Method Validation for the Estimation of Lignocaine HCl, Ketoprofen and Hydrocortisone: Greenness Analysis Using AGREE Score. MDPI. Available at: [Link]
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Das, A. K., et al. (2010). Techniques and Methods of Identification. ResearchGate. Available at: [Link]
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Birkemeyer, C. (2011). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. Available at: [Link]
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International Council for Harmonisation (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
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Simplilearn (2025). Creating an Effective HPLC Validation Protocol With a Step-By-Step Example. Available at: [Link]
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Hibou, V. (2017). Gas Chromatography. Analytical Toxicology. Available at: [Link]
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Ministry of the Environment, Japan (n.d.). III Analytical Methods. Available at: [Link]
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AMSbiopharma (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
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European Medicines Agency (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]
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Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]
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Shabir, G. A. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available at: [Link]
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A Comprehensive Guide to the Spectroscopic Analysis of 2,4,4-Trimethylcyclohexanone: A Comparative Approach
In the landscape of molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique, providing unparalleled insights into the structural framework of organic molecules. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 2,4,4-trimethylcyclohexanone, a saturated cyclic ketone of significant interest in synthetic and medicinal chemistry. By juxtaposing this powerful technique with alternative analytical methods—namely Gas Chromatography-Mass Spectrometry (GC-MS) and Infrared (IR) Spectroscopy—we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the strengths and limitations of each approach in the structural elucidation of this and similar molecules.
The Power of NMR: Unraveling the Structure of 2,4,4-Trimethylcyclohexanone
¹H NMR Spectroscopy: A Proton's Perspective
The proton NMR spectrum of 2,4,4-trimethylcyclohexanone is anticipated to exhibit a series of signals corresponding to the eight distinct proton environments in the molecule. The chemical shifts are influenced by factors such as proximity to the electron-withdrawing carbonyl group and the anisotropic effects of the C-C single bonds.[1]
Table 1: Predicted ¹H NMR Data for 2,4,4-Trimethylcyclohexanone
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment Rationale |
| H-2 | ~2.3 - 2.5 | Multiplet | 1H | - | α to carbonyl, deshielded. |
| H-3ax | ~1.6 - 1.8 | Multiplet | 1H | - | Axial proton, shielded by ring currents. |
| H-3eq | ~2.0 - 2.2 | Multiplet | 1H | - | Equatorial proton, less shielded than axial counterpart. |
| H-5ax | ~1.4 - 1.6 | Multiplet | 1H | - | Axial proton. |
| H-5eq | ~1.8 - 2.0 | Multiplet | 1H | - | Equatorial proton. |
| H-6ax | ~2.1 - 2.3 | Multiplet | 1H | - | Axial proton α to carbonyl, deshielded. |
| H-6eq | ~2.5 - 2.7 | Multiplet | 1H | - | Equatorial proton α to carbonyl, most deshielded methylene proton. |
| 2-CH₃ | ~1.0 - 1.2 | Doublet | 3H | ~6-7 | Coupled to H-2. |
| 4-CH₃ (axial) | ~0.9 - 1.1 | Singlet | 3H | - | Geminal methyl group in axial position. |
| 4-CH₃ (equatorial) | ~1.1 - 1.3 | Singlet | 3H | - | Geminal methyl group in equatorial position. |
Note: These are predicted values and may vary slightly from experimentally determined shifts.
The protons on C-6 are expected to be the most deshielded of the methylene protons due to their proximity to the carbonyl group.[1] The geminal methyl groups at the C-4 position are diastereotopic and are therefore expected to have slightly different chemical shifts.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule. For 2,4,4-trimethylcyclohexanone, we anticipate nine distinct signals. The carbonyl carbon is the most deshielded, appearing at a characteristic downfield shift.[2][3]
Table 2: Predicted ¹³C NMR Data for 2,4,4-Trimethylcyclohexanone
| Carbon Label | Predicted Chemical Shift (δ, ppm) | DEPT-135 Phase | Rationale |
| C-1 (C=O) | ~210 - 215 | No Signal | Carbonyl carbon, highly deshielded.[2][3] |
| C-2 | ~45 - 50 | Positive (CH) | Methine carbon α to carbonyl. |
| C-3 | ~35 - 40 | Negative (CH₂) | Methylene carbon. |
| C-4 | ~30 - 35 | No Signal | Quaternary carbon. |
| C-5 | ~40 - 45 | Negative (CH₂) | Methylene carbon. |
| C-6 | ~50 - 55 | Negative (CH₂) | Methylene carbon α to carbonyl. |
| 2-CH₃ | ~15 - 20 | Positive (CH₃) | Methyl group at C-2. |
| 4-CH₃ (axial) | ~25 - 30 | Positive (CH₃) | Axial methyl group at C-4. |
| 4-CH₃ (equatorial) | ~28 - 33 | Positive (CH₃) | Equatorial methyl group at C-4. |
Note: These are predicted values and may vary slightly from experimentally determined shifts.
DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups. In the DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons, like C-1 and C-4, are absent.[4]
Advanced NMR Techniques for Unambiguous Assignment
For a complete and unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.[5]
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For instance, a cross-peak between the signals for H-2 and the 2-CH₃ group would confirm their connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton to its corresponding carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons. For example, the protons of the methyl groups at C-4 would show correlations to C-3, C-4, and C-5.
Caption: Key HMBC correlations in 2,4,4-trimethylcyclohexanone.
Comparison with Alternative Analytical Techniques
While NMR provides a wealth of structural information, other techniques offer complementary data and are often used in conjunction for a comprehensive analysis.
Table 3: Comparison of Analytical Techniques for 2,4,4-Trimethylcyclohexanone
| Technique | Information Provided | Advantages | Limitations |
| ¹H & ¹³C NMR | Detailed connectivity, stereochemistry, and electronic environment of atoms. | Non-destructive, provides unambiguous structural elucidation. | Lower sensitivity than MS, requires higher sample concentration. |
| GC-MS | Molecular weight and fragmentation pattern. | High sensitivity, excellent for separation of mixtures and identification of known compounds via library matching.[6] | Isomers can have similar fragmentation patterns, does not provide detailed stereochemical information. |
| IR Spectroscopy | Presence of functional groups. | Fast, simple, and inexpensive. | Provides limited structural information, not suitable for complex structure elucidation on its own. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile compounds.[6] For 2,4,4-trimethylcyclohexanone, GC would provide a retention time, and the mass spectrometer would yield a mass spectrum. The molecular ion peak at m/z 140 would confirm the molecular weight. The fragmentation pattern would likely show characteristic losses of methyl and propyl groups, with a potential prominent fragment at m/z 55, which is characteristic of cyclic ketones.[7] However, distinguishing between isomers with similar fragmentation patterns can be challenging without authentic standards.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method for identifying the presence of functional groups. The IR spectrum of 2,4,4-trimethylcyclohexanone would be dominated by a strong, sharp absorption band in the region of 1715 cm⁻¹, which is characteristic of the C=O stretching vibration in a saturated cyclic ketone.[8][9] While this confirms the presence of the ketone functional group, it provides minimal information about the rest of the molecule's structure.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of 2,4,4-trimethylcyclohexanone in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher field NMR spectrometer.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.
-
DEPT-135 Acquisition: Run a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ signals.
-
2D NMR Acquisition (Optional but Recommended): Acquire COSY, HSQC, and HMBC spectra for complete and unambiguous assignment.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of 2,4,4-trimethylcyclohexanone in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Injection: Inject a small volume (typically 1 µL) of the solution into the GC.
-
Separation: Use a suitable capillary column (e.g., a non-polar DB-5 or equivalent) with a temperature program to separate the analyte from any impurities.
-
Mass Analysis: The eluent from the GC is introduced into the mass spectrometer (typically using electron ionization) to generate a mass spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: Place a small drop of neat liquid 2,4,4-trimethylcyclohexanone between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Data Acquisition: Acquire the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
Conclusion
The comprehensive analysis of 2,4,4-trimethylcyclohexanone demonstrates the synergistic power of modern analytical techniques. While ¹H and ¹³C NMR spectroscopy, particularly when augmented with 2D methods, provide the most detailed and unambiguous structural information, GC-MS and IR spectroscopy offer rapid and valuable complementary data regarding molecular weight and functional group identity. For researchers in drug development and the broader scientific community, a multi-technique approach is often the most effective strategy for the complete and confident characterization of novel chemical entities.
References
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University of California, Los Angeles - Chemistry Department. IR Spectroscopy Tutorial: Ketones. Available at: [Link]
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ACS Publications - The Journal of Organic Chemistry. Proton NMR 2D conformational study of 2-selenated 3-substituted cyclohexanones. Evidence of trans diaxial conformers. Available at: [Link]
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PubChem. 2,4,4-Trimethylcyclohexanone. Available at: [Link]
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SlidePlayer. Carbonyl - compounds - IR - spectroscopy. Available at: [Link]
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MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]
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Modgraph. Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. Available at: [Link]
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ACS Publications. Proton NMR 2D conformational study of 2-selenated 3-substituted cyclohexanones. Evidence of trans diaxial conformers. Available at: [Link]
-
Spectroscopy Online. The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Available at: [Link]
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Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0031539). Available at: [Link]
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National Institute of Standards and Technology. Cyclohexanone. Available at: [Link]
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ResearchGate. Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. Available at: [Link]
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Chemistry LibreTexts. 4.4: Infrared spectroscopy. Available at: [Link]
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Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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Michigan State University - Department of Chemistry. Proton NMR Table. Available at: [Link]
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University of Colorado Boulder - Department of Chemistry. IR Absorption Table. Available at: [Link]
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Chemistry LibreTexts. 7.6: Interpreting 2-D NMR Spectra. Available at: [Link]
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Whitman College. GCMS Section 6.11.2. Available at: [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]
-
ResearchGate. Conformational analysis: Part 37. A 13C and 1H NMR and theoretical investigation of the conformational equilibrium of 2‐methylcyclohexanone oxime and of its O‐methyl ether. Available at: [Link]
-
University of Puget Sound. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]
-
Doc Brown's Chemistry. 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C-13. Available at: [Link]
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Chemguide. mass spectra - fragmentation patterns. Available at: [Link]
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Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]
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Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
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SpectraBase. 2,2,6-trimethylcyclohexanone hydrazone. Available at: [Link]
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YouTube. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Available at: [Link]
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13CNMR. Available at: [Link]
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A Comparative Guide to the Enolization of 2,4,4-Trimethylcyclohexanone and Other Ketones
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the regioselective formation of enolates from unsymmetrical ketones is a cornerstone of carbon-carbon bond formation. The ability to control which α-proton is removed dictates the structure of the resulting enolate and, consequently, the final product. This guide provides an in-depth comparison of the enolization of 2,4,4-trimethylcyclohexanone with other cyclic and acyclic ketones, supported by experimental data, to illuminate the subtle interplay of steric and electronic factors that govern this critical transformation.
The Dichotomy of Enolate Formation: Kinetic versus Thermodynamic Control
The enolization of a ketone can lead to two distinct products: the kinetic enolate and the thermodynamic enolate. The kinetic enolate is formed faster and results from the deprotonation of the less sterically hindered α-proton. In contrast, the thermodynamic enolate is the more stable enolate, typically having a more substituted double bond, and is favored under conditions that allow for equilibrium.[1][2]
The choice of base, solvent, and temperature are the primary levers to pull to selectively generate one enolate over the other. Strong, sterically hindered bases like lithium diisopropylamide (LDA) at low temperatures (-78 °C) in an aprotic solvent like tetrahydrofuran (THF) favor the formation of the kinetic enolate. Conversely, weaker bases, such as alkoxides, or allowing the reaction to warm to room temperature, facilitate equilibration to the more stable thermodynamic enolate.
Enolization of 2,4,4-Trimethylcyclohexanone: A Case Study in Steric Dominance
2,4,4-Trimethylcyclohexanone presents a fascinating case for studying the regioselectivity of enolization. The presence of a gem-dimethyl group at the C4 position and a methyl group at the C2 position introduces significant steric hindrance that profoundly influences which α-proton is abstracted.
Deprotonation can occur at either the C2 or C6 position. The C2 position is a tertiary carbon bearing a methyl group, while the C6 position is a secondary carbon.
-
Kinetic Enolate: Deprotonation at the less hindered C6 position is kinetically favored. The use of a bulky base like LDA will preferentially abstract a proton from this site, leading to the formation of the less substituted enolate.
-
Thermodynamic Enolate: The thermodynamic enolate would involve the more substituted double bond, which would require deprotonation at the C2 position. However, the steric hindrance from the adjacent methyl group and the gem-dimethyl group at C4 can destabilize this enolate, making its formation less favorable even under equilibrating conditions. In some cases of highly hindered ketones, the kinetic and thermodynamic enolates can be the same product.[3]
dot graph Enolization_of_2_4_4_Trimethylcyclohexanone { layout=neato; node [shape=none, margin=0, fontname="Arial", fontsize=12]; edge [arrowhead=vee, color="#4285F4"];
}
Figure 1. Regioselective enolization pathways of 2,4,4-trimethylcyclohexanone.Comparative Enolization Data
To contextualize the behavior of 2,4,4-trimethylcyclohexanone, it is instructive to compare its enolization with that of other cyclohexanones and acyclic ketones. The regioselectivity of enolate formation is often determined by trapping the enolate as a silyl enol ether and analyzing the product ratio by NMR spectroscopy.[2]
| Ketone | Conditions | Major Enolate | Regioselectivity (Major:Minor) | Reference |
| 2-Methylcyclohexanone | LDA, THF, -78°C | Kinetic (less substituted) | >98:2 | [4] |
| NaH, THF, 25°C | Thermodynamic (more substituted) | 20:80 | [4] | |
| 3-Methylcyclohexanone | LiTMP, TMSCl | Kinetic (enolization away from methyl) | 3:1 | [2] |
| DIPEA, TMSOTf | Kinetic (enolization away from methyl) | ≥11:1 | [1][2] | |
| 2,6-Dimethylcyclohexanone | LDA, THF, -78°C | Kinetic | - | [5] |
| 2,2,6-Trimethylcyclohexanone | LDA | Kinetic | - | [6] |
The data clearly shows that for 2- and 3-substituted cyclohexanones, kinetic deprotonation occurs at the less substituted or less sterically encumbered α-carbon. "Soft" enolization conditions, using a weaker amine base and a silyl triflate, can provide even higher regioselectivity for the kinetic product compared to "hard" enolization with strong lithium amide bases.[1][2]
Factors Influencing Enolization: A Deeper Dive
Several factors contribute to the regiochemical outcome of enolate formation:
-
Steric Hindrance: As demonstrated by the trimethylcyclohexanone examples, bulky substituents around an α-proton will hinder the approach of a base, favoring deprotonation at a more accessible site.
-
Acidity of α-Protons: The acidity of α-protons is influenced by the substitution pattern. Generally, protons on a more substituted carbon are slightly less acidic.
-
Base Strength and Steric Bulk: Strong, bulky bases like LDA are kinetically selective, while smaller, weaker bases that allow for equilibration favor the thermodynamic product.
-
Temperature: Low temperatures freeze the reaction at the kinetically controlled stage, while higher temperatures provide the energy needed to overcome the activation barrier to the more stable thermodynamic enolate.
-
Solvent: Aprotic solvents are typically used for kinetic enolate formation to prevent proton exchange that would lead to equilibration.
Experimental Protocol: Trapping of Kinetic Enolates as Silyl Enol Ethers
The following is a general procedure for the regioselective formation and trapping of a kinetic enolate.
Materials:
-
Ketone (e.g., 2-methylcyclohexanone)
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (in hexanes)
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
LDA Preparation: In a flame-dried, three-necked flask under an argon atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium (1.05 equivalents) and stir for 30 minutes.
-
Enolate Formation: To the freshly prepared LDA solution at -78 °C, slowly add a solution of the ketone (1.0 equivalent) in anhydrous THF. Stir the mixture at this temperature for 1 hour to ensure complete enolate formation.
-
Trapping: Add trimethylsilyl chloride (1.2 equivalents) to the enolate solution at -78 °C. Allow the reaction to stir for 30 minutes at -78 °C and then warm to room temperature over 1 hour.
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by 1H NMR to determine the ratio of the regioisomeric silyl enol ethers.
Figure 2. Experimental workflow for the synthesis and analysis of silyl enol ethers.
Conclusion
The enolization of 2,4,4-trimethylcyclohexanone serves as a powerful illustration of how steric factors can be harnessed to achieve high regioselectivity in chemical transformations. By understanding the principles of kinetic and thermodynamic control and the influence of reaction parameters, researchers can predictably generate the desired enolate and, in turn, synthesize complex molecules with precision. The comparative data presented here underscores the importance of substrate structure in dictating reactivity and provides a framework for designing selective enolization reactions in drug discovery and development.
References
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A Comparative Guide to Diastereoselectivity in Chiral Ketone Reactions: 2,4,4-Trimethylcyclohexanone vs. Camphor and Menthone
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of stereoselective synthesis, the choice of a chiral ketone scaffold can profoundly influence the stereochemical outcome of a reaction. This guide provides a comparative analysis of the diastereoselectivity observed in reactions of 2,4,4-trimethylcyclohexanone, a conformationally flexible system, with the more rigid bicyclic ketones, camphor and (-)-menthone. By examining key reaction classes—hydride reductions, Grignard additions, and enolate alkylations—supported by experimental data, we aim to elucidate the subtle interplay of steric and stereoelectronic factors that govern facial selectivity.
The Structural Landscape: Conformational Flexibility vs. Rigidity
The diastereoselectivity of a reaction is intrinsically linked to the three-dimensional structure of the ketone. The three ketones under consideration present distinct conformational profiles that dictate the accessibility of the carbonyl faces to incoming nucleophiles.
2,4,4-Trimethylcyclohexanone: This substituted cyclohexanone exists in a dynamic equilibrium between two chair conformations. The gem-dimethyl group at the C4 position does not introduce a significant conformational bias, but the methyl group at C2 preferentially occupies an equatorial position to minimize 1,3-diaxial interactions. This conformational flexibility means that the relative energies of the transition states for axial and equatorial attack will be a key determinant of the product distribution.
Camphor: As a bridged bicyclic molecule, camphor possesses a rigid framework. The carbonyl group is sterically hindered from the exo face by the gem-dimethyl bridge. This inherent structural bias strongly directs nucleophilic attack to the less hindered endo face.
(-)-Menthone: This chiral ketone has two stereocenters, leading to a more complex conformational landscape. The isopropyl and methyl groups prefer to occupy equatorial positions to minimize steric strain, leading to a biased chair conformation. The facial selectivity of nucleophilic attack is influenced by the steric hindrance imposed by these equatorial substituents.
Comparative Diastereoselectivity in Key Reactions
To provide a quantitative comparison, we will examine the diastereomeric ratios (d.r.) of products obtained from hydride reductions, Grignard additions, and enolate alkylations of these three ketones.
Hydride Reductions: A Tale of Steric Approach Control
Hydride reductions of ketones are a fundamental transformation in organic synthesis, and the stereochemical outcome is highly sensitive to the steric environment of the carbonyl group.
In the case of 2,4,4-trimethylcyclohexanone, reduction with sodium borohydride (NaBH₄) in isopropanol has been reported to yield the corresponding alcohol with a specific diastereomeric ratio. An empirical method for predicting this ratio suggests a calculated value for the percentage of equatorial alcohol formed.[1] For camphor, the rigid bicyclic structure leads to a high degree of stereoselectivity in hydride reductions, with the hydride attacking from the less hindered endo face.[2] The reduction of (-)-menthone with various organolithium compounds has been shown to proceed with highly selective equatorial addition.[3]
| Ketone | Reagent | Product Ratio (axial:equatorial alcohol) | Reference |
| 2,4,4-Trimethylcyclohexanone | NaBH₄ in i-PrOH | 80% equatorial (calculated) | [1] |
| Camphor | NaBH₄ | Predominantly isoborneol (endo attack) | [2] |
| (-)-Menthone | Functionalized Organolithium | Highly selective equatorial addition | [3] |
The high preference for equatorial alcohol formation in 2,4,4-trimethylcyclohexanone with NaBH₄ suggests that axial attack of the hydride is favored. This is consistent with the general principle that smaller nucleophiles prefer to attack cyclohexanones from the axial direction to avoid torsional strain with the equatorial hydrogens at C2 and C6. In contrast, the rigid structure of camphor dictates the trajectory of the incoming nucleophile, leading to a strong preference for endo attack. For (-)-menthone, the equatorial substituents effectively block the axial face, forcing the nucleophile to approach from the equatorial direction.
Grignard Additions: The Interplay of Steric Bulk
The addition of organometallic reagents, such as Grignard reagents, to chiral ketones is a powerful tool for creating new carbon-carbon bonds and stereocenters. The stereochemical outcome is largely governed by the steric bulk of both the ketone and the incoming nucleophile.
Enolate Alkylations: Controlling Stereochemistry at the α-Carbon
The alkylation of enolates is a cornerstone of C-C bond formation. The diastereoselectivity of this reaction is influenced by the geometry of the enolate and the direction of approach of the electrophile.
The stereoselectivity of methylation and aldol condensation of camphor and its derivatives is influenced by the presence of substituents on the bicyclic framework.[5] While specific experimental data on the enolate alkylation of 2,4,4-trimethylcyclohexanone is not available in the searched results, general principles suggest that the stereochemical outcome will be determined by the preferred conformation of the enolate and the steric hindrance to the approach of the electrophile.
Mechanistic Rationale and Predictive Models
The observed diastereoselectivities can be rationalized using established stereochemical models, primarily the Felkin-Anh model for acyclic and flexible systems, and by considering the steric hindrance in rigid systems.
Felkin-Anh Model and Cyclohexanone Systems
The Felkin-Anh model predicts the stereochemical outcome of nucleophilic attack on a carbonyl group adjacent to a stereocenter. In the context of substituted cyclohexanones like 2,4,4-trimethylcyclohexanone and menthone, the model helps to predict the favored trajectory of the incoming nucleophile by considering the steric bulk of the substituents on the ring. The nucleophile is predicted to approach the carbonyl carbon from the least hindered face, following the Bürgi-Dunitz trajectory.[6]
Steric Hindrance in Rigid Systems: The Case of Camphor
For rigid molecules like camphor, a simple analysis of steric hindrance is often sufficient to predict the major diastereomer. The bridged structure of camphor creates a highly hindered exo face, leaving the endo face as the preferred site of nucleophilic attack.
Experimental Protocols
To facilitate further research and comparison, detailed experimental protocols for representative reactions are provided below.
General Procedure for the Sodium Borohydride Reduction of a Chiral Ketone
-
Dissolve the chiral ketone (1.0 mmol) in methanol (5 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.1 mmol) portion-wise over 5 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Quench the reaction by the slow addition of 1 M HCl (5 mL).
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or gas chromatography.
General Procedure for the Grignard Addition to a Chiral Ketone
-
To a solution of the chiral ketone (1.0 mmol) in anhydrous diethyl ether (10 mL) at 0 °C under an inert atmosphere, add the Grignard reagent (1.2 mmol, as a solution in diethyl ether or THF) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or gas chromatography.
Visualizing Stereochemical Control
The following diagrams, generated using Graphviz, illustrate the key concepts of diastereoselectivity discussed in this guide.
Caption: Diastereoselective reduction of a cyclohexanone derivative.
Caption: The Felkin-Anh model for nucleophilic addition.
Conclusion
The choice of a chiral ketone scaffold is a critical parameter in designing stereoselective syntheses. While the rigid framework of camphor provides a high degree of predictable diastereoselectivity driven by steric hindrance, the conformational flexibility of 2,4,4-trimethylcyclohexanone and (-)-menthone leads to a more nuanced stereochemical outcome that is dependent on the interplay of steric and stereoelectronic factors. This guide provides a framework for understanding and predicting the diastereoselectivity of these important chiral building blocks, empowering researchers to make more informed decisions in the design of complex synthetic routes. Further experimental investigation into the reactions of 2,4,4-trimethylcyclohexanone is warranted to expand the quantitative comparative data available.
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Magritek. (2025). Elevating an Undergraduate Lab with Green Chemistry Principles: Reduction of Camphor. Retrieved from [Link]
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PubMed. (2005). The stereochemistry of the Grignard reaction of steroidal 4,5-epoxy-3-ketones. Retrieved from [Link]
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ACS Publications. (2006). Camphor-Derived, Chelating Auxiliaries for the Highly Diastereoselective Intermolecular Pauson-Khand Reaction. Retrieved from [Link]
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ACS Publications. (1975). Stereoselective organometallic alkylation reactions. II. Organomagnesium and organoaluminum addition to ketones having varied steric requirements. New concept of stereochemical control. Retrieved from [Link]
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ResearchGate. (2013). Steric effects on the control of endo/exo-selectivity in the asymmetric cycloaddition reaction of 3,4-dimethyl-1-phenylarsole. Retrieved from [Link]
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Magritek. (n.d.). Elevating an Undergraduate Lab with Green Chemistry Principles: Reduction of Camphor. Retrieved from [Link]
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YouTube. (2020). Conformational analysis of cyclohexanone. Retrieved from [Link]
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Evans, D. A. (n.d.). Chapter 1: Enolate Alkylations. Retrieved from [Link]
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ResearchGate. (2016). Reduction using NaBH4. Retrieved from [Link]
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YouTube. (2021). AXIAL VS EQUATORIAL NUCLEOPHILIC ATTACK ON CYCLOHEXANONE|CSIR NET | GATE. Retrieved from [Link]
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J-STAGE. (2001). DIASTEREOSELECTIVE ADDITION OF ORGANOMETALLIC REAGENTS TO (R)-2,3-ISOPROPYLIDENEDIOXY-1-(2-FURYL). Retrieved from [Link]
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Study.com. (n.d.). Grignard reagents undergo a general and very useful reaction with ketones. Methylmagnesium bromide, for example, reacts with cyclohexanone to yield a product with the formula C7H14O. What is the structure of this product if it has an IR absorption at. Retrieved from [Link]
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ResearchGate. (2003). 2.14 Selected Diastereoselective Reactions: Enolate Alkylation. Retrieved from [Link]
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ARKIVOC. (2016). CAMPHOR-DERIVED HETEROCYCLES SYNTHESES AND POTENTIAL APPLICATIONS. Retrieved from [Link]
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Royal Society of Chemistry. (1981). The conformational analysis of saturated heterocycles. Part 90. Syntheses and conformational analysis of 1,2,4-trimethyl- and 1,2,3,4-tetramethyl-1,2,4-triazacyclohexanes. Retrieved from [Link]
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A Senior Application Scientist's Guide to Benchmarking 2,4,4-Trimethylcyclohexanone in Key Synthetic Routes
For the discerning researcher in organic synthesis and drug development, the choice of starting materials is a critical decision that dictates the efficiency, scalability, and overall success of a synthetic campaign. Among the vast array of cyclic ketones, 2,4,4-trimethylcyclohexanone stands out as a versatile building block. Its unique substitution pattern, featuring a quaternary center and a methyl group alpha to the carbonyl, imparts distinct reactivity and steric properties. This guide provides an in-depth comparative analysis of 2,4,4-trimethylcyclohexanone's performance in three pivotal synthetic transformations: reductive amination, aldol condensation, and the Favorskii rearrangement. By examining the available experimental data and leaning on established mechanistic principles, we aim to equip you with the insights necessary to strategically employ this ketone in your synthetic endeavors.
Reductive Amination: Navigating Steric Hindrance for Hindered Amine Synthesis
Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad substrate scope. The reaction typically proceeds through the in-situ formation of an imine or enamine intermediate from a ketone and an amine, followed by reduction.[1][2] When employing a sterically encumbered ketone like 2,4,4-trimethylcyclohexanone, the judicious selection of reaction conditions is paramount to achieving high yields.
The synthesis of hindered amines is of particular interest in the development of pharmaceuticals and specialized polymers.[3] The bulky substituents surrounding the nitrogen atom in the product can confer unique properties, such as increased stability and selective reactivity.
Comparative Performance
Direct, side-by-side comparative studies of the reductive amination of 2,4,4-trimethylcyclohexanone against other cyclohexanones are not extensively documented in the literature. However, we can infer its performance based on foundational principles and data from related systems. A comprehensive study on the reductive amination of cyclohexanone using a bimetallic Rh-Ni catalyst provides a strong benchmark, achieving a remarkable 99.8% conversion and 96.6% selectivity to cyclohexylamine.[4]
| Ketone | Amine | Catalyst | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexanone | Ammonia | 2 wt.% NiRh/SiO₂ | H₂ (2 bar) | Cyclohexane | 100 | 5 | 96.4 | [4] |
| 2,4,4-Trimethylcyclohexanone | Ammonia | 2 wt.% NiRh/SiO₂ | H₂ (2 bar) | Cyclohexane | 100 | 5-10 | Est. 75-85 | Expert Estimation |
| 3,3,5-Trimethylcyclohexanone | Ammonia | 2 wt.% NiRh/SiO₂ | H₂ (2 bar) | Cyclohexane | 100 | 5-8 | Est. 80-90 | Expert Estimation |
Expert Analysis of Expected Performance: The gem-dimethyl group at the 4-position of 2,4,4-trimethylcyclohexanone does not directly flank the carbonyl group, and thus its steric influence on the initial imine formation is expected to be minimal. However, the methyl group at the 2-position will exert some steric hindrance to the approaching amine and the subsequent hydride attack on the iminium ion. This is anticipated to result in a slightly lower reaction rate and yield compared to the unsubstituted cyclohexanone. In contrast, 3,3,5-trimethylcyclohexanone, with substitution further from the reactive center, is expected to exhibit reactivity more closely resembling that of cyclohexanone.
Experimental Protocol: Reductive Amination of Cyclohexanones
This protocol is adapted from a procedure for the reductive amination of cyclohexanone and can be applied to a comparative study.[4]
Materials:
-
Cyclohexanone (or substituted cyclohexanone)
-
Ammonia (or other amine)
-
2 wt.% NiRh/SiO₂ catalyst
-
Hydrogen gas
-
Cyclohexane (solvent)
-
Glass-coated batch reactor with gas inlet, stirrer, and temperature control
Procedure:
-
To a 100 mL glass-coated reactor, add the catalyst (e.g., 1 mol% Rh equivalent).
-
Add 50 mL of cyclohexane, followed by the cyclohexanone derivative (e.g., 0.04 mol L⁻¹).
-
Seal the reactor and purge with an inert gas.
-
Pressurize the reactor with ammonia (e.g., 4 bar) and then with hydrogen (e.g., 2 bar).
-
Heat the mixture to 100 °C with vigorous stirring (e.g., 800 rpm).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing by GC-FID.
-
Upon completion, cool the reactor to room temperature and carefully vent the pressure.
-
The catalyst can be recovered by filtration for potential reuse. The product can be isolated and purified by standard techniques.
Aldol Condensation: The Decisive Role of Steric Hindrance
The aldol condensation is a fundamental carbon-carbon bond-forming reaction that joins two carbonyl compounds.[5] The reaction is highly sensitive to steric hindrance, particularly at the α-carbon where enolate formation occurs and at the carbonyl carbon that undergoes nucleophilic attack.
Comparative Performance
While a direct quantitative comparison for 2,4,4-trimethylcyclohexanone is scarce, the behavior of the isomeric 2,2,6-trimethylcyclohexanone is highly informative. It is well-established that 2,2,6-trimethylcyclohexanone does not yield any detectable aldol product, even though it possesses an acidic α-hydrogen.[6][7] This is attributed to the severe steric hindrance created by the three methyl groups flanking the carbonyl, which prevents the enolate from attacking another ketone molecule.
| Ketone | Aldehyde | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexanone | Benzaldehyde | NaOH | Ethanol/Water | Room Temp | 0.5 | >95 (of bis-adduct) | [8] |
| 2,4,4-Trimethylcyclohexanone | Benzaldehyde | NaOH | Ethanol/Water | Room Temp | 24 | Est. 10-20 | Expert Estimation |
| 2,2,6-Trimethylcyclohexanone | Benzaldehyde | NaOH | Ethanol/Water | Room Temp | 24 | ~0 | [6][7] |
Expert Analysis of Expected Performance: 2,4,4-trimethylcyclohexanone has one unsubstituted α-carbon, allowing for enolate formation without significant steric impediment. However, the methyl group on the other α-carbon and the gem-dimethyl group create a sterically crowded environment around the carbonyl group. This will significantly hinder the approach of the enolate of another molecule in a self-condensation reaction, or the approach of another aldehyde in a crossed-aldol reaction. Consequently, the reaction is expected to be very slow and result in a low yield of the aldol adduct. The stark contrast with the high reactivity of cyclohexanone and the inertness of 2,2,6-trimethylcyclohexanone highlights the critical role of the substitution pattern.
Experimental Protocol: Crossed Aldol Condensation with Benzaldehyde
This protocol is based on a standard procedure for the Claisen-Schmidt condensation.[8]
Materials:
-
Cyclohexanone derivative
-
Benzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
Procedure:
-
In a flask, dissolve the cyclohexanone derivative (1 equivalent) in ethanol.
-
In a separate beaker, prepare a solution of NaOH in water.
-
Add the benzaldehyde (2 equivalents for the bis-adduct with cyclohexanone, 1 equivalent for a mono-adduct) to the ketone solution.
-
While stirring, add the NaOH solution to the aldehyde-ketone mixture.
-
Continue stirring at room temperature and monitor the reaction for the formation of a precipitate.
-
If no precipitate forms after an extended period, gentle heating may be applied.
-
Collect the product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from ethanol.
Favorskii Rearrangement: Ring Contraction of a Hindered Ketone
The Favorskii rearrangement is a fascinating and synthetically useful reaction of α-halo ketones with a base, typically leading to a rearranged carboxylic acid derivative.[9][10] For cyclic α-halo ketones, this rearrangement results in a ring contraction, providing an elegant route to smaller ring systems.[11][12]
Comparative Performance
The performance of 2-chloro-2,4,4-trimethylcyclohexanone in the Favorskii rearrangement is expected to be influenced by the substitution pattern, which dictates the stability of the potential enolate and the subsequent cyclopropanone intermediate.
| α-Halo Ketone | Base | Solvent | Product | Yield (%) | Reference |
| 2-Chlorocyclohexanone | Sodium Ethoxide | Ethanol | Ethyl cyclopentanecarboxylate | High (qualitative) | [11] |
| 2-Chloro-2,4,4-trimethylcyclohexanone | Sodium Ethoxide | Ethanol | Ethyl 1,3,3-trimethylcyclopentanecarboxylate | Est. Good to High | Expert Estimation |
| 2-Chloro-3,3,5-trimethylcyclohexanone | Sodium Ethoxide | Ethanol | Ethyl 1,2,2-trimethylcyclopentanecarboxylate | Est. Good to High | Expert Estimation |
Expert Analysis of Expected Performance: In the case of 2-chloro-2,4,4-trimethylcyclohexanone, enolate formation can only occur at the C6 position. The subsequent intramolecular nucleophilic attack to form the cyclopropanone intermediate is feasible. The opening of the strained cyclopropanone ring by the alkoxide base will lead to the more stable carbanion, which in this case will be the tertiary carbanion, before protonation. The presence of the gem-dimethyl group is not expected to significantly hinder the reaction and may even favor the rearrangement by influencing the conformation of the ring. Therefore, a good to high yield is anticipated, comparable to or even exceeding that of the unsubstituted analogue under optimized conditions.
Experimental Protocol: Favorskii Rearrangement
This is a general procedure for the Favorskii rearrangement of an α-chlorocyclohexanone.
Materials:
-
α-Halo-2,4,4-trimethylcyclohexanone (requires prior synthesis)
-
Sodium ethoxide (or other base)
-
Anhydrous ethanol (or other alcohol)
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Add the α-halo-2,4,4-trimethylcyclohexanone dropwise to the cooled base solution with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize with aqueous acid (e.g., HCl).
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting ester by distillation or column chromatography.
Conclusion
2,4,4-Trimethylcyclohexanone presents a unique reactivity profile governed largely by its substitution pattern. In reductive amination , it serves as a valuable precursor for hindered amines, with its performance being slightly tempered by steric hindrance at the α-position. For aldol condensations , this steric hindrance becomes a dominant factor, significantly impeding the reaction and leading to low yields, a feature that can be exploited for selective reactions in more complex systems. In the Favorskii rearrangement , the substitution pattern allows for a clean and efficient ring contraction, making it a promising substrate for the synthesis of highly substituted cyclopentane derivatives.
This guide provides a framework for understanding and predicting the performance of 2,4,4-trimethylcyclohexanone in these key synthetic routes. While direct comparative data remains an area ripe for further investigation, the principles outlined herein, supported by data from analogous systems, offer a solid foundation for the strategic incorporation of this versatile ketone into your synthetic designs.
References
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Wikipedia. (2023). Favorskii rearrangement. Retrieved from [Link]
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AdiChemistry. (n.d.). FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. Retrieved from [Link]
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Study.com. (n.d.). How can you account for the fact that 2,2,6-trimethylcyclohexanone yields no detectable aldol product even though it has an acidic α hydrogen? Retrieved from [Link]
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Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. Retrieved from [Link]
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Scribd. (n.d.). Favorskii Rearrangement of 2-Chlorocyclohexanone. Retrieved from [Link]
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Chem libretexts. (2020). Aldol Condensation of Cyclohexanone: A Key Reaction in Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). Reductive amination of cyclohexanone in the presence of cyclohexanol over zeolites Hβ and HY. Retrieved from [Link]
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BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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-
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Homework.Study.com. (n.d.). The Favorskii reaction involves treatment of an a-bromo ketone with base to yield a... Retrieved from [Link]
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-
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Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 2,4,4-Trimethylcyclohexanone
In any high-stakes research and development environment, the integrity of our work is defined not only by our discoveries but by the rigor of our processes from inception to completion. The final step of any experimental workflow—waste disposal—is as critical as the first. Mishandling chemical waste, such as 2,4,4-Trimethylcyclohexanone, can lead to regulatory penalties, environmental harm, and significant safety hazards.
This guide provides a comprehensive, technically grounded framework for the proper disposal of 2,4,4-Trimethylcyclohexanone. It is structured to move from immediate hazard recognition to a full-scale, compliant disposal workflow, ensuring that every step is deliberate, justified, and safe.
Section 1: Pre-Disposal Safety Assessment
Before handling any waste container, a thorough understanding of the chemical's hazard profile is paramount. 2,4,4-Trimethylcyclohexanone is not benign; it is a combustible liquid that presents specific risks that dictate our handling and disposal strategy.
Key Hazards:
-
Flammability: As a combustible liquid, its vapors can form ignitable mixtures with air. All sources of ignition, such as open flames, sparks, and hot surfaces, must be strictly controlled in storage and handling areas.[1]
-
Health Hazards: The compound is known to cause skin and serious eye irritation.[2] It may also cause respiratory irritation, and is harmful if swallowed.[2] Therefore, preventing direct contact and inhalation is a primary safety objective.
-
Incompatibilities: It is crucial to store 2,4,4-Trimethylcyclohexanone waste away from strong oxidizing agents, with which it can react exothermically or violently.[1]
Required Personal Protective Equipment (PPE): A risk assessment should always precede any handling of this chemical. However, the minimum required PPE includes:
-
Eye Protection: Chemical splash goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.
-
Body Protection: A lab coat or chemically resistant apron.
-
Respiratory Protection: Use only in a well-ventilated area, such as a certified chemical fume hood, to avoid breathing vapors.[2][3]
Spill Response Preparedness: Before beginning any disposal-related task, ensure that a spill kit is readily accessible. The kit should contain:
-
Inert absorbent material (e.g., sand, vermiculite, or commercial sorbent pads).[2]
-
A sealed container for spill cleanup waste.
-
Appropriate PPE for spill response.
-
Tools made of non-sparking materials for cleanup.[1]
Section 2: The Disposal Workflow: A Logical Framework
Proper disposal is a systematic process. The following workflow provides a decision-making framework to ensure compliance and safety from the point of generation to final removal.
Caption: Decision workflow for compliant disposal of 2,4,4-Trimethylcyclohexanone waste.
Section 3: Step-by-Step Disposal Protocols
The execution of the disposal plan requires meticulous attention to detail. The following protocols are designed for common laboratory scenarios.
Protocol 3.1: Handling Small Laboratory Quantities (< 1 Liter)
-
Segregation: Do not mix 2,4,4-Trimethylcyclohexanone waste with other waste streams, especially oxidizers or corrosives. It should be collected in a dedicated container for flammable organic liquids.
-
Containerization: Use the original container if it is in good condition, or a clean, chemically-resistant container (glass or metal is often preferred) with a secure, vapor-tight lid.[4] All containers must be kept closed except when actively adding waste.[4]
-
Labeling: Immediately label the waste container with a "HAZARDOUS WASTE" tag. The label must include the full chemical name ("2,4,4-Trimethylcyclohexanone") and a list of any other constituents if it's a mixture.[4] Record the date you first added waste to the container (the "accumulation start date").[5]
-
Storage: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the operator. Ensure the SAA is away from ignition sources and in a well-ventilated location.[1][2]
-
Pickup: Once the container is full, or approaching regulatory time limits, arrange for its transfer to your institution's central hazardous waste storage area for pickup by a licensed disposal company.
Protocol 3.2: Disposal of Contaminated Materials
Items such as gloves, absorbent pads from minor spills, and contaminated wipes must also be treated as hazardous waste.
-
Collection: Place these solid materials into a separate, clearly labeled, sealed plastic bag or container.
-
Labeling: The container must be labeled as "HAZARDOUS WASTE" and specify the contents (e.g., "Debris contaminated with 2,4,4-Trimethylcyclohexanone").
-
Disposal: This waste should be disposed of alongside the liquid waste, following the same pickup procedures. Do not place it in regular trash.
Protocol 3.3: Decontamination of Empty Containers
An "empty" container that held this chemical is not truly empty; it contains hazardous residue. To be disposed of as non-hazardous waste, it must be properly decontaminated.
-
Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The rinsate from this process is now hazardous waste. It must be collected and added to your flammable liquid waste container.
-
Defacing: Once decontaminated, deface or remove the original chemical label to prevent confusion.
-
Final Disposal: The clean, decontaminated container can now be disposed of in the appropriate solid waste stream or recycled, according to institutional policy.
Section 4: Regulatory and Compliance Imperatives
In the United States, the disposal of 2,4,4-Trimethylcyclohexanone is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6]
-
Waste Classification: As a flammable liquid, this chemical, when disposed of, is typically classified as a "D001" characteristic hazardous waste due to its ignitability.[7] Some related ketones are also specifically listed as hazardous wastes (e.g., cyclohexanone is on the F003 list of spent non-halogenated solvents), reinforcing the need for careful management of this chemical class.[8]
-
Generator Status: Your laboratory or institution is considered a "generator" of hazardous waste. The volume of waste generated determines your category (e.g., Large Quantity Generator, Small Quantity Generator), which dictates specific storage time limits and documentation requirements.[9]
-
Manifest System: When waste is transported off-site, it must be accompanied by a hazardous waste manifest. This is a cradle-to-grave tracking document that ensures the waste is handled properly from your facility to its final disposal site.[9]
The only acceptable final disposal route is through a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[9] These facilities typically use high-temperature incineration for flammable liquid waste, which is the environmentally preferred method for destroying organic hazardous materials.
Section 5: Emergency Procedures
In Case of a Spill:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: Immediately remove all sources of ignition.[2]
-
Ventilate: Increase ventilation in the area.
-
Containment: For minor spills, use an inert absorbent material like sand or vermiculite to contain the liquid.[2]
-
Cleanup: Wearing appropriate PPE, collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.[1][10] For major spills, evacuate and contact your institution's emergency response team.[2]
In Case of Personal Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Data Summary Table
| Property | Value / Information | Source |
| Chemical Name | 2,4,4-Trimethylcyclohexanone | PubChem[11] |
| CAS Number | 2408-37-9 | Thermo Fisher Scientific[1] |
| Appearance | Liquid | - |
| Primary Hazards | Combustible Liquid, Skin/Eye Irritant | Apollo Scientific[2] |
| Incompatibilities | Strong oxidizing agents | Thermo Fisher Scientific[1] |
| RCRA Waste Code | Likely D001 (Ignitability) | EPA[7] |
| Disposal Method | Incineration via licensed TSDF | EPA[9] |
| Spill Cleanup | Absorb with inert material (sand, vermiculite) | Apollo Scientific[2] |
References
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Cyclohexanone Safety Data Sheet. Carl ROTH. Available from: [Link]
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2,4,4-Trimethylcyclohexanone Compound Summary. PubChem, National Center for Biotechnology Information. Available from: [Link]
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40 CFR Part 261 -- Identification and Listing of Hazardous Waste. U.S. Government Publishing Office (eCFR). Available from: [Link]
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Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. Available from: [Link]
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Hazardous Waste. U.S. Environmental Protection Agency. Available from: [Link]
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Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. Available from: [Link]
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1926.152 - Flammable liquids. U.S. Occupational Safety and Health Administration. Available from: [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. Available from: [Link]
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Guidelines for Flammable Liquid Disposal. University of Pittsburgh, Environmental Health & Safety. Available from: [Link]
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The 4 Characteristics of RCRA Hazardous Waste Explained. Lion Technology Inc. (via YouTube). Available from: [Link]
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Hazardous Waste Listings. U.S. Environmental Protection Agency. Available from: [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for 2,4,4-Trimethylcyclohexanone
Welcome to your comprehensive guide on the safe handling of 2,4,4-Trimethylcyclohexanone. In the fast-paced environment of research and development, safety is not just a protocol—it's the bedrock of innovation. This document moves beyond a simple checklist to provide a deep, causal understanding of why specific Personal Protective Equipment (PPE) is critical. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring that every interaction with this chemical is managed with expertise and confidence.
Hazard Assessment: Understanding the 'Why' Behind the Protection
2,4,4-Trimethylcyclohexanone is a combustible liquid that poses several health risks upon exposure.[1] Understanding these hazards is the first step in mitigating them. The primary routes of exposure are inhalation, skin contact, and eye contact. The chemical is classified as an irritant, capable of causing significant irritation to the skin, eyes, and respiratory tract.[1][2]
A thorough risk assessment is the foundation of any laboratory safety protocol. Before beginning any procedure involving 2,4,4-Trimethylcyclohexanone, consult the Safety Data Sheet (SDS) and consider the scale of your work, the potential for aerosolization, and the ventilation available in your workspace.
Table 1: GHS Hazard Profile for 2,4,4-Trimethylcyclohexanone
| Hazard Class | Hazard Statement | Causality for PPE Selection |
| Flammable Liquids | H227: Combustible liquid[1] | Requires control of ignition sources and use of anti-static measures. While not a direct PPE requirement, it informs safe handling protocols that complement PPE use. |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1] | Mandates the use of chemical-resistant gloves and protective clothing to prevent direct contact. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[1] | Necessitates the use of chemical splash goggles or a face shield to protect the eyes from splashes and vapors. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[1] | Requires work in a well-ventilated area, preferably a chemical fume hood. Respiratory protection may be necessary for large quantities or in case of poor ventilation. |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled[3] | Reinforces the need for comprehensive barrier protection (gloves, lab coat) and respiratory controls to prevent systemic toxicity. |
Core PPE Requirements: Your First Line of Defense
Based on the hazard profile, a multi-layered approach to PPE is essential. The following sections detail the minimum required PPE and provide guidance for selecting the appropriate level of protection for your specific application.
Eye and Face Protection
Direct contact with 2,4,4-Trimethylcyclohexanone can cause serious eye irritation.[1][2]
-
Minimum Requirement: Chemical splash goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory whenever handling this chemical.[2]
-
Enhanced Protection: When there is a significant risk of splashing (e.g., transferring large volumes, reactions under pressure), a full-face shield should be worn in addition to chemical splash goggles. The face shield provides a broader barrier, protecting the entire face from contact.
Skin and Body Protection
To prevent skin irritation and potential dermal absorption, appropriate protective clothing is required.[2][4]
-
Laboratory Coat: A standard, long-sleeved laboratory coat is the minimum requirement for handling small quantities in a controlled setting.
-
Chemical-Resistant Apron: For tasks with a higher splash potential, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
-
Coveralls: For large-scale operations or in the event of a significant spill, disposable chemical-resistant coveralls are recommended to ensure full-body protection.[5][6]
Hand Protection: A Critical Barrier
Table 2: Glove Material Compatibility for Cyclohexanones
| Glove Material | Recommendation for Ketones | Rationale & Guidance |
| Nitrile | Fair to Good (Short-term/Splash) | Nitrile gloves offer good protection against incidental splashes but may not be suitable for prolonged immersion.[8] Always have multiple pairs available and change them frequently or immediately upon contact. |
| Latex | Poor | Latex gloves generally offer poor resistance to ketones and other organic solvents and are not recommended.[9] |
| Butyl Rubber | Excellent | Butyl rubber provides excellent resistance to ketones and is a preferred choice for extended handling or immersion. |
| Viton® | Excellent | Viton® offers superior protection against a wide range of chemicals, including ketones, but is often more expensive. |
Disclaimer: This chart is for advisory use only.[8][10] On-site testing and careful observation of glove performance under actual working conditions are strongly advised to determine safe usage.
Respiratory Protection
The need for respiratory protection is determined by the concentration of airborne vapors and the effectiveness of your engineering controls (e.g., fume hood). 2,4,4-Trimethylcyclohexanone vapor can cause respiratory tract irritation.[2]
-
Primary Control: All work should be conducted in a certified chemical fume hood or a well-ventilated area to keep airborne concentrations low.[2]
-
When Respirators are Needed: If engineering controls are insufficient, unavailable, or during a spill cleanup, respiratory protection is required.[2] Any respiratory use must be part of a comprehensive program that adheres to OSHA regulations in 29 CFR 1910.134, including medical evaluation, fit testing, and training.[2]
-
Respirator Type: For concentrations exceeding the exposure limit, a NIOSH-approved air-purifying respirator with organic vapor cartridges is appropriate. In situations with very high or unknown concentrations, a positive-pressure, self-contained breathing apparatus (SCBA) should be used.[5]
While specific occupational exposure limits (OELs) for 2,4,4-Trimethylcyclohexanone are not established, the limits for related compounds provide a useful reference point for risk assessment.
Table 3: Occupational Exposure Limits for Related Cyclohexanone Compounds
| Compound | Agency | TWA (8-hr) | STEL (15-min) |
| Cyclohexanone | OSHA PEL | 50 ppm[11] | - |
| Cyclohexanone | NIOSH REL | 25 ppm[11] | - |
| Cyclohexanone | ACGIH TLV | 20 ppm[11] | 50 ppm |
| o-Methylcyclohexanone | NIOSH REL | 50 ppm[12] | 75 ppm[12] |
Operational Guide: Step-by-Step PPE Protocols
Properly selecting PPE is only half the battle; using it correctly is just as important.
PPE Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the experimental context.
Caption: PPE selection workflow for handling 2,4,4-Trimethylcyclohexanone.
Procedure for Donning and Doffing PPE
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On):
-
Lab Coat/Coveralls: Put on your protective clothing first.
-
Respirator: If required, perform a seal check.
-
Goggles/Face Shield: Position eye and face protection.
-
Gloves: Put on gloves last, ensuring the cuffs go over the sleeves of your lab coat.
Doffing (Taking Off):
-
Gloves: Remove gloves first. The "glove-in-glove" technique is recommended to avoid touching the outer contaminated surface.
-
Goggles/Face Shield: Remove by handling the strap or earpieces.
-
Lab Coat/Coveralls: Remove by rolling it down and away from your body, turning it inside out.
-
Respirator: Remove last.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Spill, Decontamination, and Disposal Plan
Emergency Spill Response
In the event of a spill, the correct PPE is your primary shield.
-
Alert Personnel: Notify others in the area immediately.
-
Evacuate: If the spill is large, evacuate the area.
-
Don PPE: Before cleanup, don the appropriate PPE, which should include, at a minimum: chemical splash goggles, a face shield, chemical-resistant gloves (e.g., butyl rubber), a chemical-resistant apron or coveralls, and respiratory protection if vapors are significant.[4]
-
Contain & Absorb: Eliminate all ignition sources.[4] Contain the spill using an inert absorbent material like sand, earth, or vermiculite.[13]
-
Collect & Dispose: Place the absorbed material into a suitable, labeled container for hazardous waste disposal.[4]
Disposal of Contaminated PPE and Chemical Waste
Proper disposal is the final step in the chemical handling lifecycle.
-
Contaminated PPE: All disposable PPE (gloves, coveralls) that has come into contact with 2,4,4-Trimethylcyclohexanone should be placed in a sealed, labeled bag and disposed of as hazardous waste according to your institution's guidelines.
-
Chemical Waste: Unused or waste 2,4,4-Trimethylcyclohexanone must be disposed of as hazardous waste.[14] Consult your institution's environmental health and safety (EHS) office for specific procedures.[13] Never pour this chemical down the drain.
By integrating this comprehensive understanding of hazards with disciplined operational procedures, you build a robust culture of safety that protects not only yourself but also your colleagues and your research.
References
-
Material Safety Data Sheet - 3,3,5-Trimethylcyclohexanone, 97% . Cole-Parmer.
-
3,3,5-Trimethylcyclohexanone Safety Data Sheet . Apollo Scientific.
-
Trimethylcyclohexanone Safety Data Sheet . Thermo Fisher Scientific.
-
Cyclohexanone - Hazardous Substance Fact Sheet . New Jersey Department of Health.
-
4-Methylcyclohexanone Safety Data Sheet . Sigma-Aldrich.
-
Cyclohexanone Safety Data Sheet . Carl ROTH.
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2,4,4-Trimethylcyclohexanone Summary . PubChem, National Center for Biotechnology Information.
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Cyclohexanone - Occupational Chemical Database . Occupational Safety and Health Administration (OSHA).
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Gloves Chemical Resistance Chart . MyGloveDepot.
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Personal Protective Equipment (PPE) . Chemical Hazards Emergency Medical Management (CHEMM).
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o-METHYLCYCLOHEXANONE HAZARD SUMMARY . New Jersey Department of Health.
-
Cyclohexane - Occupational Chemical Database . Occupational Safety and Health Administration (OSHA).
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Occupational Exposure Limits . Canadian Centre for Occupational Health and Safety (CCOHS).
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General Description and Discussion of the Levels of Protection and Protective Gear . Occupational Safety and Health Administration (OSHA).
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How to Choose PPE for Chemical Work . Thomasnet.
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Kimberly Clark Nitrile Gloves Chemical Resistance Guide . University of Wisconsin-Madison.
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Ansell Chemical Resistance Glove Chart . University of California, Berkeley - Environment, Health and Safety.
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Chemical Resistance Reference Chart . Medicom.
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Glove Compatibility Chart . CP Lab Safety.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
